Fmoc-N-PEG20-acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H97NO24/c60-57(61)9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-59-58(62)83-51-56-54-7-3-1-5-52(54)53-6-2-4-8-55(53)56/h1-8,56H,9-51H2,(H,59,62)(H,60,61) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKBHNBKAGGRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H97NO24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-N-PEG20-acid: Applications in Advanced Drug Development and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG20-acid is a high-purity, heterobifunctional linker molecule integral to modern drug development and bioconjugation. It consists of three distinct chemical moieties: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 20-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure provides a versatile platform for covalently linking different molecules, making it a valuable tool in fields such as targeted protein degradation, peptide synthesis, and the development of antibody-drug conjugates (ADCs).
The Fmoc group offers a stable, base-labile protecting group for the amine, which is a cornerstone of solid-phase peptide synthesis (SPPS).[][2] The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates in aqueous media, while the terminal carboxylic acid allows for stable amide bond formation with primary amines.[3][4] This guide provides an in-depth overview of the properties, applications, and experimental methodologies associated with Fmoc-N-PEG20-acid.
Physicochemical and Technical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are critical for its application in sensitive biochemical syntheses.
| Property | Value | Reference |
| CAS Number | 1952360-93-8 | [3][5][6] |
| Molecular Formula | C₅₈H₉₇NO₂₄ | [3][5][6] |
| Molecular Weight | ~1192.4 g/mol | [3][5][7] |
| Purity | Typically ≥95% | [3][4][5] |
| Appearance | White to off-white solid | N/A |
| Solubility | 10 mM in DMSO | [6] |
| Storage Condition | -20°C, sealed, dry | [3][8] |
Core Functionalities and Reaction Principles
The utility of this compound stems from its two distinct reactive ends, separated by a flexible spacer. This allows for a two-step, controlled conjugation process.
-
Fmoc-Protected Amine: The Fmoc group is a standard protecting group in peptide chemistry, known for its stability under acidic conditions and its clean removal under mild basic conditions (e.g., using piperidine (B6355638) in DMF).[][3] This "orthogonal" protection strategy is essential in multi-step syntheses like SPPS.[2][9] Once deprotected, the resulting free amine can be conjugated to other molecules.[3][7]
-
Terminal Carboxylic Acid: This functional group readily reacts with primary amines to form a highly stable amide bond.[3] The reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), to facilitate the coupling.[3][10]
-
PEG20 Spacer: The polyethylene glycol chain is a hydrophilic spacer that improves the solubility and pharmacokinetic properties of the final conjugate.[3][4] PEGylation is a well-established technique to increase the stability, reduce the immunogenicity, and extend the circulation half-life of therapeutic peptides and proteins.[11]
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 4. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 8. Fmoc-N-amido-PEG20-acid [myskinrecipes.com]
- 9. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-N-PEG20-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-N-amido-PEG20-acid is a heterobifunctional crosslinker integral to modern bioconjugation, peptide synthesis, and drug delivery systems. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and logical workflows for its application. The molecule consists of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a twenty-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure imparts valuable characteristics: the Fmoc group allows for orthogonal deprotection strategies, the hydrophilic PEG spacer enhances solubility and reduces immunogenicity, and the carboxylic acid provides a reactive handle for conjugation to amine-containing molecules. This document serves as a technical resource for researchers leveraging this versatile linker in their work.
Core Chemical and Physical Properties
Fmoc-N-amido-PEG20-acid is a well-defined, monodisperse PEG linker that offers significant advantages in the synthesis of complex biomolecules and drug conjugates. Its properties are summarized below.
General Properties
| Property | Value | Source(s) |
| Chemical Name | Fmoc-N-amido-PEG20-acid | [1][2] |
| Synonyms | Fmoc-PEG20-acid | N/A |
| CAS Number | 1952360-93-8 | [2][3] |
| Molecular Formula | C₅₈H₉₇NO₂₄ | [2][3] |
| Molecular Weight | 1192.38 g/mol | [2][3] |
| Purity | Typically ≥95% | [3] |
Solubility
| Solvent | Solubility | Rationale / Analogous Data |
| Water / Aqueous Buffers | Soluble | The hydrophilic PEG spacer significantly increases solubility in aqueous media.[1][4][5][6] |
| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent for peptide synthesis and bioconjugation reactions involving PEG linkers. |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A common solvent for a wide range of organic molecules, including PEGylated compounds.[7] |
| Methylene Chloride (DCM) | Soluble | The molecule possesses sufficient organic character to be soluble in chlorinated solvents.[7] |
| Acetonitrile | Soluble | A polar aprotic solvent in which many PEG derivatives are soluble.[7] |
| Ether | Insoluble | Generally, large PEG derivatives have poor solubility in ether.[8] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of Fmoc-N-amido-PEG20-acid.
| Condition | Recommendation | Source(s) |
| Storage Temperature | -20°C | [9] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) in a dry environment. | [7] |
| Light | Protect from light. | N/A |
| Handling | The compound is hygroscopic and should be handled in a dry environment. Allow the container to warm to room temperature before opening to prevent moisture condensation. | [7] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | [10] |
Chemical Reactivity and Functional Groups
The utility of Fmoc-N-amido-PEG20-acid stems from its two key functional groups, which can be addressed orthogonally.
Fmoc-Protected Amine
The N-terminal amine is protected by a base-labile Fmoc group. This allows for its selective deprotection under basic conditions, typically using a solution of piperidine (B6355638) in DMF, to reveal a primary amine.[1][6] This newly exposed amine is then available for subsequent reactions, such as peptide bond formation in solid-phase peptide synthesis (SPPS).
Terminal Carboxylic Acid
The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1][6] Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][6]
Experimental Protocols
The following are detailed protocols for the two most common reactions involving Fmoc-N-amido-PEG20-acid.
Protocol for Fmoc Deprotection
This protocol describes the removal of the Fmoc group to expose the primary amine.
Materials:
-
Fmoc-N-amido-PEG20-acid conjugate (e.g., attached to a solid support)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
To the Fmoc-protected substrate in the reaction vessel, add a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 15-30 minutes. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
-
Drain the piperidine solution from the reaction vessel.
-
Wash the substrate thoroughly with DMF (3-5 times) to remove residual piperidine and the deprotection byproducts.
-
The substrate with the newly exposed primary amine is now ready for the next reaction step.
Protocol for Amide Bond Formation via EDC/HATU Coupling
This protocol details the conjugation of the carboxylic acid terminus of Fmoc-N-amido-PEG20-acid to a primary amine-containing molecule.
Materials:
-
Fmoc-N-amido-PEG20-acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Dissolve Fmoc-N-amido-PEG20-acid in anhydrous DMF in a reaction vessel.
-
Add the amine-containing molecule to the solution.
-
Add 1.5 to 2.0 equivalents of DIPEA to the reaction mixture.
-
In a separate vial, dissolve 1.2 equivalents of EDC or HATU in anhydrous DMF.
-
Add the EDC or HATU solution to the reaction mixture containing the PEG linker and the amine.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate method (e.g., LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent, or the product can be purified directly by chromatography.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the deprotection of the Fmoc group.
Caption: Workflow for amide bond formation using EDC/HATU coupling.
Applications in Research and Drug Development
Fmoc-N-amido-PEG20-acid is a valuable tool in several areas of scientific research and development.
-
Solid-Phase Peptide Synthesis (SPPS): It can be used as a hydrophilic linker to attach the first amino acid to a solid support, or to introduce a PEG spacer within a peptide sequence to improve its pharmacokinetic properties.[3] The Fmoc group is compatible with standard SPPS chemistry.
-
Bioconjugation: The carboxylic acid can be used to conjugate the PEG linker to proteins, antibodies, or other biomolecules containing accessible amine groups. This process, known as PEGylation, can increase the half-life, stability, and solubility of the biomolecule, while potentially reducing its immunogenicity.[11]
-
Drug Delivery: The PEG linker can be used to attach small molecule drugs to targeting ligands or to nanoparticles, improving their solubility and pharmacokinetic profile.[11]
-
PROTACs: Fmoc-N-amido-PEG20-acid is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
Conclusion
Fmoc-N-amido-PEG20-acid is a versatile and powerful tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure and dual functionality allow for precise control over the synthesis of complex bioconjugates and modified peptides. The protocols and data presented in this guide provide a solid foundation for the successful application of this important chemical entity in a variety of research and development settings.
References
- 1. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 2. Fmoc-N-amido-PEG20-acid CAS#: 1952360-93-8 [m.chemicalbook.com]
- 3. Fmoc-N-amido-PEG20-acid [myskinrecipes.com]
- 4. Fmoc-N-amido-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 5. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 6. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 10. peptide.com [peptide.com]
- 11. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
An In-depth Technical Guide to Fmoc-N-amido-PEG20-acid: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-N-amido-PEG20-acid, a heterobifunctional linker widely utilized in peptide synthesis, bioconjugation, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, molecular weight, and key physicochemical properties, alongside detailed experimental protocols for its application.
Core Molecular and Physicochemical Properties
Fmoc-N-amido-PEG20-acid is a well-defined polyethylene (B3416737) glycol (PEG) linker that possesses two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The presence of the twenty-unit PEG chain imparts significant hydrophilicity to the molecule, which can enhance the solubility of the resulting conjugates in aqueous media.[1][2]
| Property | Value | Reference |
| Molecular Formula | C58H97NO24 | [3] |
| Molecular Weight | 1192.38 g/mol | [4][5] |
| CAS Number | 1952360-93-8 | [1][4] |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in DMSO (e.g., 10 mM), DMF, and other organic solvents. The PEG chain enhances water solubility of conjugates. | [6][7] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [5] |
Key Applications and Experimental Protocols
The unique bifunctional nature of Fmoc-N-amido-PEG20-acid makes it a versatile tool in several areas of chemical biology and drug discovery. The Fmoc group provides a temporary protecting group for the amine, which can be selectively removed under basic conditions, while the carboxylic acid allows for coupling to primary amines through amide bond formation.[1]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-N-amido-PEG20-acid can be used as a hydrophilic spacer or linker, incorporated into a peptide sequence to introduce flexibility and improve solubility.[2]
This protocol outlines the manual steps for coupling Fmoc-N-amido-PEG20-acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
Fmoc-N-amido-PEG20-acid
-
Coupling agents: HCTU (or HATU, HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 7 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Activation of Fmoc-N-amido-PEG20-acid: In a separate vial, dissolve Fmoc-N-amido-PEG20-acid (3 equivalents relative to resin loading), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated Fmoc-N-amido-PEG20-acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring the Coupling: To check for completion, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
Fmoc-N-amido-PEG20-acid is an ideal heterobifunctional linker for the synthesis of PROTACs.[5][6] PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this context provides the necessary spacing and orientation between the target protein ligand and the E3 ligase ligand.
This protocol describes a general two-step process for synthesizing a PROTAC using Fmoc-N-amido-PEG20-acid.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
Activation of Linker's Carboxylic Acid: Dissolve Fmoc-N-amido-PEG20-acid (1 equivalent), HATU (1 equivalent), and DIPEA (2 equivalents) in DMF. Stir the solution for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling to E3 Ligase Ligand: Add the E3 ligase ligand (containing a free primary or secondary amine, 1.1 equivalents) to the activated linker solution. Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, the product can be purified using reverse-phase HPLC.
Step 2: Deprotection and Coupling of Target Protein Ligand
-
Fmoc Deprotection: Dissolve the purified product from Step 1 in DMF. Add piperidine to a final concentration of 20% (v/v). Stir at room temperature for 30 minutes.
-
Monitoring and Purification: Monitor the deprotection by LC-MS. Once complete, purify the deprotected intermediate by reverse-phase HPLC to obtain the linker-E3 ligase ligand conjugate with a free amine.
-
Coupling to Target Protein Ligand: In a separate reaction, couple the purified intermediate to the target protein ligand (containing a carboxylic acid or other suitable functional group for amide bond formation) using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).
-
Final Purification: Purify the final PROTAC conjugate using reverse-phase HPLC.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the primary applications of Fmoc-N-amido-PEG20-acid.
References
- 1. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 2. Fmoc-N-amido-PEG20-acid [myskinrecipes.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Fmoc-N-amido-PEG20-acid CAS#: 1952360-93-8 [m.chemicalbook.com]
- 5. Fmoc-N-PEG20-acid | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. vectorlabs.com [vectorlabs.com]
Technical Guide: Properties and Applications of Fmoc-N-amido-PEG20-acid (CAS Number: 1952360-93-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG20-acid, identified by CAS number 1952360-93-8, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a critical bifunctional linker in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid connected by a 20-unit PEG chain, offers a versatile platform for covalently linking different molecular entities.[1][4] The hydrophilic nature of the PEG spacer enhances the solubility and cell permeability of the resulting conjugates, addressing common challenges in drug development.[5][6] This guide provides a comprehensive overview of the physicochemical properties, synthesis applications, and biological relevance of Fmoc-N-amido-PEG20-acid.
Physicochemical Properties
The fundamental properties of Fmoc-N-amido-PEG20-acid are summarized in the table below. These characteristics are essential for its application in chemical synthesis and bioconjugation.
| Property | Value | Reference(s) |
| CAS Number | 1952360-93-8 | [1] |
| Molecular Formula | C₅₈H₉₇NO₂₄ | [1] |
| Molecular Weight | 1192.38 g/mol | [1] |
| Appearance | Solid | [3] |
| Color | Light yellow to brown | [3] |
| Purity | >96% | [7] |
| Boiling Point (Predicted) | 1033.9 ± 65.0 °C | [1] |
| Density (Predicted) | 1.157 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.28 ± 0.10 | [1] |
| Storage | -20°C, sealed storage, away from moisture | [2][3] |
Core Application: PROTAC Synthesis
Fmoc-N-amido-PEG20-acid is a key building block in the synthesis of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[3][8][9]
A PROTAC molecule generally consists of three components:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase (the "anchor").
-
A linker that connects the warhead and the anchor.[3]
Fmoc-N-amido-PEG20-acid serves as the linker component, providing the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5]
General Synthesis Strategy
The synthesis of a PROTAC using Fmoc-N-amido-PEG20-acid typically involves a two-step process:
-
Amide Bond Formation with the E3 Ligase Ligand: The carboxylic acid terminus of Fmoc-N-amido-PEG20-acid is activated and coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon, or a VHL ligand).[6]
-
Fmoc Deprotection and Amide Bond Formation with the Target Protein Ligand: The Fmoc protecting group on the amine terminus of the PEG linker is removed under basic conditions (e.g., using piperidine). The newly exposed amine is then coupled to a carboxylic acid-functionalized ligand for the target protein.[6]
This synthetic route allows for a modular approach to PROTAC design, enabling the combination of different target ligands and E3 ligase ligands with the same linker.
Mechanism of Action of PROTACs Utilizing this Linker
PROTACs synthesized with Fmoc-N-amido-PEG20-acid function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The hydrophilic and flexible 20-unit PEG linker plays a crucial role in this process by spanning the distance between the two proteins and facilitating the formation of a productive ternary complex.
Experimental Protocols
While specific protocols for PROTACs utilizing the Fmoc-N-amido-PEG20-acid linker are proprietary to the developing entities, a general methodology for the synthesis and biological evaluation can be outlined based on published research on similar PROTACs.
General PROTAC Synthesis Protocol
This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Materials:
-
Fmoc-N-amido-PEG20-acid
-
Pomalidomide-amine (CRBN ligand)
-
POI-carboxylic acid (Target protein ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Coupling of Fmoc-N-amido-PEG20-acid with Pomalidomide-amine:
-
Dissolve Fmoc-N-amido-PEG20-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add Pomalidomide-amine (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product (Fmoc-PEG20-Pomalidomide) by reverse-phase HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-PEG20-Pomalidomide in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 1 hour.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the amine-PEG20-Pomalidomide.
-
-
Coupling with POI-carboxylic acid:
-
Dissolve POI-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the amine-PEG20-Pomalidomide (1.2 eq) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Biological Evaluation Protocols
a) Western Blot for Protein Degradation:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
b) Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).
Signaling Pathway Analysis
The degradation of a target protein by a PROTAC can have significant effects on downstream signaling pathways. For instance, if the target protein is a kinase involved in a proliferation pathway, its degradation would be expected to inhibit that pathway.
Conclusion
Fmoc-N-amido-PEG20-acid is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure and advantageous physicochemical properties make it an ideal linker for the construction of PROTACs and other complex biomolecules. The ability to rationally design and synthesize molecules that can selectively degrade disease-causing proteins opens up new avenues for therapeutic intervention, and Fmoc-N-amido-PEG20-acid is a key enabler of this exciting technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Solubility Profile of Fmoc-N-PEG20-acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-PEG20-acid, a heterobifunctional linker commonly employed in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document establishes a predicted solubility profile based on the physicochemical properties of its constituent moieties—the fluorenylmethyloxycarbonyl (Fmoc) group, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal carboxylic acid. Furthermore, a detailed, adaptable experimental protocol for the precise determination of its solubility in various organic solvents is provided to empower researchers in their specific applications.
Introduction to this compound and its Solubility
This compound is a valuable chemical tool characterized by a lipophilic Fmoc protecting group, a hydrophilic PEG20 linker, and a polar carboxylic acid terminus. This amphiphilic nature dictates its solubility, a critical parameter for its effective use in solution-phase conjugations and solid-phase peptide synthesis (SPPS). The hydrophilic PEG spacer is known to enhance solubility in aqueous media, while the overall structure allows for dissolution in a range of organic solvents.[1][2] Inadequate solubility can impede reaction kinetics, leading to incomplete conjugations and the formation of impurities. A thorough understanding of its solubility in commonly used organic solvents is therefore essential for optimizing experimental conditions and ensuring high-purity products.
Predicted Solubility of this compound
Based on these characteristics, this compound is predicted to be readily soluble in polar aprotic solvents and chlorinated organic solvents. Its solubility in non-polar solvents is expected to be limited.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | The polar nature of DMF can effectively solvate the polar amide and carboxylic acid groups, as well as the PEG chain. |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and amphiphilic molecules. | |
| Acetonitrile (ACN) | Moderate to High | Acetonitrile's polarity should allow for good solvation of the molecule, although potentially less effective than DMF or DMSO for highly concentrated solutions. | |
| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent that can effectively dissolve the lipophilic Fmoc group and interact favorably with the PEG chain. |
| Chloroform (B151607) (CHCl₃) | High | Similar to DCM, chloroform is expected to be a good solvent for this compound. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF has a lower polarity than the aforementioned solvents but should still provide moderate solubility due to its ability to solvate the PEG linker. |
| Diethyl Ether | Low | As a relatively non-polar solvent, diethyl ether is not expected to effectively solvate the polar functional groups of the molecule. | |
| Alcohols | Methanol (B129727) (MeOH) | Moderate | The hydroxyl group of methanol can interact with the polar parts of the molecule, but the overall solvation may be less effective than polar aprotic solvents. |
| Ethanol (B145695) (EtOH) | Moderate | Similar to methanol, ethanol is expected to provide moderate solubility. | |
| Hydrocarbons | Hexanes | Very Low | These non-polar solvents are unlikely to dissolve the polar and large this compound molecule to any significant extent. |
| Toluene (B28343) | Low | While toluene has some aromatic character that might interact with the Fmoc group, it is generally not polar enough to be an effective solvent. |
Experimental Protocol for Determining Solubility
To obtain precise, quantitative solubility data for this compound in specific organic solvents, the following "shake-flask" method is recommended. This method is a reliable approach for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvents (high purity, anhydrous)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.2 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound in a suitable solvent (in which it is highly soluble, e.g., DMF) at a known concentration.
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that a saturated solution is formed and undissolved solid remains.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample solution by HPLC.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow and Influencing Factors
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: A generalized workflow for determining equilibrium solubility.
Caption: Key factors influencing the solubility of the target molecule.
Conclusion
While direct, quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be established by analyzing its structural components. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for empirical determination. This information is critical for researchers and professionals in drug development to ensure the successful application of this versatile linker in their synthetic endeavors.
References
An In-depth Technical Guide to Fmoc-N-PEG20-acid: Core Mechanism of Action and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-N-PEG20-acid is a heterobifunctional linker molecule that has emerged as a critical tool in modern drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and advanced drug delivery systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its chemical properties and functional roles. We present its applications in the rational design of therapeutics, supported by quantitative data and detailed experimental protocols. Furthermore, this guide illustrates the key signaling pathways and experimental workflows involving this compound through diagrams generated using the DOT language, offering a valuable resource for researchers aiming to leverage this versatile linker in their work.
Core Concepts and Mechanism of Action
Fmoc-N-amido-PEG20-acid is a polyethylene (B3416737) glycol (PEG)-based linker characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 20-unit PEG chain, and a terminal carboxylic acid.[1][2] Its mechanism of action is rooted in its chemical reactivity and the physicochemical properties of these components, which enable the precise and controlled conjugation of different molecules.
-
Fmoc-Protected Amine: The Fmoc group serves as a temporary protecting group for the primary amine. This protection is stable under a variety of reaction conditions but can be selectively removed under basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3] This allows for a sequential and controlled synthesis strategy, where the deprotected amine becomes available for conjugation to another molecule of interest.
-
PEG20 Spacer: The 20-unit polyethylene glycol chain is a hydrophilic and flexible spacer.[4] Its primary roles are to:
-
Increase Solubility: The PEG chain enhances the aqueous solubility of the resulting conjugate, which is often a significant challenge for large and hydrophobic molecules like PROTACs.[5]
-
Provide Spatial Separation: The length of the PEG20 linker provides optimal spatial separation between the two conjugated moieties, which is crucial for their independent and effective biological function.[6] In the context of PROTACs, the linker length is a critical determinant of the stability and productivity of the ternary complex.[7]
-
Improve Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[8][9]
-
Modulate Cell Permeability: The flexible nature of the PEG linker can allow the molecule to adopt conformations that shield its polar surface area, potentially improving its ability to cross cell membranes.[10]
-
-
Terminal Carboxylic Acid: The carboxylic acid at the other end of the PEG chain provides a reactive handle for conjugation to amine-containing molecules. This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to form a stable amide bond.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C58H97NO24 | [2] |
| Molecular Weight | 1192.4 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, and water | |
| Storage | -20°C, desiccated |
Applications in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker is a critical component of a PROTAC, and the length and composition of the linker can significantly impact its efficacy.[6] While specific data for a PEG20 linker is not abundant in publicly available literature, the principles of linker optimization with long PEG chains are well-established. Generally, longer linkers are often required for targets with deep binding pockets or for specific E3 ligase-target protein pairs to enable the formation of a stable and productive ternary complex.[6]
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of action of a PROTAC, highlighting the role of the linker in forming the ternary complex.
Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC using this compound, where the linker is first conjugated to the E3 ligase ligand, followed by deprotection and conjugation to the target protein ligand.
Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of the amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Fmoc-protected E3 ligase-linker conjugate.
Step 2: Fmoc Deprotection and Conjugation to the Target Protein Ligand
-
Fmoc Deprotection: Dissolve the Fmoc-protected E3 ligase-linker conjugate (1.0 equivalent) in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes.
-
Removal of Piperidine: Concentrate the reaction mixture under reduced pressure to remove the piperidine. Co-evaporate with toluene (B28343) to ensure complete removal. The resulting amine-linker-E3 ligase ligand can be used directly in the next step.
-
Coupling to Target Protein Ligand: In a separate flask, dissolve the carboxylic acid-containing target protein ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes to activate the carboxylic acid.
-
Final PROTAC Synthesis: Add a solution of the deprotected amine-linker-E3 ligase ligand in anhydrous DMF to the activated target protein ligand solution. Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.
Workflow for PROTAC Synthesis
Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.
Applications in Drug Delivery
This compound is also a valuable building block for the construction of advanced drug delivery systems, such as self-assembling peptides, PEGylated nanoparticles, and micelles. The amphiphilic nature of molecules synthesized with this linker, combining a hydrophobic Fmoc group and a hydrophilic PEG chain, can drive the self-assembly into nanostructures that can encapsulate hydrophobic drugs.
Self-Assembling Peptides for Drug Delivery
The Fmoc group, with its aromatic nature, can induce the self-assembly of peptides into nanofibers and hydrogels through π-π stacking interactions. By incorporating this compound into a peptide sequence, it is possible to create self-assembling systems with a hydrophilic PEG shell. These structures can encapsulate therapeutic agents and provide for their sustained release. The long PEG20 chain can enhance the stability of these self-assembled structures in biological fluids and prolong their circulation time.
Experimental Protocol: Formulation of Drug-Loaded Micelles by Thin-Film Hydration
-
Film Formation: Dissolve the amphiphilic conjugate synthesized with this compound and the hydrophobic drug in a suitable organic solvent (e.g., chloroform (B151607) or methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.
-
Micelle Formation: Agitate the mixture by vortexing or sonicating until the lipid film is fully hydrated and a colloidal suspension of micelles is formed.
-
Purification: To remove any unencapsulated drug, the micellar solution can be centrifuged or filtered.
Quantitative Analysis of Drug Loading
The drug loading content (DLC) and drug loading efficiency (DLE) of the formulated micelles can be determined as follows:
-
Lyophilize a known amount of the drug-loaded micelle solution.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate DLC and DLE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
DLE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
Targeted Drug Delivery Workflow
Caption: A general workflow for the development and application of a micellar drug delivery system.
Conclusion
This compound is a highly versatile and powerful tool for researchers in drug discovery and development. Its well-defined chemical properties and tripartite structure provide a robust platform for the synthesis of complex therapeutic modalities such as PROTACs and for the formulation of advanced drug delivery systems. The strategic use of the Fmoc protecting group, the long-chain PEG spacer, and the terminal carboxylic acid allows for a modular and controlled approach to the construction of novel therapeutics with improved efficacy, solubility, and pharmacokinetic profiles. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of this compound in cutting-edge biomedical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. PEGylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
The Strategic Advantage of Hydrophilic PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conjugation of bioactive molecules to larger carriers, a cornerstone of modern drug development, is fraught with challenges related to solubility, stability, pharmacokinetics, and immunogenicity. The incorporation of hydrophilic polyethylene (B3416737) glycol (PEG) spacers has emerged as a pivotal strategy to overcome these hurdles. This technical guide provides a comprehensive overview of the core benefits of hydrophilic PEG spacers in bioconjugation, with a particular focus on their application in antibody-drug conjugates (ADCs). We delve into the quantitative impact of PEGylation on the physicochemical and pharmacological properties of bioconjugates, provide detailed experimental protocols for their synthesis and characterization, and visualize key biological and experimental workflows.
Core Benefits of Hydrophilic PEG Spacers
The integration of hydrophilic PEG spacers into bioconjugates imparts a multitude of advantages that significantly enhance their therapeutic potential. These benefits stem from the unique physicochemical properties of the PEG polymer, which is biocompatible, non-immunogenic, and highly soluble in aqueous environments.[1]
Enhanced Solubility and Reduced Aggregation
A frequent challenge in bioconjugation, especially in the development of ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[2] The conjugation of these hydrophobic moieties to a monoclonal antibody (mAb) can lead to decreased solubility and an increased propensity for aggregation.[3] Aggregate formation is highly undesirable as it can compromise therapeutic efficacy and induce an immunogenic response.[4]
Hydrophilic PEG spacers act as a "shield," effectively masking the hydrophobicity of the payload.[5] The ethylene (B1197577) glycol repeating units of the PEG chain coordinate with water molecules, forming a hydration shell around the bioconjugate.[6] This not only improves the overall solubility of the conjugate in physiological buffers but also sterically hinders intermolecular interactions that lead to aggregation.[4][7]
Improved Pharmacokinetics and Biodistribution
The covalent attachment of PEG chains, a process known as PEGylation, dramatically increases the hydrodynamic volume of the bioconjugate.[6] This increased size reduces the rate of renal clearance, thereby prolonging the circulation half-life of the therapeutic agent.[7] The extended circulation time allows for greater accumulation of the bioconjugate at the target site, such as a tumor, enhancing its therapeutic efficacy.[7]
Furthermore, the hydrophilic and neutral nature of the PEG spacer reduces non-specific interactions with other proteins and cells, leading to a more favorable biodistribution profile and decreased off-target toxicity.[3]
Reduced Immunogenicity
The immune system can recognize therapeutic proteins and bioconjugates as foreign, leading to the production of anti-drug antibodies (ADAs).[7] This can result in rapid clearance of the drug, reduced efficacy, and potentially severe adverse effects.[8] The flexible and hydrophilic PEG chains can mask immunogenic epitopes on the surface of the protein or payload, shielding them from recognition by immune cells.[7][9] This "stealth" effect significantly reduces the immunogenicity of the bioconjugate.[1]
Optimized Drug-to-Antibody Ratio (DAR)
In the context of ADCs, the DAR is a critical quality attribute that influences both efficacy and safety. A higher DAR can enhance potency but often at the cost of increased aggregation and faster clearance due to heightened hydrophobicity.[1] Hydrophilic PEG linkers enable the development of ADCs with higher DARs by mitigating the negative impacts of payload hydrophobicity, thus widening the therapeutic window.[1]
Quantitative Data on the Impact of PEG Spacers
The benefits of hydrophilic PEG spacers are not merely qualitative. Numerous studies have provided quantitative data demonstrating their positive impact on the performance of bioconjugates.
Enhanced Solubility and Reduced Aggregation
The inclusion of PEG spacers can significantly increase the solubility and reduce the aggregation of bioconjugates.
| Bioconjugate | PEG Spacer | Solubility Improvement | Reduction in Aggregation | Reference |
| GCSF | 20 kDa PEG | Prevents precipitation by rendering aggregates soluble | Slower rate of aggregation compared to non-PEGylated GCSF | [10] |
| Small Molecule | 8% PEG-8k | Increased solubility from 0.2 µM to 2.3 µM | Aggregates appear at 16 µM vs. 0.5 µM for non-PEGylated | [8] |
| Alpha-1 Antitrypsin | 2-armed 40 kDa PEG | N/A | 13.5% aggregates vs. 25.7% for non-PEGylated after heat stress | [11] |
Improved Pharmacokinetics
The effect of PEGylation on the pharmacokinetic profile of bioconjugates is well-documented.
| Bioconjugate | PEG Spacer | Half-life (t½) Improvement | Clearance Rate Reduction | Reference |
| Affibody-MMAE Conjugate | 10 kDa PEG | 11.2-fold increase | Slower clearance observed | [12] |
| RS7-MMAE ADC | mPEG24 | Prolonged half-life | Enhanced animal tolerability | [2] |
| PEG-asparaginase | PEG | Prolonged circulation time | Reduced clearance | [8] |
Enhanced In Vivo Efficacy
The improved physicochemical and pharmacokinetic properties conferred by PEG spacers often translate to superior in vivo efficacy.
| Bioconjugate | PEG Spacer | Tumor Growth Inhibition | Improved Therapeutic Index | Reference |
| HER2-targeting ADC | HydraSpace™ (contains PEG) | Near complete tumor regression vs. tumor stasis for PEG-only ADC | Significant improvement | [13] |
| Brentuximab-MMAE ADC | 3'-amino-α-cyclodextrin (hydrophilic) | Greater in vivo efficacy than Adcetris® and PEG-containing comparator | Not specified | [14] |
| Affibody-MMAE Conjugate | 10 kDa PEG | Stronger tumor growth inhibition in NCI-N87 model | Reduced off-target toxicity | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of PEGylated bioconjugates.
Site-Specific PEGylation of a Monoclonal Antibody (Cysteine-Reactive)
This protocol describes the site-specific conjugation of a PEG-maleimide to a monoclonal antibody with an engineered free cysteine.
Materials:
-
Monoclonal antibody (mAb) with an engineered cysteine in a suitable buffer (e.g., PBS, pH 7.2)
-
PEG-maleimide (e.g., 5 kDa)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Quenching solution (e.g., 100 mM N-ethylmaleimide in DMSO)
-
Purification column (e.g., Size Exclusion Chromatography)
Procedure:
-
Antibody Preparation: If the mAb has existing disulfide bonds that need to be reduced to generate free thiols, incubate the antibody with a 2-3 molar excess of TCEP for 1-2 hours at room temperature. For engineered free cysteines, this step may not be necessary.
-
Buffer Exchange: Exchange the antibody into the reaction buffer using a desalting column to remove any interfering substances.
-
PEGylation Reaction: Add a 5-10 molar excess of PEG-maleimide to the antibody solution. The reaction volume should be kept as small as reasonably possible to maintain a high concentration of reactants.
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Add a 2-fold molar excess of the quenching solution relative to the PEG-maleimide to cap any unreacted maleimide (B117702) groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated antibody from unreacted PEG and other reagents using Size Exclusion Chromatography (SEC).
-
Characterization: Characterize the purified conjugate for purity, DAR, and biological activity using techniques such as SEC-HPLC, HIC-HPLC, and relevant bioassays.
Purity Analysis by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is used to separate molecules based on their hydrodynamic volume and is a primary method for assessing the purity of bioconjugates and quantifying aggregates.[4][15][16]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm)[15]
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0[15]
-
Sample: Purified PEGylated bioconjugate at a concentration of 1 mg/mL
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 20 µL of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric bioconjugate, while earlier eluting peaks represent aggregates.
-
Data Analysis: Integrate the peak areas to determine the percentage of monomer and aggregates. The purity of the sample is typically reported as the percentage of the main monomer peak area relative to the total peak area.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC separates molecules based on their hydrophobicity and is a powerful technique for characterizing the distribution of different drug-loaded species in an ADC preparation.[17][18][19]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh Bio Butyl-NPR, 2.5 µm, 4.6 x 35 mm)[19]
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0[19]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% v/v Isopropyl Alcohol[19]
-
Sample: Purified ADC at a concentration of 1 mg/mL
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-20 µL of the ADC sample.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the different ADC species.
-
Data Acquisition: Monitor the chromatogram at 280 nm. Peaks eluting at later retention times correspond to species with higher DARs due to increased hydrophobicity.
-
DAR Calculation: Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR is calculated as a weighted average of the different species, taking into account their respective peak areas.
Immunogenicity Assessment: Anti-PEG Antibody ELISA
This protocol outlines a competitive ELISA for the detection and quantification of anti-PEG antibodies in serum or plasma samples.
Materials:
-
96-well microplate coated with PEG-BSA
-
Anti-PEG antibody standards
-
HRP-conjugated anti-PEG antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample diluent (e.g., wash buffer with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve of the anti-PEG antibody by serial dilution in the sample diluent. Dilute the test samples (serum or plasma) in the sample diluent.
-
Competitive Binding: Add 50 µL of the standards and samples to the PEG-BSA coated wells.
-
Add HRP-conjugate: Immediately add 50 µL of the HRP-conjugated anti-PEG antibody to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature on an orbital shaker.
-
Washing: Wash the plate 3-5 times with the wash buffer to remove unbound antibodies and reagents.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the anti-PEG antibody standards. The concentration of anti-PEG antibodies in the test samples is inversely proportional to the absorbance and can be determined from the standard curve.
Visualizations: Diagrams of Key Pathways and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
Caption: Logical flow of hydrophilic PEG spacer benefits.
Caption: General workflow for ADC development.
Caption: Intracellular signaling of a T-DM1 ADC.[12][14][16][20]
Caption: Experimental workflow for in vivo ADC efficacy testing.[12]
Conclusion
Hydrophilic PEG spacers are a critical enabling technology in the field of bioconjugation. By improving solubility, reducing aggregation, extending circulation half-life, and minimizing immunogenicity, PEGylation significantly enhances the therapeutic potential of bioconjugates. The ability to fine-tune the length and architecture of the PEG spacer allows for the optimization of drug candidates, particularly complex molecules like ADCs, leading to improved safety and efficacy profiles. The experimental protocols and workflows detailed in this guide provide a framework for the rational design and evaluation of next-generation PEGylated biotherapeutics. As our understanding of the interplay between PEG structure and biological function continues to grow, so too will the opportunities to develop more effective and safer medicines for a wide range of diseases.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abzena.com [abzena.com]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. lifediagnostics.com [lifediagnostics.com]
- 15. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 16. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among the various strategies developed, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of α-amino groups has become the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its remarkable efficiency, mild reaction conditions, and compatibility with a diverse range of amino acid functionalities, enabling the routine synthesis of complex and sensitive peptides.[2][] This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc group in peptide synthesis, detailing its chemical principles, experimental protocols, and strategic advantages.
The Principle of Orthogonality: A Paradigm Shift in Peptide Synthesis
The success of the Fmoc strategy is intrinsically linked to the principle of orthogonality. In peptide synthesis, an orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, which remain intact.[4][5] The Fmoc/tBu (tert-butyl) strategy exemplifies this principle perfectly. The Fmoc group, which protects the α-amino group of the growing peptide chain, is labile to mild basic conditions.[2] In contrast, the protecting groups used for the side chains of trifunctional amino acids (e.g., tBu, Boc, Trt) are labile to strong acids.[1] This differential stability allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid without compromising the integrity of the side-chain protecting groups until the final cleavage step.[][4]
This orthogonality represents a significant advantage over the older Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, which relies on graded acid lability for deprotection.[6][7] The repetitive acid treatments in Boc-SPPS can lead to the gradual degradation of the peptide-resin linkage and premature side-chain deprotection, particularly in the synthesis of long peptides.[2][8]
The Chemistry of the Fmoc Group: Protection and Deprotection
The Fmoc group is introduced onto the α-amino group of an amino acid by reaction with reagents such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[1][9]
The key to the utility of the Fmoc group lies in its facile removal under mild, non-acidic conditions. The deprotection is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10] The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates.[11] The highly reactive DBF is trapped by the excess secondary amine to form a stable adduct.[11]
The strong UV absorbance of the dibenzofulvene-piperidine adduct (around 300 nm) provides a convenient method for real-time monitoring of the deprotection reaction, allowing for the quantification of Fmoc group cleavage and ensuring the reaction proceeds to completion.[1][12]
The Fmoc-SPPS Workflow: A Step-by-Step Guide
Fmoc-based solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[][10]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.
The choice of resin is critical and depends on whether the desired C-terminus is a carboxylic acid or an amide.[10][13] For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl resin is commonly used, while Rink amide resin is a popular choice for C-terminal amides.[13]
Protocol:
-
Place the appropriate amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes to 1 hour to ensure accessibility of the reactive sites.[13]
-
Drain the DMF from the reaction vessel.
This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.
Protocol:
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[4]
-
Agitate the mixture for an initial 3 minutes, then drain the solution.[4]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]
In this step, the next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminal amine of the growing peptide chain.
Protocol:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.[13]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (e.g., 2 equivalents relative to the amino acid), to the activation mixture.[13][14]
-
Allow the amino acid to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or "difficult" sequences.[13]
-
After the coupling reaction is complete, drain the solution and wash the resin extensively with DMF to remove excess reagents and byproducts.[13]
A qualitative ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a free secondary amine (proline) or a complete coupling, while a positive result (blue beads) indicates the presence of unreacted primary amines, necessitating a recoupling step.
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed simultaneously.
Protocol:
-
After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF and then with a less polar solvent like dichloromethane (B109758) (DCM).
-
Dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[10] TIS acts as a scavenger to trap the reactive cationic species generated during the removal of the side-chain protecting groups.
-
Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Performance Metrics
The Fmoc-SPPS strategy is known for its high efficiency, with coupling yields typically exceeding 99% for most amino acids.[] This high per-cycle efficiency is crucial for the successful synthesis of long peptides.
| Parameter | Typical Value/Condition | Reference(s) |
| Fmoc Deprotection Reagent | 20-50% Piperidine in DMF | [10][15] |
| Deprotection Time | 5-20 minutes | [4] |
| Coupling Reagents | HBTU, HATU, HCTU, DIC/HOBt | [13][16] |
| Coupling Time | 15 minutes - 12 hours | [13] |
| Coupling Efficiency | > 99% | [] |
| Final Cleavage Reagent | 95% TFA with scavengers | [10] |
| Final Cleavage Time | 2-3 hours | [10] |
Advantages and Disadvantages of the Fmoc Strategy
The widespread preference for the Fmoc strategy stems from its numerous advantages over the Boc method.
Advantages:
-
Mild Deprotection Conditions: The use of a mild base for Fmoc removal preserves the integrity of acid-sensitive functionalities and the peptide-resin linkage.[2][]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, simplifying the synthetic strategy.[1][]
-
Automation-Friendly: The non-corrosive nature of the reagents and the ability to monitor the deprotection step via UV absorbance make Fmoc chemistry highly suitable for automated peptide synthesis.[2][17]
-
Compatibility: The Fmoc strategy is compatible with a wide range of modified amino acids, including those with post-translational modifications like phosphorylation and glycosylation.[2][17]
Disadvantages:
-
Cost: Fmoc-protected amino acids and some of the specialized coupling reagents can be more expensive than their counterparts used in Boc chemistry.[]
-
Aggregation: Peptide aggregation during synthesis can be more pronounced in Fmoc-SPPS because the peptide chain remains in a neutral state, which can promote intermolecular hydrogen bonding.[6][8]
-
Side Reactions: The basic conditions used for Fmoc deprotection can promote certain side reactions, such as aspartimide formation at Asp-Gly or Asp-Ser sequences and diketopiperazine formation at the dipeptide stage.[18]
Common Side Reactions and Mitigation Strategies
While Fmoc-SPPS is highly efficient, awareness of potential side reactions is crucial for synthesizing high-purity peptides.
-
Aspartimide Formation: This is a significant side reaction, particularly at Asp-Gly, Asp-Ala, and Asp-Ser sequences, where the peptide backbone nitrogen attacks the side-chain ester, forming a succinimide (B58015) ring.[17][19] This can lead to a mixture of α- and β-aspartyl peptides. Mitigation strategies include using sterically hindered side-chain protecting groups for Asp or adding HOBt to the deprotection solution.[18][20]
-
Diketopiperazine Formation: This occurs at the dipeptide stage when the N-terminal amino group of the second amino acid attacks the ester linkage of the first amino acid, cleaving the dipeptide from the resin as a cyclic dipeptide.[18] This is especially prevalent when Proline is in the first or second position. Using 2-chlorotrityl resin, which is more sterically hindered, can suppress this side reaction.[18]
-
Racemization: While the urethane-based Fmoc group generally suppresses racemization during coupling, certain amino acids like Cysteine and Histidine are more susceptible.[14][17] The choice of coupling reagent and the avoidance of excess base are critical to minimize racemization.[14][16]
Conclusion
The 9-fluorenylmethyloxycarbonyl protecting group has fundamentally transformed the landscape of peptide synthesis. Its unique chemical properties, particularly its base lability, have enabled the development of a robust, efficient, and versatile orthogonal strategy for the solid-phase synthesis of peptides. The mild conditions employed in the Fmoc/tBu approach have expanded the scope of synthetic peptides to include complex, sensitive, and modified sequences that were previously inaccessible. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions, as detailed in this guide, empowers researchers to harness the full potential of Fmoc-SPPS, driving innovation in drug discovery, materials science, and biomedical research.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. lifetein.com [lifetein.com]
- 16. bachem.com [bachem.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-N-amido-PEG20-acid: Sourcing and Application in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-N-amido-PEG20-acid, a versatile heterobifunctional linker crucial for advanced applications in peptide synthesis, bioconjugation, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details commercially available sources, key technical data, and foundational experimental protocols for its use.
Introduction to Fmoc-N-amido-PEG20-acid
Fmoc-N-amido-PEG20-acid is a high-purity polyethylene (B3416737) glycol (PEG) derivative that serves as a flexible, hydrophilic spacer. Its structure features two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. This orthogonal design allows for selective and sequential chemical modifications. The Fmoc group provides a base-labile protecting group for the amine, which can be readily removed under mild basic conditions, typically with piperidine (B6355638) in dimethylformamide (DMF). The terminal carboxylic acid can be activated to form a stable amide bond with primary amines. The long PEG chain (20 ethylene (B1197577) glycol units) enhances the solubility of the resulting conjugates in aqueous media, a critical attribute for many biological applications.
Commercial Suppliers and Technical Data
A variety of chemical suppliers offer Fmoc-N-amido-PEG20-acid, ensuring its accessibility for research and development. The table below summarizes the key quantitative data from several prominent vendors to facilitate easy comparison.
| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | BP-22035 | 1952360-93-8 | 1192.4 | >95% |
| ChemPep | 280123 | 1952360-93-8 | 1192.4 | >95% |
| PurePEG | 433723 | 1952360-93-8 | 1192.38 | >95% |
| Psyclo Peptide | 300315 | 1952360-93-8 | 1192.38 | Not Specified |
| AxisPharm | Not Specified | 1952360-93-8 | Not Specified | Not Specified |
Core Applications and Signaling Pathways
Fmoc-N-amido-PEG20-acid is a key building block in several advanced biochemical and pharmaceutical applications, most notably in Solid-Phase Peptide Synthesis (SPPS) and the construction of PROTACs.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this PEG linker can be incorporated into a peptide sequence to introduce a flexible, hydrophilic spacer. This can be advantageous for several reasons, including improving the solubility of hydrophobic peptides, mimicking flexible domains of proteins, or creating space between a peptide and a conjugated molecule (e.g., a dye or a drug).
The general workflow for incorporating Fmoc-N-amido-PEG20-acid into a peptide chain via SPPS is depicted below.
PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase. Fmoc-N-amido-PEG20-acid is an ideal linker candidate due to its length, flexibility, and hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC.
The signaling pathway for PROTAC-mediated protein degradation is illustrated below.
Experimental Protocols
The following are generalized protocols for the use of Fmoc-N-amido-PEG20-acid. Researchers should optimize these protocols for their specific applications.
Fmoc Deprotection
This procedure removes the Fmoc protecting group to expose the primary amine.
Materials:
-
Fmoc-protected substrate (e.g., resin-bound peptide or a molecule in solution)
-
20% (v/v) piperidine in DMF
-
DMF for washing
Procedure:
-
Treat the Fmoc-protected substrate with the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
-
Filter (if on solid support) or quench the reaction.
-
Wash the substrate thoroughly with DMF to remove residual piperidine and byproducts.
Carboxylic Acid Activation and Amide Bond Formation
This protocol describes the coupling of the carboxylic acid of Fmoc-N-amido-PEG20-acid to a primary amine.
Materials:
-
Fmoc-N-amido-PEG20-acid
-
Amine-containing molecule
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like NHS (N-hydroxysuccinimide).
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: e.g., DMF or Dichloromethane (DCM)
Procedure:
-
Dissolve Fmoc-N-amido-PEG20-acid (1.0-1.2 equivalents) and the coupling agent (e.g., HATU, 1.2 equivalents) in the anhydrous solvent.
-
Add the base (e.g., DIPEA, 2-3 equivalents) to the mixture and stir for a few minutes to activate the carboxylic acid.
-
Add the amine-containing molecule (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.
-
Upon completion, the product can be purified using standard chromatographic techniques.
The workflow for a typical solution-phase coupling is shown below.
Conclusion
Fmoc-N-amido-PEG20-acid is a valuable and versatile tool for researchers in chemistry, biology, and drug discovery. Its well-defined structure, high purity, and the orthogonal reactivity of its functional groups make it an excellent choice for introducing hydrophilic spacers in peptides and for the modular construction of complex molecules like PROTACs. The commercial availability of this reagent, coupled with established protocols for its use, facilitates its integration into a wide range of research and development projects.
The Strategic Application of Fmoc-N-PEG20-acid in Advanced Drug Delivery Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
The convergence of polymer chemistry and pharmacology has paved the way for sophisticated drug delivery systems that enhance therapeutic efficacy while minimizing off-target effects. Among the array of tools available to drug development professionals, Fmoc-N-PEG20-acid has emerged as a versatile building block for creating advanced nanocarriers. This technical guide provides a comprehensive overview of the core applications of this compound in drug delivery, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular principles.
Core Concepts: The Synergy of Fmoc and PEG
This compound is a heterobifunctional linker that combines the unique properties of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 20-unit polyethylene (B3416737) glycol (PEG) chain, terminating in a carboxylic acid. This tripartite structure offers distinct advantages in the design of drug delivery vehicles.
The Fmoc group , a base-labile amine protecting group, is instrumental in peptide synthesis and the self-assembly of nanostructures.[1] Its aromatic nature facilitates π-π stacking interactions, which can drive the formation of stable micelles and nanoparticles. This inherent self-assembling property is a key factor in the formulation of high-capacity drug carriers.
PEGylation , the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutics.[2][3] The hydrophilic and flexible PEG chain confers a "stealth" effect, reducing recognition by the immune system and proteolytic enzymes, thereby prolonging circulation time.[2][3] PEGylation also enhances the solubility of hydrophobic drugs.[3][4] The 20-unit length of the PEG chain in this compound provides an optimal balance between water solubility and the overall size of the resulting conjugate.
The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing drugs, peptides, or other targeting moieties through stable amide bond formation.[5][6]
Applications in Nanocarrier-Mediated Drug Delivery
The unique physicochemical properties of this compound and its derivatives make them ideal for the development of various nanocarriers, including micelles and nanoparticles, for the delivery of therapeutic agents, particularly poorly soluble anticancer drugs like paclitaxel (B517696).
Self-Assembling Nanomicelles for Hydrophobic Drug Encapsulation
PEGylated Fmoc-amino acid conjugates can self-assemble into nanomicelles in aqueous solutions. These micelles feature a hydrophobic core, driven by the interactions of the Fmoc groups, which serves as a reservoir for hydrophobic drugs. The hydrophilic PEG chains form a protective corona, ensuring colloidal stability and biocompatibility.
A study on a series of PEGylated Fmoc-amino acid conjugates demonstrated that the structure of the amino acid significantly influences the drug loading capacity and stability of the resulting nanomicelles. For instance, a PEG2000-Fmoc-Lys(Cbz) conjugate exhibited a high loading capacity for paclitaxel, attributed to strong carrier-drug interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding.[7]
Quantitative Data Summary: Physicochemical Properties of PEG-Fmoc Nanomicelles
| Conjugate | Critical Micelle Concentration (CMC) (mg/L) | Drug Loading Capacity (DLC) for Paclitaxel (wt%) | Encapsulation Efficiency (EE) for Paclitaxel (%) |
| PEG2000-Fmoc-Lys(Cbz) | 5.5 | 25.1 | >90 |
| PEG5000-based nanomicelles | Not Specified | ~15 (for nab-paclitaxel) | >90 |
Note: Data is compiled from various sources and may involve different PEG lengths and amino acid conjugates. Direct comparison should be made with caution.
Enhanced In Vivo Efficacy and Tumor Targeting
The PEGylated surface of this compound-based nanocarriers allows for passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect. The prolonged circulation half-life of these nanoparticles enables greater accumulation in the leaky vasculature of solid tumors.
Experimental Protocols
General Protocol for the Synthesis of a Drug-Fmoc-N-PEG20 Conjugate
This protocol describes the general steps for conjugating an amine-containing drug to the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
Amine-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS) or other activator
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add DCC and NHS in slight molar excess. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester.
-
Conjugation: In a separate flask, dissolve the amine-containing drug in anhydrous DMF. Add the activated this compound solution dropwise to the drug solution. Let the reaction proceed overnight at room temperature under an inert atmosphere.
-
Purification: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Purify the crude product using reversed-phase HPLC to obtain the pure drug-PEG20-N-Fmoc conjugate.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.
Protocol for the Preparation and Characterization of Drug-Loaded Nanomicelles
This protocol outlines the formation of drug-loaded nanomicelles using a self-assembling PEG-Fmoc conjugate.
Materials:
-
Drug-PEG-Fmoc conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Fluorometer and pyrene (B120774)
Procedure:
-
Micelle Formation: Dissolve the drug-PEG-Fmoc conjugate in a water-miscible organic solvent (e.g., DMF or DMSO). Inject this solution rapidly into a stirred aqueous solution (e.g., PBS) to a final concentration above the critical micelle concentration (CMC). The organic solvent can be removed by dialysis against the aqueous buffer.
-
Drug Loading: For physical encapsulation, the hydrophobic drug is co-dissolved with the PEG-Fmoc conjugate in the organic solvent before injection into the aqueous phase.
-
Characterization of Particle Size and Morphology: Determine the hydrodynamic diameter and size distribution of the nanomicelles using DLS. Visualize the morphology of the micelles using TEM after negative staining.
-
Determination of Critical Micelle Concentration (CMC): The CMC can be determined using a fluorescence probe method with pyrene. The fluorescence intensity of pyrene is measured at different conjugate concentrations, and the CMC is identified as the concentration at which a significant change in the intensity ratio (I3/I1) is observed.
-
Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
-
Lyse a known amount of the drug-loaded micelle solution with a suitable organic solvent.
-
Quantify the amount of encapsulated drug using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for synthesis and formulation.
Caption: Relationship between molecular properties and advantages.
Conclusion
This compound represents a powerful and versatile platform for the development of advanced drug delivery systems. Its unique combination of a self-assembling Fmoc moiety, a biocompatible PEG chain, and a reactive carboxylic acid enables the creation of nanocarriers with high drug loading capacities and favorable pharmacokinetic profiles. The ability to tailor the structure of the conjugate allows for the optimization of carrier-drug interactions, leading to improved stability and therapeutic performance. As research continues to uncover the full potential of this and related materials, they are poised to play an increasingly important role in the future of nanomedicine and targeted cancer therapy.
References
- 1. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of critical micelle concentration with the rotating sample system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to PEGylation with Fmoc-N-PEG20-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation utilizing Fmoc-N-PEG20-acid, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the core principles, experimental protocols, and critical considerations for the successful application of this reagent.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs. This modification can significantly enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life by reducing renal clearance.[1] Furthermore, the hydrophilic PEG chains can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity.[1]
This compound is a high-purity, monodisperse PEG linker that is particularly well-suited for a variety of bioconjugation applications.[2][3] It possesses two key functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a 20-unit PEG chain.[4] This heterobifunctional nature allows for a controlled, stepwise conjugation strategy. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions.[4] The terminal carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond.[4] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media.[4]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₅₈H₉₇NO₂₄ | [5] |
| Molecular Weight | 1192.38 g/mol | [6] |
| CAS Number | 1952360-93-8 | [6] |
| Purity | >96% | [5] |
| Appearance | White to off-white solid or viscous oil | N/A |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | [7] |
| Storage Conditions | Store at -20°C, protected from moisture | [6] |
Core Experimental Workflow
The use of this compound in PEGylation typically follows a two-stage process: activation of the carboxylic acid and coupling to the target molecule, followed by the deprotection of the Fmoc group to reveal a free amine for further modification if required.
Detailed Experimental Protocols
Protocol 1: Activation of this compound Carboxylic Acid
This protocol describes the activation of the terminal carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester.
Materials:
-
This compound
-
EDC
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: Coupling of Activated this compound to an Amine-Containing Molecule
This protocol outlines the conjugation of the activated Fmoc-N-PEG20-NHS ester to a primary amine-containing molecule (e.g., protein, peptide).
Materials:
-
Activated Fmoc-N-PEG20-NHS ester solution from Protocol 1
-
Amine-containing target molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine-containing target molecule in the reaction buffer.
-
Add the activated Fmoc-N-PEG20-NHS ester solution to the target molecule solution. A molar excess of the PEG reagent is typically used, with the optimal ratio determined empirically.
-
Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by the addition of a small molecule with a primary amine, such as Tris or glycine.
Protocol 3: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose a primary amine.
Materials:
-
Fmoc-PEGylated conjugate
-
20% (v/v) Piperidine in DMF
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Fmoc-PEGylated conjugate in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature for 30 minutes.
-
The deprotection can be monitored by HPLC or LC-MS.
-
The deprotected product can be precipitated and washed with cold diethyl ether.
Purification of PEGylated Conjugates
The purification of PEGylated molecules is a critical step to remove unreacted PEG reagent, unconjugated target molecule, and any reaction byproducts. The choice of purification method depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): This is a common method for separating PEGylated proteins from unreacted protein and smaller molecules based on their difference in hydrodynamic radius.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated species from the unmodified protein.[]
-
Reverse Phase Chromatography (RP-HPLC): This method is effective for the purification of smaller PEGylated peptides and can be used to separate positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be employed, though its effectiveness can vary depending on the hydrophobicity of the protein and the PEG chain.[]
Application in PROTAC Development
This compound and similar PEG linkers are integral components in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[9][10]
The PEG linker in a PROTAC plays a crucial role in its efficacy. It connects the ligand that binds to the target protein to the ligand that recruits the E3 ligase. The length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12] An optimal linker length ensures the correct spatial orientation of the two proteins for efficient ubiquitin transfer.[11] Furthermore, the hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic properties of the PROTAC molecule.[12][13]
Quantitative Data and Optimization
The efficiency of PEGylation reactions can be influenced by several factors. While specific data for this compound is not extensively published in comparative studies, the following tables summarize general trends observed for similar PEGylation reactions, which can guide the optimization of protocols.
Table 1: Effect of pH on PEGylation Efficiency
The pH of the reaction buffer is a critical parameter, particularly for amine-reactive PEGylation. The primary amine groups on proteins and peptides need to be deprotonated to be sufficiently nucleophilic.
| pH | Relative PEGylation Efficiency | Rationale | Reference |
| 6.5 | Low | Most primary amines are protonated and less reactive. | [1] |
| 7.4 | Moderate | A good starting point for many proteins, balancing reactivity and protein stability. | [14] |
| 8.0-8.5 | High | Increased deprotonation of lysine (B10760008) ε-amino groups leads to higher reactivity. | [1][14] |
| > 9.0 | Variable | Can lead to higher efficiency but may also cause protein denaturation or modification of other residues. | [1] |
Table 2: Effect of Molar Ratio of Coupling Reagents
The molar ratio of the PEG reagent and coupling agents to the target molecule can significantly impact the degree of PEGylation and the reaction yield.
| Molar Ratio (PEG:EDC:NHS:Target) | Expected Outcome | Considerations | Reference |
| 1:1.2:1.2:1 | Stoichiometric reaction, may result in incomplete conversion. | Good for initial trials to assess reactivity. | [15] |
| 5:6:6:1 | Higher degree of PEGylation, increased chance of multiple PEG chains per molecule. | May be desirable for maximizing half-life extension. | [15] |
| 10:12:12:1 | High excess of reagents, likely to drive the reaction to completion. | Can be wasteful and may require more extensive purification. | [15] |
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure and bifunctional nature allow for controlled and specific PEGylation of a wide range of molecules. By understanding the fundamental principles of its reactivity and carefully optimizing experimental conditions, scientists can effectively leverage this reagent to improve the therapeutic potential of proteins, peptides, and small molecules, and to construct sophisticated molecular architectures such as PROTACs. The detailed protocols and data presented in this guide serve as a starting point for the successful implementation of PEGylation strategies using this compound in the laboratory.
References
- 1. pH-sensitive PEGylation of RIPL peptide-conjugated nanostructured lipid carriers: design and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 3. Fmoc-N-Amido-PEG7-Acid Fmoc PEG Acid For Peptide Synthesis Drug Release [polyethyleneglycolpeg.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. precisepeg.com [precisepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Application of Fmoc-N-PEG20-acid in PROTAC Linker Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence. This guide provides a comprehensive technical overview of Fmoc-N-PEG20-acid, a key building block for the synthesis of PEGylated PROTAC linkers.
Physicochemical Properties of this compound
Fmoc-N-amido-PEG20-acid is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine on one terminus and a carboxylic acid on the other, separated by a 20-unit polyethylene glycol chain. This structure allows for sequential, controlled conjugation to the other components of a PROTAC molecule. The hydrophilic nature of the PEG chain is instrumental in improving the often-poor solubility of complex PROTAC molecules.
Table 1: Physicochemical Properties of Fmoc-N-amido-PEG20-acid
| Property | Value |
| Molecular Formula | C₅₈H₉₇NO₂₄ |
| Molecular Weight | 1192.38 g/mol |
| CAS Number | 1952360-93-8 |
| Appearance | White to off-white solid or viscous liquid |
| Purity | Typically >95% or >96% |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methylene (B1212753) chloride. Increased water solubility is imparted to the final PROTAC. |
| Storage | Store at -20°C, desiccated. |
The Role of PEG Linkers in PROTAC Design and Efficacy
The length and composition of the linker are critical parameters in PROTAC design, directly impacting the biological activity. PEG linkers, in particular, offer several advantages:
-
Enhanced Solubility: The repeating ethylene (B1197577) glycol units increase the hydrophilicity of the PROTAC, which can improve solubility in aqueous biological environments and aid in formulation.[1][2]
-
Modulated Permeability: While increased hydrophilicity can sometimes reduce passive cell membrane permeability, the flexible nature of PEG linkers may allow the PROTAC to adopt conformations that shield polar surfaces, facilitating cell entry.[3] The optimal PEG length is a balance between solubility and permeability and must be determined empirically.
-
Optimized Ternary Complex Formation: The length of the PEG linker dictates the spatial arrangement of the POI and E3 ligase in the ternary complex. An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an excessively long one might lead to an unstable complex.[4][5]
The impact of linker length on PROTAC efficacy is often demonstrated by measuring the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for a PEG20 linker is not always isolated in studies, the general trend observed is that linker length significantly affects potency.
Table 2: Representative Data on the Effect of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 3 | >1000 | <20 | Fictionalized Representative Data |
| BRD4 | CRBN | 8 | 50 | 85 | Fictionalized Representative Data |
| BRD4 | CRBN | 12 | 10 | >95 | Fictionalized Representative Data |
| BRD4 | CRBN | 20 | 25 | 90 | Fictionalized Representative Data |
| BRD4 | CRBN | 24 | 100 | 75 | Fictionalized Representative Data |
Note: This table presents fictionalized but representative data to illustrate the common trend of an optimal linker length for maximal efficacy. Actual values are target and system-dependent.
Experimental Protocols
The synthesis of a PROTAC using this compound is a two-step process involving an initial amide bond formation followed by Fmoc deprotection and a second amide coupling.
Protocol 1: Amide Bond Formation with the Carboxylic Acid Terminus
This protocol describes the coupling of the carboxylic acid end of this compound to an amine-functionalized warhead (POI ligand) or E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized warhead or E3 ligase ligand
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized warhead or E3 ligase ligand (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Fmoc-protected intermediate.
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the terminal amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected intermediate from Protocol 1
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
DMF for washing
-
Reaction vessel
Procedure:
-
Dissolve the Fmoc-protected intermediate in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution to the reaction vessel.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS to confirm the disappearance of the starting material. For sterically hindered or aggregation-prone PEGylated compounds, extended reaction times or the addition of a stronger base like DBU may be necessary.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
The resulting amine-intermediate can often be used in the next step without further purification. If necessary, purification can be achieved by chromatography.
Protocol 3: Second Amide Bond Formation
This protocol is identical to Protocol 1, but uses the newly deprotected amine-PEG-intermediate and a carboxylic acid-functionalized E3 ligase ligand or warhead.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the sequential synthesis of a PROTAC molecule using this compound.
Caption: A typical workflow for the synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
References
Fmoc-N-amido-PEG20-acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG20-acid is a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the synthesis of complex biomolecules. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a twenty-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for its use in solid-phase peptide synthesis (SPPS) and the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of the safety data, experimental protocols, and relevant biological pathways associated with Fmoc-N-amido-PEG20-acid.
Safety and Hazard Information
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C58H97NO24 | N/A |
| Molecular Weight | 1192.38 g/mol | N/A |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Solubility | Soluble in DMF, DMSO, and water | Generic observation for similar compounds |
| Storage | Store at -20°C, desiccated | [1] |
Hazard Identification and Precautionary Measures
Based on the components of the molecule, the primary hazards are associated with the Fmoc group and potential dust inhalation.
| Hazard Statement | Precautionary Statement | Source |
| May be harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth. | [2][3] |
| May be harmful if inhaled. May cause respiratory tract irritation. | Avoid breathing dust. Use only in a well-ventilated area. | [2][3] |
| May cause skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [2][3] |
| May cause eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
First Aid Measures
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if irritation or discomfort persists. | [1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. | [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention if irritation persists. | [3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [1] |
Handling and Storage
-
Handling : Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid creating dust. Wash hands thoroughly after handling.[3]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep desiccated at -20°C for long-term storage.[1]
Toxicological Information
Specific quantitative toxicity data (e.g., LD50, LC50) for Fmoc-N-amido-PEG20-acid is not available. The toxicity of its components is considered low. Polyethylene glycol is generally considered to have low toxicity.[4] The acute oral LD50 for PEG 8000 in rats is reported to be >50,000 mg/kg.[4]
Experimental Protocols
Fmoc-N-amido-PEG20-acid is primarily used in two key applications: Solid-Phase Peptide Synthesis (SPPS) and as a linker in the synthesis of PROTACs.
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating Fmoc-N-amido-PEG20-acid as a linker or spacer in a peptide sequence using manual SPPS.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-N-amido-PEG20-acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Coupling of Fmoc-N-amido-PEG20-acid:
-
In a separate vial, dissolve Fmoc-N-amido-PEG20-acid (2-4 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 2-4 equivalents), and DIPEA (4-8 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated Fmoc-N-amido-PEG20-acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps with subsequent Fmoc-protected amino acids to elongate the peptide chain.
-
Cleavage and Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for PROTAC Synthesis
This protocol describes a representative two-step synthesis of a PROTAC using Fmoc-N-amido-PEG20-acid as the linker, connecting a target protein ligand and an E3 ligase ligand.
Materials:
-
Target protein ligand with a free amine group
-
E3 ligase ligand with a free amine group
-
Fmoc-N-amido-PEG20-acid
-
Coupling reagents (e.g., HATU, HBTU)
-
DIPEA
-
Anhydrous DMF
-
Piperidine solution (20% in DMF)
-
Purification supplies (e.g., preparative HPLC)
Procedure:
Step 1: Coupling of Target Protein Ligand to the Linker
-
In a reaction vial, dissolve Fmoc-N-amido-PEG20-acid (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.[6]
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the target protein ligand (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be used directly in the next step or purified by preparative HPLC.
Step 2: Fmoc Deprotection and Coupling of E3 Ligase Ligand
-
To the solution from Step 1, add 20% piperidine in DMF to deprotect the Fmoc group. The volume of the piperidine solution should be sufficient to achieve a final concentration of approximately 20% piperidine.
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the deprotection by LC-MS.
-
Once the deprotection is complete, the resulting amine-PEG-ligand can be purified by preparative HPLC or used directly.
-
In a separate vial, activate the carboxylic acid of the E3 ligase ligand (if it has one) using a similar procedure as in Step 1.
-
Add the activated E3 ligase ligand to the purified amine-PEG-ligand from the previous step.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
References
An In-depth Technical Guide to Using PEG Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) linkers, their fundamental properties, diverse applications in research, and detailed protocols for their use. PEG linkers have become indispensable tools in biotechnology and medicine, primarily for their ability to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs through a process known as PEGylation.
Introduction to PEG Linkers
Poly(ethylene glycol) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O-).[1] They serve as flexible, biocompatible spacers to connect two or more molecular entities. The process of covalently attaching PEG chains to molecules, or PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3]
The use of PEG in biomedical applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time in the bloodstream and reduce their immunogenicity.[1] Since then, the technology has evolved significantly, leading to the development of a wide array of PEG linkers with different architectures, molecular weights, and reactive functional groups to suit various research and therapeutic needs.[1][4]
Core Properties of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of PEG linkers can significantly increase the water solubility of hydrophobic drugs and proteins, making them more suitable for intravenous administration.[5][6]
-
Reduced Immunogenicity: PEG chains can "shield" the attached molecule from the host's immune system, reducing immune responses and antigenicity.[6][7]
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of a molecule, PEGylation slows its clearance by the kidneys, thereby extending its time in circulation.[2][5]
-
Improved Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, enhancing their stability in biological environments.[6][8]
-
Biocompatibility: PEG is non-toxic and has been approved by regulatory agencies like the FDA for use in various biomedical applications.[5]
Types and Architectures of PEG Linkers
PEG linkers are available in various forms, primarily differing in their structure, molecular weight, and the reactive functional groups at their termini.
Structural Architectures
-
Linear PEG Linkers: These are straight-chain polymers with one or two terminal functional groups. They are the most common type and are widely used in drug delivery and protein conjugation.[6][9]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides superior shielding effects and can increase the circulation half-life even more effectively than linear PEGs.[6][9]
-
Cleavable PEG Linkers: These linkers contain a bond that can be broken under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). This allows for the controlled release of a drug at the target site.[6][10]
Dispersity
-
Polydisperse PEGs: These are mixtures of PEG molecules with a range of molecular weights, described by an average molecular weight.[4][11]
-
Monodisperse PEGs (dPEGs): These are single, discrete compounds with a precise molecular weight and a specific number of ethylene oxide units.[4][11] Monodisperse PEGs are crucial for applications requiring high purity and batch-to-batch consistency, such as in the manufacturing of antibody-drug conjugates (ADCs).[12]
Functional Groups for Conjugation
The choice of reactive functional group on the PEG linker is critical for successful conjugation and depends on the available functional groups on the target molecule.[9] Common reactive groups include:
-
NHS Esters: React with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[13]
-
Maleimides: React specifically with sulfhydryl (thiol) groups (e.g., on cysteine residues) to form stable thioether bonds.[14]
-
Azides and Alkynes (e.g., DBCO, BCN): Used in "click chemistry" reactions, which are highly efficient, specific, and biocompatible. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a popular copper-free click chemistry method.[12][15]
-
Aldehydes: React with amines or hydrazides for reductive amination.[16]
Key Applications in Research and Drug Development
PEG linkers are utilized across a wide range of applications, from fundamental research to the development of advanced therapeutics.
PEGylation of Therapeutic Proteins and Peptides
PEGylation is a well-established strategy to improve the therapeutic profile of protein and peptide drugs. By increasing their size and shielding them from degradation and immune clearance, PEGylation can lead to less frequent dosing and improved patient compliance.[3][5]
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. PEG linkers are often incorporated to improve the solubility and stability of the ADC.[17][18] The use of hydrophilic PEG linkers can also allow for a higher drug-to-antibody ratio (DAR) without causing aggregation of the ADC.[7]
Small Molecule Drug Delivery
PEGylation can enhance the solubility of poorly water-soluble small molecule drugs, a major challenge in drug development.[18][19] It can also extend their circulation time and potentially reduce off-target toxicity.[20]
Nanoparticle and Surface Modification
PEG linkers are used to functionalize the surface of nanoparticles and medical devices.[5] This "stealth" coating reduces non-specific protein adsorption and recognition by the immune system, improving biocompatibility and circulation time for nanoparticles used in drug delivery and imaging.[5]
Hydrogel Formation
PEG linkers with reactive end groups can be crosslinked to form hydrogels. These three-dimensional networks can encapsulate drugs or cells for controlled release and tissue engineering applications.[3][9][21]
Quantitative Data on the Effects of PEGylation
The properties of a PEGylated molecule are highly dependent on the characteristics of the PEG linker used, such as its molecular weight and architecture. The following tables summarize quantitative data from various studies.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | Effect on Pharmacokinetics (PK) | Effect on Efficacy |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance. |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life. Often a good balance for PK improvement. | Significant improvement in in vivo efficacy with a moderate impact on in vitro potency. |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy but may cause a more substantial reduction in in vitro cytotoxicity. |
Source: Data compiled from Benchchem.[5]
Table 2: Specific Examples of PEG Linker Impact on ADC and Drug Pharmacokinetics
| Molecule | PEG Linker | Half-Life Extension | Change in In Vitro Cytotoxicity | Reference |
| ZHER2-MMAE ADC | 4 kDa PEG | 2.5-fold increase | 4.5-fold reduction | [22][23] |
| ZHER2-MMAE ADC | 10 kDa PEG | 11.2-fold increase | 22-fold reduction | [22][23] |
| Liposomal Paclitaxel | PEGylated liposome | 3.5-fold increase (from 5.05h to 17.8h) | Equipotent to Taxol after 72h | [8][24][25] |
Table 3: Effect of PEGylation on Enzyme Kinetics (α-Chymotrypsin)
| PEG Molecular Weight | Number of PEG Molecules Attached | Change in Catalytic Turnover (kcat) | Change in Substrate Affinity (KM) |
| 700, 2000, or 5000 Da | 1 to 9 | Decreased by up to 50% | Increased (doubled after the first PEG attachment) |
Source: Data from Rodriguez-Martinez et al.[26]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in the use of PEG linkers is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
PEGylated therapeutics often modulate specific cellular signaling pathways. For instance, trastuzumab, a key component of several ADCs, targets the HER2 signaling pathway in breast cancer.[6][7] Pegylated interferon (Peg-IFN) exerts its antiviral effects through the JAK-STAT signaling pathway.[2][15][17]
Caption: Trastuzumab blocks HER2 dimerization, inhibiting PI3K/AKT and MAPK signaling.[6][7]
Caption: Peg-IFN activates the JAK-STAT pathway, leading to antiviral gene expression.[2][17]
Experimental Workflows
Successful PEGylation requires a systematic approach, from initial conjugation to final characterization.
Caption: General workflow for the PEGylation of a protein or other molecule.
Caption: Simplified workflow for the development and analysis of an ADC.
Experimental Protocols
This section provides detailed methodologies for common PEGylation reactions and the characterization of the resulting conjugates.
Protocol 1: Amine PEGylation using PEG-NHS Ester
This protocol describes the conjugation of a PEG-NHS ester to a protein via primary amine groups (e.g., lysine residues).
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester (e.g., mPEG-SCM)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Purification system (e.g., Size Exclusion Chromatography or Ion-Exchange Chromatography)
Procedure:
-
Preparation of Protein Solution: Dissolve the protein in amine-free buffer to a concentration of 1-10 mg/mL.[11][27] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.[11][27]
-
Preparation of PEG-NHS Ester Solution: The PEG-NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening.[11][27] Immediately before use, dissolve the required amount of PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][] Do not store the stock solution as the NHS ester hydrolyzes in the presence of moisture.[11]
-
Calculation of Reagents: Calculate the amount of PEG-NHS ester needed for a 10- to 20-fold molar excess over the protein.[11][14]
-
Conjugation Reaction: Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][] Reaction times may need to be optimized depending on the protein.
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and purify the PEGylated protein using Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[18][29]
-
Characterization: Analyze the purified product to determine the degree of PEGylation (see Protocol 4).
Protocol 2: Thiol PEGylation using PEG-Maleimide
This protocol is for the site-specific conjugation of a PEG-Maleimide to a protein's free sulfhydryl (thiol) groups, typically on cysteine residues.
Materials:
-
Thiol-containing protein (if necessary, disulfide bonds can be reduced using a reducing agent like DTT or TCEP)
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Purification system (SEC or IEX)
Procedure:
-
Preparation of Protein Solution: Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5.[7] The reaction of maleimides with thiols is highly chemoselective within this pH range.[4][17]
-
Reduction of Disulfide Bonds (if necessary): If targeting internal cysteines, reduce the protein's disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.
-
Preparation of PEG-Maleimide Solution: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible organic solvent immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[14]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[14]
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding a low molecular weight thiol, such as cysteine or β-mercaptoethanol, to the reaction mixture.
-
Purification and Characterization: Purify the PEGylated protein using SEC or IEX and characterize the conjugate.[18][29]
Protocol 3: Copper-Free Click Chemistry using DBCO-PEG
This protocol describes the conjugation of an azide-modified molecule to a DBCO-functionalized molecule using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Materials:
-
Biomolecule #1 functionalized with a DBCO group (e.g., DBCO-PEG-NHS ester conjugated to a protein)
-
Biomolecule #2 functionalized with an azide (B81097) group
-
Reaction Buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[30]
Procedure:
-
Preparation of Reactants:
-
DBCO-functionalized protein: Prepare the DBCO-protein conjugate according to the manufacturer's protocol for the DBCO-NHS ester, similar to Protocol 1. Purify the DBCO-protein to remove excess reagent.[31]
-
Azide-functionalized molecule: Dissolve the azide-containing molecule in the reaction buffer.
-
-
Conjugation Reaction: Mix the DBCO-functionalized molecule with the azide-functionalized molecule. A 2- to 4-fold molar excess of the smaller molecule is typically used.[31]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[30] The reaction is often complete within a few hours.
-
Purification and Characterization: Purify the final conjugate using an appropriate chromatography method (e.g., SEC) to remove any unreacted starting materials.[31] Characterize the final product.
Protocol 4: Characterization of PEGylated Conjugates
A. Degree of PEGylation using SDS-PAGE:
-
Run samples of the non-PEGylated protein, the PEGylation reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than its actual molecular weight would suggest.
-
The appearance of new, higher molecular weight bands and the disappearance of the non-PEGylated protein band indicate successful conjugation. A mixture of species (mono-, di-, multi-PEGylated) may be visible.[32]
B. Characterization by Mass Spectrometry (for ADCs):
-
Intact Mass Analysis: Perform LC-MS on the intact ADC under denaturing conditions. Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different ADC species (with 0, 1, 2, etc., drugs attached).[5]
-
Subunit "Middle-Down" Analysis: Reduce the interchain disulfide bonds of the ADC using DTT. This separates the light and heavy chains. Analyze the reduced sample by LC-MS to determine the drug load on each chain.[5]
-
Drug-to-Antibody Ratio (DAR) Calculation: The average DAR can be calculated from the relative abundance of each drug-loaded species observed in the mass spectrum.[21][33]
C. Characterization by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
SEC-MALS is a powerful technique for characterizing PEGylated proteins without relying on column calibration standards.[34][35]
-
The system combines an SEC column with a MALS detector, a UV detector, and a differential refractive index (dRI) detector.
-
This setup allows for the direct measurement of the molar mass of the protein portion, the PEG portion, and the total conjugate at each point across the elution peak, providing detailed information on the degree of PEGylation and the presence of any aggregates.[34]
Conclusion
PEG linkers are versatile and powerful tools that have revolutionized many areas of research and drug development. By providing a means to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules, PEGylation has enabled the development of numerous successful drugs and continues to be a key strategy in the design of next-generation therapeutics, including ADCs, nanoparticles, and hydrogel-based delivery systems. A thorough understanding of the different types of PEG linkers, their conjugation chemistries, and the methods for characterizing the resulting conjugates is essential for their successful application in the laboratory.
References
- 1. A Non-Canonical p75HER2 Signaling Pathway Underlying Trastuzumab Action and Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. confluore.com [confluore.com]
- 4. HER2 signaling regulates the tumor immune microenvironment and trastuzumab efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 7. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. JCI - Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation [jci.org]
- 18. biopharminternational.com [biopharminternational.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 2024.sci-hub.st [2024.sci-hub.st]
- 24. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 25. researchgate.net [researchgate.net]
- 26. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 27. atlantis-press.com [atlantis-press.com]
- 29. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pegylated interferon alpha targets Wnt signaling by inducing nuclear export of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. creativepegworks.com [creativepegworks.com]
- 32. broadpharm.com [broadpharm.com]
- 33. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 34. wyatt.com [wyatt.com]
- 35. wyatt.com [wyatt.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-PEG20-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of Fmoc-N-PEG20-acid into a peptide sequence during solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This process allows for the site-specific introduction of a hydrophilic 20-unit polyethylene (B3416737) glycol (PEG) chain, a technique commonly employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. PEGylation can lead to improved solubility, increased in vivo stability, and reduced aggregation.
Fmoc-N-amido-PEG20-acid is a heterobifunctional linker comprising a base-labile Fmoc-protected amine and a terminal carboxylic acid. The carboxylic acid can be coupled to the free N-terminal amine of a resin-bound peptide using standard amide bond formation chemistries. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting peptide conjugate.
Experimental Protocols
The following protocol outlines the manual solid-phase synthesis for incorporating this compound into a peptide sequence. This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and the resin's substitution level.
Resin Selection and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., amide or carboxylic acid). Rink amide resin is commonly used for C-terminal amides, while Wang or 2-chlorotrityl chloride resins are suitable for C-terminal carboxylic acids.
-
Place the desired amount of resin (e.g., 100-200 mg, with a substitution of 0.5-1.0 mmol/g) in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
N-α-Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Coupling of this compound
This step involves the activation of the carboxylic acid of this compound and its subsequent reaction with the free amine on the resin-bound peptide.
-
In a separate vial, dissolve this compound and a suitable coupling agent (e.g., HATU, HBTU, or HCTU) in DMF. Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. (See Table 1 for recommended quantities).
-
Allow the activation mixture to pre-activate for 1-5 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Longer coupling times may be necessary due to the steric bulk of the PEG chain.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times) to remove excess reagents and byproducts.
Subsequent Amino Acid Couplings
If additional amino acids are to be added after the PEG linker, repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles using the desired Fmoc-protected amino acids.
Final Cleavage and Deprotection
This final step cleaves the synthesized PEGylated peptide from the solid support and removes the acid-labile side-chain protecting groups.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in vacuo.
-
Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Reagents for this compound Coupling (0.1 mmol scale)
| Reagent | Molar Equivalents (relative to resin loading) | Typical Amount (for 0.1 mmol) | Purpose |
| This compound | 1.5 - 3.0 | 179 - 358 mg | PEGylating agent |
| HATU (or HBTU/HCTU) | 1.45 - 2.9 | 55 - 110 mg (HATU) | Activating agent for carboxylic acid |
| DIPEA (or Collidine) | 3.0 - 6.0 | 52 - 104 µL (DIPEA) | Tertiary base for activation and neutralization |
| DMF | - | Sufficient to dissolve reagents and swell resin | Reaction solvent |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a PEGylated Peptide.
Caption: Key Chemical Steps for Incorporating this compound.
Application Notes and Protocols for Coupling Fmoc-N-PEG20-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) linkers to molecules of interest is a widely utilized strategy in drug development, proteomics, and materials science to enhance solubility, stability, and pharmacokinetic properties.[1] Fmoc-N-PEG20-acid is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid.[2] The Fmoc group provides a stable protecting group for the amine, which can be deprotected under basic conditions for subsequent modifications.[2][3] The terminal carboxylic acid allows for covalent attachment to primary amines on various substrates, including proteins, peptides, and small molecules, through the formation of a stable amide bond.[2][4]
This document provides detailed protocols for the coupling of this compound to a primary amine-containing molecule using common carbodiimide-based crosslinking chemistry.
Principle of the Reaction
The coupling of a carboxylic acid to a primary amine is typically achieved in a two-step process to ensure high efficiency and minimize side reactions.[1][5]
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester.[1][5] This NHS ester has a longer half-life, allowing for a more controlled reaction with the primary amine.[5]
-
Amine Coupling: The amine-reactive NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1][5]
Other coupling reagents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), can also be used and are known for their high efficiency, especially for sterically hindered couplings.[6][7]
Data Presentation
Table 1: Recommended Reaction Conditions for EDC/NHS Mediated Coupling
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| This compound | 1 equivalent | Starting material. |
| EDC | 1.2 - 1.5 equivalents | Molar equivalents relative to this compound.[1][8] |
| NHS or Sulfo-NHS | 1.2 - 1.5 equivalents | Molar equivalents relative to this compound.[1][8] |
| Activation Buffer | MES Buffer (or other non-amine, non-carboxyl buffer) | |
| Activation pH | 4.5 - 6.0 | Most efficient for EDC/NHS activation.[1][9] |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Step | ||
| Amine-containing Molecule | 1 equivalent | |
| Molar Excess of Activated PEG | 5 to 20-fold | Molar excess over the target amine-containing molecule; requires empirical optimization.[8] |
| Coupling Buffer | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris or glycine).[4] |
| Coupling pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis.[8] |
| Reaction Time | 2 - 16 hours | At room temperature, or can be performed at 4°C for longer durations.[8] |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine | To hydrolyze any remaining active NHS esters.[9] |
Table 2: Recommended Reaction Conditions for HATU Mediated Coupling
| Parameter | Recommended Value | Notes |
| This compound | 1 equivalent | Starting material. |
| HATU | 1.0 - 1.2 equivalents | Molar equivalents relative to this compound. |
| Base (e.g., DIPEA or TEA) | 2 - 3 equivalents | To deprotonate the carboxylic acid and facilitate the reaction.[1][7] |
| Amine-containing Molecule | 1 equivalent | |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents are generally preferred.[1][7] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS.[10][11] |
| Reaction Temperature | Room Temperature |
Experimental Protocols
Protocol 1: EDC/NHS Coupling in Aqueous Buffer (e.g., for Proteins/Peptides)
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0 (must be free of primary amines)[4][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis cassettes)[8]
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.[9]
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.[4]
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water immediately before use.[5]
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound stock solution.
-
Add EDC (1.2-1.5 eq.) to the this compound solution and mix gently.
-
Immediately add NHS/Sulfo-NHS (1.2-1.5 eq.) to the reaction mixture.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.[5]
-
-
Coupling to the Primary Amine:
-
Immediately add the activated Fmoc-N-PEG20-NHS ester solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated PEG linker over the target molecule is a good starting point for optimization.[8]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5.[8]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: HATU Coupling in Organic Solvent (e.g., for Small Molecules)
Materials:
-
This compound
-
Amine-containing small molecule
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Purification system (e.g., Flash Chromatography, HPLC)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 eq.) in anhydrous DMF or DCM.
-
In a separate vial, dissolve the amine-containing small molecule (1 eq.) in anhydrous DMF or DCM.
-
-
Coupling Reaction:
-
To the solution of this compound, add HATU (1.0-1.2 eq.) and DIPEA or TEA (2-3 eq.).[1]
-
Stir the mixture at room temperature for 1-5 minutes to pre-activate the carboxylic acid.
-
Add the solution of the amine-containing small molecule to the activated this compound mixture.
-
Stir the reaction at room temperature for 2-24 hours.[10][11]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
The crude product can be worked up by aqueous extraction if appropriate for the product's solubility.
-
-
Purification:
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the pure Fmoc-N-PEG20-amine conjugate.
-
Characterization of the Conjugate
Successful conjugation should be confirmed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the amount of conjugate versus starting materials.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the conjugate.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the formation of the amide bond.[12]
Mandatory Visualization
Caption: EDC/NHS mediated coupling of this compound to a primary amine.
Caption: General experimental workflow for conjugation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 3. Fmoc-N-amido-PEG20-acid [myskinrecipes.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HATU-Mediated Activation of Fmoc-N-PEG20-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for the activation of the terminal carboxylic acid of Fmoc-N-amido-PEG20-acid. This procedure is a critical step in the conjugation of the PEG linker to primary or secondary amines in both solution-phase and solid-phase synthesis, commonly employed in peptide synthesis, drug delivery, and bioconjugation.
Introduction
Fmoc-N-amido-PEG20-acid is a valuable heterobifunctional linker that combines a base-labile Fmoc-protected amine with a terminal carboxylic acid, connected by a 20-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] Activation of the carboxylic acid is a prerequisite for its efficient coupling to an amine.
HATU is a highly efficient uronium salt-based coupling reagent renowned for its rapid reaction kinetics, high coupling efficiency, and ability to minimize racemization.[2][3] It activates carboxylic acids by forming a highly reactive OAt-active ester, which readily reacts with nucleophiles such as amines to form a stable amide bond.[3][4]
Reaction Mechanism and Workflow
The activation of a carboxylic acid with HATU and subsequent amidation proceeds through a two-step mechanism.[4] First, the carboxylic acid is deprotonated by a non-nucleophilic base, and the resulting carboxylate attacks HATU to form a reactive OAt-ester. In the second step, the amine attacks the activated ester to form the desired amide bond.
Caption: Mechanism of HATU-mediated carboxylic acid activation and amidation.
A typical experimental workflow for the activation and coupling of Fmoc-N-PEG20-acid is depicted below, illustrating the key steps from starting materials to the final product.
Caption: General experimental workflow for HATU-mediated coupling.
Data Presentation
The following tables summarize general reaction conditions and comparative efficiency for HATU-mediated couplings. Note that the specific values for this compound may require optimization.
Table 1: General Reaction Conditions for HATU-Mediated Coupling
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| This compound | 1.0 - 1.2 equivalents | 2.0 - 5.0 equivalents |
| HATU | 1.0 - 1.5 equivalents | 1.9 - 4.5 equivalents |
| Base (e.g., DIPEA) | 2.0 - 5.0 equivalents | 4.0 - 10.0 equivalents |
| Solvent | DMF, DCM, ACN, THF | DMF, NMP, DCM |
| Reaction Time | 1 - 18 hours | 30 minutes - 4 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
Data compiled from multiple sources for general peptide couplings.[5]
Table 2: Comparative Coupling Efficiency of HATU
| Coupling Scenario | Coupling Reagent | Reaction Time | Yield | Purity |
| Standard Coupling | HATU/DIPEA | 30-60 min | >95% | >95% |
| Sterically Hindered | HATU/DIPEA | 2-4 h | High | High |
| Racemization-prone | HATU/collidine | 1-2 h | High | High, low epimerization |
General observations from multiple sources.[5]
Experimental Protocols
Solution-Phase Activation and Coupling Protocol
This protocol describes the activation of this compound and its subsequent coupling to a primary or secondary amine in solution.
Materials:
-
Fmoc-N-amido-PEG20-acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Amine-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous solvent for reaction (e.g., DMF, DCM, ACN, THF)
-
Ethyl acetate
-
1N HCl or saturated NH₄Cl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Activation:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add HATU (1.0-1.5 equivalents) to the solution.
-
Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
-
Coupling:
-
Dissolve the amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it to the activated this compound solution.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
For PEGylated products, purification can also be achieved through dialysis or ultrafiltration to remove smaller molecule impurities.[6][7]
-
Solid-Phase Activation and Coupling Protocol
This protocol outlines the procedure for coupling this compound to a resin-bound amine in the context of Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-N-amido-PEG20-acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Resin with a free N-terminal amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
Procedure:
-
Resin Preparation:
-
Swell the resin with the free amine in DMF for 30-60 minutes in a reaction vessel.
-
If necessary, perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.[5]
-
Add DIPEA or collidine (4-10 equivalents) to the solution and mix briefly.
-
Immediately add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 4 hours. The optimal time may depend on the specific amine on the resin.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Potential Challenges and Troubleshooting
-
Guanidinylation: Using an excess of HATU can lead to the formation of a guanidinium (B1211019) byproduct on the free amine, which terminates the chain.[6][8] It is crucial to use the recommended stoichiometry.
-
Byproduct Removal: The reaction produces tetramethylurea, a water-soluble byproduct that can sometimes be challenging to remove completely during work-up.[9] Thorough aqueous washes are recommended. For PEGylated products, dialysis or size-exclusion chromatography can be effective.[6]
-
Solubility of PEGylated Compounds: The long PEG chain of this compound generally imparts good solubility in a range of solvents. However, the solubility of the final conjugate will depend on the nature of the coupled molecule.
-
Steric Hindrance: While HATU is effective for coupling sterically hindered molecules, the long PEG chain might influence the accessibility of the activated carboxylic acid.[10] Extended reaction times or a slight excess of reagents may be necessary.
By following these guidelines and protocols, researchers can effectively utilize HATU for the activation of this compound, enabling the successful synthesis of a wide range of PEGylated conjugates for various applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
Application Notes and Protocols for Fmoc-N-PEG20-acid Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic antibodies, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of antibodies, leading to a longer circulation half-life, improved stability, and reduced immunogenicity.[1][2][3] This is particularly advantageous in the development of Antibody-Drug Conjugates (ADCs), where the PEG linker can also improve the solubility of hydrophobic cytotoxic payloads, enabling higher drug-to-antibody ratios (DARs) without inducing aggregation.[2][4]
Fmoc-N-PEG20-acid is a heterobifunctional linker that provides a long, flexible, and hydrophilic spacer arm. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a terminal carboxylic acid at the other. The Fmoc group offers a stable protecting group for the amine, which can be selectively removed under basic conditions.[5] The terminal carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. This application note provides detailed protocols for the conjugation of this compound to antibodies, including Fmoc deprotection, antibody conjugation, and characterization of the resulting conjugate.
Materials and Reagents
-
This compound
-
Antibody (in a suitable buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification column (e.g., Size-Exclusion Chromatography (SEC) column)
-
Spectrophotometer (for UV-Vis measurements)
-
MALDI-TOF Mass Spectrometer
Experimental Protocols
The overall workflow for the conjugation of this compound to an antibody is a two-stage process. First, the Fmoc protecting group is removed from the PEG linker to expose the primary amine. Second, the carboxylic acid group on the PEG linker is activated using EDC and NHS and then reacted with the primary amines (lysine residues) on the antibody.
Diagram of the Experimental Workflow
Caption: Workflow for this compound conjugation to an antibody.
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc group from the PEG linker in solution.
-
Dissolve the Linker: Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.
-
Prepare Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.
-
Deprotection Reaction: Add the 20% piperidine solution to the this compound solution at a 1:1 volume ratio.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes with gentle mixing.
-
Removal of Piperidine: Remove the piperidine and byproducts by drying the reaction mixture under vacuum.
-
Purification: Resuspend the dried residue in a minimal amount of DMF and purify the deprotected H2N-PEG20-acid using a suitable method, such as silica (B1680970) gel chromatography or preparative HPLC, to remove the dibenzofulvene-piperidine adduct. The purified product should be dried and stored under inert gas until use.
Protocol 2: Antibody Conjugation via EDC/NHS Chemistry
This protocol details the activation of the carboxylic acid on the deprotected PEG linker and its conjugation to the antibody.
-
Reagent Preparation:
-
Prepare Activation Buffer (0.1 M MES, pH 5.5).
-
Prepare Coupling Buffer (PBS, pH 7.4).
-
Allow EDC and NHS (or sulfo-NHS) to equilibrate to room temperature before opening.
-
Prepare a stock solution of the deprotected H2N-PEG20-acid (from Protocol 1) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a solution of the antibody in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of the PEG Linker:
-
In a microcentrifuge tube, add the desired amount of the deprotected H2N-PEG20-acid stock solution.
-
Add Activation Buffer to the tube.
-
Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the H2N-PEG20-acid.[6]
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[6]
-
-
Conjugation to the Antibody:
-
Immediately add the activated NHS-ester-PEG20-acid solution to the antibody solution. A 1.5 to 10-fold molar excess of the activated linker to the antibody is a good starting point, but this should be optimized for your specific antibody and desired degree of PEGylation.[6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[6]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with an appropriate buffer (e.g., PBS).[6][][8] Other methods like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be employed for purification.[][9]
-
Characterization of the Antibody-PEG Conjugate
Protocol 3: Determination of Degree of PEGylation by MALDI-TOF MS
-
Sample Preparation:
-
Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile, 0.1% TFA).
-
Mix the purified antibody-PEG conjugate solution with the matrix solution at a 1:1 volume ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum in linear positive ion mode.
-
The mass of the unconjugated antibody will be known. The mass of the conjugated antibody will increase by the mass of the attached PEG linkers.
-
The degree of PEGylation can be determined by the mass shift between the unconjugated and conjugated antibody peaks.[1][10][11]
-
Data Presentation
The following tables summarize quantitative data on the impact of PEGylation on antibody and ADC properties.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker Length | Half-Life Extension | In Vitro Cytotoxicity | In Vivo Efficacy | Reference |
| No PEG | Baseline | High | Moderate | [12][13] |
| 4 kDa PEG | 2.5-fold increase | 4.5-fold decrease | Improved | [12][13] |
| 10 kDa PEG | 11.2-fold increase | 22-fold decrease | Significantly Improved | [12][13] |
Table 2: Typical Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Excess Relative to Carboxylic Acid | Purpose | Reference |
| EDC | 2 - 5 fold | Activates the carboxylic acid | [6] |
| NHS/sulfo-NHS | 1.2 - 2 fold | Stabilizes the activated intermediate | [6] |
Signaling Pathway of a Generic Antibody-Drug Conjugate (ADC)
ADCs exert their cytotoxic effect by binding to a specific antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload. The payload then interferes with critical cellular processes, leading to apoptosis.
Caption: General signaling pathway of an Antibody-Drug Conjugate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution(s) |
| Low Conjugation Efficiency | Inefficient activation of carboxylic acid | Ensure EDC and NHS are fresh and anhydrous. Optimize the pH of the activation buffer (pH 5.5-6.0). |
| Hydrolysis of NHS-ester | Perform the conjugation step immediately after the activation of the PEG linker. | |
| Presence of primary amines in buffers | Use amine-free buffers such as MES and PBS for the reaction. | |
| Antibody Precipitation | High degree of PEGylation | Reduce the molar excess of the activated PEG linker in the conjugation reaction. |
| Unsuitable buffer conditions | Ensure the antibody is at an appropriate concentration and in a buffer that maintains its stability throughout the conjugation process. | |
| Broad Peaks in SEC Purification | Aggregation of the conjugate | Optimize the degree of PEGylation. Use a higher concentration of a non-ionic detergent in the purification buffer. |
| Difficulty in Determining Degree of PEGylation | Heterogeneity of the conjugate | Use a high-resolution mass spectrometer. Deconvolute the mass spectrum to identify different PEGylated species. |
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptide-PEG Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation. This document provides detailed protocols for the synthesis of peptide-PEG conjugates via common coupling chemistries, methods for purification and characterization, and expected quantitative outcomes.
Data Presentation
The success of a peptide-PEG conjugation strategy is evaluated through several quantitative parameters. The following table summarizes typical data obtained during the synthesis and characterization of a peptide-PEG conjugate.
| Parameter | Typical Value | Method of Determination | Reference |
| Peptide Purity (before conjugation) | > 95% | RP-HPLC | [] |
| PEG Activation Yield | > 90% | NMR Spectroscopy | [2] |
| Conjugation Reaction Yield | 70-90% | RP-HPLC, SEC | [3][4] |
| Purity of Conjugate (after purification) | > 98% | RP-HPLC, SEC | [][5] |
| Degree of PEGylation | 1 (for mono-PEGylated) | Mass Spectrometry, NMR | [6][7] |
| Final Conjugate Identity | Confirmed by MS and NMR | Mass Spectrometry, NMR Spectroscopy | [2][8][9] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of peptide-PEG conjugates. Three common conjugation chemistries are presented: NHS-ester chemistry for targeting primary amines, maleimide (B117702) chemistry for targeting free thiols, and "click chemistry" for bio-orthogonal ligation.
Protocol 1: Synthesis via NHS-Ester Chemistry
This protocol is suitable for peptides containing a primary amine (e.g., the N-terminal amine or the side chain of a lysine (B10760008) residue) that is intended for PEGylation.[4][10][11][12]
Materials:
-
Peptide with a primary amine
-
Amine-reactive PEG (e.g., mPEG-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11] If the peptide is stored in a buffer containing primary amines (e.g., Tris), a buffer exchange to the Reaction Buffer is necessary.[4][12]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[11] Do not store the PEG-NHS ester solution as it is susceptible to hydrolysis.[4][12]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved mPEG-NHS ester to the peptide solution.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid peptide precipitation.[11]
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.[10]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted PEG-NHS ester.[11]
-
Purification: Purify the peptide-PEG conjugate from unreacted peptide, excess PEG, and reaction byproducts using Size Exclusion Chromatography (SEC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[][5]
Protocol 2: Synthesis via Maleimide Chemistry
This protocol is designed for peptides containing a free thiol (sulfhydryl) group, typically from a cysteine residue.[3][13][14][15]
Materials:
-
Cysteine-containing peptide
-
Thiol-reactive PEG (e.g., mPEG-Maleimide)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, degassed.[14] It is critical to use a thiol-free buffer.[3]
-
Reducing agent (if necessary, e.g., TCEP)
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[14] If the peptide contains disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[14]
-
PEG-Maleimide Solution Preparation: Immediately before use, prepare a stock solution of mPEG-Maleimide in the Conjugation Buffer or a minimal amount of a water-miscible organic solvent like DMSO or DMF.[3][14]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the peptide solution.[3][13]
-
Incubation: Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C.[3][13]
-
Purification: Purify the conjugate using SEC or RP-HPLC to remove unreacted peptide and excess PEG reagent.[][5]
Protocol 3: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol offers a highly specific and efficient method for conjugating peptides and PEG that have been functionalized with azide (B81097) and alkyne groups, respectively (or vice versa).[16][17][18][19]
Materials:
-
Azide- or Alkyne-functionalized peptide
-
Complementary Alkyne- or Azide-functionalized PEG
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Reaction Solvent: e.g., a mixture of water and t-butanol or DMF
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized peptide and alkyne-functionalized PEG in the reaction solvent.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate and a solution of CuSO₄ and TBTA.
-
Conjugation Reaction: To the mixture of peptide and PEG, add the sodium ascorbate solution followed by the CuSO₄/TBTA solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the peptide-PEG conjugate using RP-HPLC or SEC to remove the copper catalyst, excess reactants, and byproducts.[][5] Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that does not require a copper catalyst and can be performed under milder conditions.[17][19]
Purification and Characterization
Purification:
-
Size Exclusion Chromatography (SEC): An effective method for separating the larger peptide-PEG conjugate from smaller unreacted peptide and excess PEG, especially for high molecular weight PEGs.[][5]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying the conjugate and assessing its purity. The hydrophobicity of the conjugate will be different from the starting peptide.[]
-
Ion Exchange Chromatography (IEX): Can be used to separate PEGylated species based on differences in charge, which can arise from the PEGylation of charged residues.[][20]
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final conjugate, thereby confirming successful PEGylation.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the conjugation by observing the disappearance of signals from the reactive groups and the appearance of new signals corresponding to the formed linkage. It can also be used to quantify the degree of PEGylation.[2][7][21]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC is used to determine the purity of the final conjugate.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of a peptide-PEG conjugate.
Caption: Conceptual signaling pathway initiated by a peptide-PEG conjugate.
References
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. enovatia.com [enovatia.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. confluore.com [confluore.com]
- 16. bachem.com [bachem.com]
- 17. bachem.com [bachem.com]
- 18. cpcscientific.com [cpcscientific.com]
- 19. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 20. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc-N-PEG20-acid in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the principles, protocols, and key characteristics of hydrogels formed using Fmoc-N-PEG20-acid. This versatile biomaterial is increasingly utilized in tissue engineering and drug delivery due to its biocompatibility, tunable properties, and capacity to form self-supporting three-dimensional scaffolds that mimic the native extracellular matrix (ECM).[1][2]
Principle of Self-Assembly
The formation of a hydrogel from this compound is a spontaneous process driven by hierarchical self-assembly governed by specific non-covalent interactions.[3] The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group, with its aromatic nature, is the primary driver of this assembly.[3][4]
-
π-π Stacking: The aromatic Fmoc groups of adjacent molecules stack, forming the hydrophobic core of the resulting nanofibers. This is the principal interaction initiating the assembly.[3]
-
Hydrogen Bonding: The backbone of the amino acid provides sites for intermolecular hydrogen bonds, which stabilize the growing nanofibers, often leading to the formation of β-sheet-like structures.[3][4]
-
Hydrophilic Interactions: The long, flexible polyethylene (B3416737) glycol (PEG) chain is highly hydrophilic. These PEG chains decorate the exterior of the nanofibers, enhancing water retention and influencing the hydrogel's mechanical properties and release kinetics.[3]
This cooperative assembly process results in the entanglement of nanofibers to form a porous, water-swollen, three-dimensional network characteristic of a hydrogel.[3]
Applications in Tissue Engineering and Drug Delivery
Hydrogels based on this compound are promising for biomedical applications due to a combination of beneficial properties.[5][6]
-
Biocompatibility: Composed of amino acids and PEG, the hydrogel is expected to have low toxicity and immunogenicity, making it suitable for in vivo applications.[3][7]
-
Mimicking the ECM: The hydrated, porous network of the hydrogel mimics the natural extracellular matrix, providing a suitable microenvironment for cell adhesion, proliferation, and differentiation.[2][8]
-
Tunable Mechanical Properties: The incorporation of the PEG chain can modulate the stiffness (storage modulus) of the hydrogel, allowing for the creation of matrices that mimic the mechanical environment of different tissues.[3]
-
Injectability: Many Fmoc-peptide hydrogels exhibit shear-thinning and self-healing properties, allowing them to be injected through a syringe and then rapidly reform a stable gel at the target site.[3]
-
Sustained Drug Release: The porous network can physically entrap a wide range of therapeutic molecules, from small molecules to larger biologics.[9] The release is diffusion-controlled and can be sustained over extended periods.[3][5]
Experimental Protocols
Protocol 1: Hydrogel Formation via Solvent-Switch Method
This is a common and effective method for inducing the self-assembly of Fmoc-based gelators.[3][10] It involves dissolving the peptide in a small amount of a water-miscible organic solvent and then triggering gelation by adding an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile vials
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50-100 mg/mL). Vortex thoroughly until the powder is completely dissolved.
-
Trigger Gelation: To form the hydrogel, dilute the DMSO stock solution into PBS (pH 7.4) to the final desired concentration (e.g., 0.5 - 2.0% w/v). For a 1 mL gel at 1% (10 mg/mL), add 100 µL of a 100 mg/mL stock to 900 µL of PBS.
-
Incubation: Gently mix by pipetting or brief vortexing, then allow the solution to stand undisturbed at room temperature.
-
Confirm Gelation: Gelation should occur within minutes to hours. Confirm the formation of a stable, self-supporting hydrogel by inverting the vial. A successful gel will not flow.[3]
Protocol 2: Rheological Characterization
Rheology is used to quantify the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').[11]
Equipment:
-
Rheometer with parallel plate or cone-plate geometry
Procedure:
-
Sample Loading: Prepare the hydrogel directly on the rheometer's lower plate or carefully transfer a pre-formed gel onto the plate.
-
Geometry Setup: Lower the upper geometry to the desired gap size (e.g., 0.5-1.0 mm) and trim any excess hydrogel.
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 37°C) for 10-15 minutes.[3]
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (e.g., 0.1-1%) within the linear viscoelastic region to determine G' and G''.[11] For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.
Protocol 3: In Vitro Cell Encapsulation and Viability Assay
This protocol describes how to encapsulate cells within the hydrogel and assess their viability.
Materials:
-
Cell suspension of desired cell type (e.g., Mesenchymal Stem Cells)
-
This compound stock solution in sterile DMSO
-
Sterile cell culture medium
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Suspension: Prepare a cell suspension in culture medium at a concentration 10x the final desired seeding density.
-
Encapsulation: In a sterile tube, add the this compound DMSO stock to the cell culture medium. Immediately add the cell suspension and gently mix to achieve the final desired gelator and cell concentrations.
-
Gelation: Dispense the cell-gel solution into a culture plate and allow it to fully gelate in a cell culture incubator (37°C, 5% CO₂).
-
Culture: After gelation, add culture medium to cover the hydrogels and continue to culture, changing the medium every 2-3 days.
-
Viability Staining: At desired time points (e.g., Day 1, 3, 7), wash the hydrogels with PBS and incubate with the Live/Dead staining solution according to the manufacturer's protocol.
-
Imaging: Visualize the encapsulated cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), while dead cells will fluoresce red (Ethidium homodimer-1).[12]
Protocol 4: In Vitro Drug Release Study
This protocol measures the rate at which an encapsulated drug is released from the hydrogel.[3][9]
Materials:
-
Drug-loaded hydrogel
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS, pH 7.4)
-
Shaking incubator
-
Analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the drug-loaded hydrogel and place it inside a sealed dialysis bag.[13]
-
Setup: Immerse the dialysis bag in a known, fixed volume of release buffer to ensure "sink conditions".[3]
-
Incubation: Place the setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer.
-
Quantification: Analyze the drug concentration in the collected aliquots using the appropriate analytical method.
-
Analysis: Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables summarize quantitative data for analogous Fmoc-amino acid and Fmoc-peptide/PEG hydrogels. These values provide a useful reference point for designing and optimizing hydrogels based on this compound.[3]
Table 1: Critical Gelation Concentration (CGC) of Analogous Fmoc-Gelators CGC is the minimum concentration of the gelator required to form a stable hydrogel.[3]
| Gelator System | CGC (% w/v) | Reference |
| Fmoc-L-Phenylalanine | 0.1% | [14] |
| Fmoc-FF/PEGDA (1/1 mol/mol) | 0.5% | [11] |
| Fmoc-Asp-OFm | ~1.0% | [10] |
Table 2: Rheological Properties of Analogous Fmoc-Peptide and Hybrid PEG Hydrogels The storage modulus (G') indicates the stiffness of the hydrogel. A higher G' signifies a more rigid gel.
| Gelator System | Concentration (% w/v) | Storage Modulus (G') | Reference |
| Fmoc-FF/PEGDA250 (1/1 mol/mol) | 0.5% | ~7000 Pa | [11] |
| Fmoc-FF/PEGDA575 (1/1 mol/mol) | 0.5% | ~2000 Pa | [11] |
| FmocFF/HA | Not specified | ~46,000 Pa (46 kPa) | [15] |
| Cross-linked Fmoc-FFF | Not specified | ~1000-3000 Pa | [5] |
Role in Cellular Signaling for Tissue Regeneration
Hydrogel scaffolds do not merely provide physical support; they actively influence cellular behavior by presenting biochemical and mechanical cues that modulate intracellular signaling pathways.[16] By incorporating growth factors or cell-adhesive ligands, an this compound hydrogel can be designed to promote specific cellular responses crucial for tissue repair, such as proliferation, differentiation, and migration.[8][17] The controlled release of bioactive molecules from the hydrogel matrix ensures their sustained availability at the defect site, guiding the regenerative process.[7]
References
- 1. Hydrogels formed from Fmoc amino acids [ouci.dntb.gov.ua]
- 2. Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional hydrogels for the repair and regeneration of tissue defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Doubly Fmoc-Protected Aspartic Acid Self-Assembles into Hydrogels Suitable for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of PEG Diacrylates (PEGDA) Generates Hybrid Fmoc-FF Hydrogel Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Hydrogels formed from Fmoc amino acids | Semantic Scholar [semanticscholar.org]
- 15. Immunomodulatory fibrous hyaluronic acid-Fmoc-diphenylalanine-based hydrogel induces bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Determination of Fmoc Loading on Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the accurate determination of the loading of the first Fmoc-protected amino acid onto the resin is a critical parameter.[1][2] This value, typically expressed in millimoles per gram (mmol/g), dictates the stoichiometry of subsequent coupling reactions and is essential for calculating reaction yields and ensuring the efficient use of expensive reagents.[1][3] This document provides detailed protocols for the most common and reliable method for quantifying Fmoc loading: UV-Vis spectrophotometry following piperidine-mediated cleavage of the Fmoc group. Alternative methods are also briefly discussed.
Principle of the Spectrophotometric Method
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is cleaved from the N-terminus of the resin-bound amino acid by a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[2][4][5] This β-elimination reaction releases the Fmoc group as dibenzofulvene (DBF), which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct.[2][4][5] This adduct has a strong chromophore with a characteristic maximum absorbance at approximately 301 nm, allowing for its quantification using a UV-Vis spectrophotometer.[1][4][5] The concentration of the adduct, and therefore the initial Fmoc loading on the resin, can be calculated using the Beer-Lambert law.[2][3]
Experimental Protocols
Primary Method: UV-Vis Spectrophotometric Determination
This is the most widely used method due to its simplicity, speed, and accuracy.[1]
Materials and Reagents:
-
Fmoc-loaded resin sample
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Volumetric flasks (e.g., 10 mL)
-
Pipettes and tips
-
Reaction vessel (e.g., polypropylene (B1209903) tube with a frit)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Resin Preparation:
-
Carefully weigh approximately 5-10 mg of the dry Fmoc-loaded resin into a suitable reaction vessel. Record the exact weight.
-
Add 1-2 mL of DMF to swell the resin for 15-30 minutes.
-
-
Fmoc Cleavage:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Remove the swelling DMF from the resin.
-
Add a precisely known volume of the 20% piperidine in DMF solution (e.g., 1.0 mL) to the resin.
-
Agitate the mixture gently for 30 minutes to ensure complete cleavage of the Fmoc group.
-
-
Sample Preparation for UV Measurement:
-
After the reaction is complete, carefully transfer the supernatant containing the dibenzofulvene-piperidine adduct to a volumetric flask of a known volume (e.g., 10 mL).
-
Wash the resin multiple times with fresh DMF and add the washings to the same volumetric flask to ensure all the adduct is collected.
-
Bring the solution to the final volume with DMF and mix thoroughly.
-
A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). If so, perform a precise dilution (e.g., 1:10) with DMF and record the dilution factor.
-
-
UV-Vis Measurement:
-
Set the spectrophotometer to measure absorbance at 301 nm.
-
Use a solution of 20% piperidine in DMF (at the same dilution as the sample) as the blank to zero the instrument.
-
Measure the absorbance of the sample solution at 301 nm.
-
-
Calculation of Fmoc Loading:
The Fmoc loading (L) in mmol/g can be calculated using the following formula derived from the Beer-Lambert law:
L (mmol/g) = (A × V × D) / (ε × m × l)
Where:
-
A = Absorbance at 301 nm
-
V = Initial volume of the piperidine solution in mL
-
D = Dilution factor
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 L mol⁻¹ cm⁻¹)[1][4][6]
-
m = Mass of the resin in mg
-
l = Path length of the cuvette in cm (typically 1 cm)
A simplified formula for the specific volumes and dilutions mentioned in some protocols is: L = (10 x A₃₀₁) / (7800 x M) in mmol/g.[1]
-
Data Presentation
| Parameter | Value/Range | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~301 nm | [1][4][5] |
| Alternative Wavelength | 289.8 nm (less sensitive to wavelength accuracy) | [7] |
| Molar Extinction Coefficient (ε) at 301 nm | 7100 - 8100 L mol⁻¹ cm⁻¹ | [7] |
| Commonly Used ε Value at 301 nm | 7800 L mol⁻¹ cm⁻¹ | [1][4][6] |
| Molar Extinction Coefficient (ε) at 289.8 nm | 6089 L mol⁻¹ cm⁻¹ | [7] |
| Typical Resin Loading | 0.1 - 1.5 mmol/g | Varies by resin type |
| Base for Fmoc Cleavage | 20% Piperidine in DMF | [1][4][5] |
| Alternative Base | 2% DBU in DMF | [8] |
Visualization of Experimental Workflow
Caption: Workflow for Fmoc loading determination.
Alternative Methods
While the piperidine-based spectrophotometric method is standard, other techniques exist:
-
DBU-Based Cleavage: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as an alternative to piperidine for Fmoc cleavage, sometimes offering faster kinetics.[8] The resulting dibenzofulvene adduct can be similarly quantified by UV-Vis spectroscopy.
-
Elemental Analysis: This method determines the nitrogen content of the resin, which can be correlated to the amount of the first amino acid. However, it is an indirect method and can be influenced by other nitrogen-containing components.[2]
-
Quantitative NMR (qNMR): A known amount of an internal standard is added to the cleaved Fmoc solution, and the loading is determined by comparing the integration of the Fmoc signals to the standard. This method is highly accurate but requires access to an NMR spectrometer.
-
Gravimetric Analysis: Involves weighing the resin before and after coupling the first amino acid. This method is generally less accurate due to potential mass changes from resin handling and incomplete reactions.[1]
Signaling Pathway of Fmoc Cleavage
The chemical transformation underlying the spectrophotometric assay is the base-catalyzed cleavage of the Fmoc group.
Caption: Mechanism of Fmoc deprotection.
Conclusion
The quantitative determination of Fmoc loading is a fundamental step in ensuring the success of solid-phase peptide synthesis. The UV-Vis spectrophotometric method following piperidine-mediated cleavage is a robust, rapid, and reliable technique suitable for routine laboratory use. Accurate execution of the protocol and careful calculations are paramount for obtaining dependable results that will guide the subsequent steps of peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. biotage.com [biotage.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Purity Determination of Fmoc-N-PEG20-acid by Analytical Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of Fmoc-N-amido-PEG20-acid, a valuable linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The described Reversed-Phase HPLC (RP-HPLC) method provides excellent resolution and accurate quantification of the main compound and potential impurities. This document provides a detailed experimental protocol, data presentation, and a workflow diagram to ensure easy implementation in a laboratory setting.
Introduction
Fmoc-N-amido-PEG20-acid is a heterobifunctional linker that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a hydrophilic 20-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5] The purity of this linker is critical as impurities can lead to the formation of undesired side products, complicating purification and potentially impacting the biological activity of the final conjugate.[6] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of PEGylated compounds and molecules containing the Fmoc protecting group.[][8][9]
This application note describes a reliable RP-HPLC method for assessing the purity of Fmoc-N-PEG20-acid. The method utilizes a C18 stationary phase and a gradient elution of water and acetonitrile (B52724) with trifluoroacetic acid as a mobile phase modifier. The Fmoc group possesses a strong chromophore, allowing for sensitive UV detection.[9]
Experimental Protocol
1. Materials and Reagents
-
Sample: Fmoc-N-amido-PEG20-acid
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Data acquisition and processing software
-
2. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
4. Data Analysis
The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes representative data obtained from the analysis of three different lots of this compound using the described HPLC method.
| Lot Number | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Lot A | 15.2 | 1850.4 | 98.5 |
| Lot B | 15.3 | 1925.8 | 99.1 |
| Lot C | 15.2 | 1798.2 | 97.8 |
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the analytical method.
Caption: Logical relationship of components in the RP-HPLC method.
References
- 1. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 2. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PROTAC Synthesis Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4] The linker is a critical component that significantly influences the efficacy and drug-like properties of the PROTAC.[1][2]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable properties.[1] The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the often large and lipophilic PROTAC molecule.[1][5] Furthermore, the flexibility and length of the PEG linker are crucial for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]
These application notes provide a detailed, step-by-step guide for the synthesis of PROTACs utilizing PEG linkers, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in the successful design and synthesis of these next-generation protein degraders.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[3] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage another target protein molecule, acting in a catalytic manner.[3][7]
Caption: PROTAC-mediated protein degradation pathway.[3]
Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a PROTAC using a bifunctional PEG linker, such as a Hydroxy-PEG-acid linker. This common approach involves the sequential amide coupling of the linker to an amine-containing POI ligand and an amine-containing E3 ligase ligand.[3]
Workflow for Two-Step PROTAC Synthesis
The synthesis is performed in a stepwise manner to ensure the specific conjugation of the ligands to the linker.[3] The first step involves the coupling of the POI ligand to the PEG linker, followed by the coupling of the E3 ligase ligand to the POI-linker intermediate.
Caption: Workflow for the two-step synthesis of a PROTAC.[3]
Protocol 1: Synthesis of the POI-Linker Intermediate (POI-PEG-OH)
This step involves the formation of an amide bond between the carboxylic acid of the Hydroxy-PEG-acid linker and an amine-functionalized POI ligand.[3]
Materials:
-
Amine-functionalized POI ligand (POI-NH2)
-
Hydroxy-PEG-acid linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of Hydroxy-PEG-acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[3]
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[3]
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.[3]
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.[3]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.[3]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG-OH).[3]
Protocol 2: Synthesis of the Final PROTAC
This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.[3]
Materials:
-
POI-PEG-OH intermediate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing E3 ligase ligand (E3-NH2)
-
Anhydrous DMF
-
DIPEA
-
Preparative HPLC system
Procedure:
-
Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.[3]
-
Add TEA (1.5 equivalents) to the solution and cool to 0°C.[3]
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.[3]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[3]
-
Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG-OTs).[3]
-
Concentrate the reaction mixture under reduced pressure.[3]
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.[3]
-
Add DIPEA (3.0 equivalents) to the reaction mixture.[3]
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.[3]
-
Monitor the reaction progress by LC-MS.[3]
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[3]
Alternative Protocol: Click Chemistry for Final PROTAC Synthesis
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal approach for the final coupling step.[2] This method can lead to high yields, often up to 90%.[8]
Materials:
-
Purified E3 ligase-linker intermediate (containing an azide)
-
POI ligand (functionalized with an alkyne)
-
t-BuOH/H2O solvent mixture
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate)
Procedure:
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the alkyne-functionalized POI ligand in a suitable solvent mixture (e.g., t-BuOH/H2O).[1]
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.[1]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a representative PROTAC using a PEG linker. Actual results may vary depending on the specific ligands and linker length used.
Table 1: Reagent Quantities and Expected Yield for Final PROTAC Synthesis [3]
| Reagent | Molar Equivalents |
| POI-PEG-OTs Intermediate | 1.0 |
| Amine-containing E3 Ligase Ligand | 1.1 |
| DIPEA | 3.0 |
| Expected Yield | 14-41% [8] |
Table 2: Characterization of the Final PROTAC [3]
| Analysis | Expected Result |
| LC-MS | Correct mass for the final PROTAC molecule |
| Purity >95% | |
| ¹H NMR, ¹³C NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand |
Table 3: Impact of PEG Linker Length on PROTAC Properties and Activity (Illustrative Data) [1]
| PROTAC | Linker Length (PEG units) | cLogP | TPSA (Ų) | DC₅₀ (nM)[8] | Dₘₐₓ (%)[8] |
| Compound A | 2 | 4.5 | 150 | 100 | 85 |
| Compound B | 4 | 4.2 | 170 | 50 | 95 |
| Compound C | 8 | 3.8 | 210 | 200 | 70 |
| Data is illustrative and compiled from various sources in the literature.[1] DC₅₀ and Dₘₐₓ values are cell-line dependent.[1] |
Troubleshooting Low Yields
Low yields are a common challenge in PROTAC synthesis.[8] The following decision tree provides a systematic approach to troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-N-amido-PEG20-acid Reaction with EDC and NHS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation of Fmoc-N-amido-PEG20-acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate its conjugation to primary amine-containing molecules. This procedure is fundamental in bioconjugation, drug delivery, and peptide synthesis, enabling the covalent linkage of the hydrophilic PEG spacer to various substrates.
Introduction
Fmoc-N-amido-PEG20-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal carboxylic acid and an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] The PEG chain enhances the solubility and stability of the conjugated molecule and can reduce its immunogenicity.[2] The carboxylic acid terminus can be activated by EDC and NHS to form a semi-stable NHS ester, which then readily reacts with primary amines to form a stable amide bond.[3] The Fmoc group can be subsequently removed under basic conditions to expose the amine for further conjugation steps.[1]
The use of NHS in conjunction with EDC is crucial for improving the efficiency of the coupling reaction. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH.[3][4]
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of Fmoc-N-amido-PEG20-acid, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[3][5]
-
Amide Bond Formation: The NHS ester then reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond, releasing NHS as a byproduct. This step is most efficient at a pH of 7.2-8.0.[5][6]
Experimental Protocols
The following protocols provide a general framework for the activation of Fmoc-N-amido-PEG20-acid and its subsequent conjugation to an amine-containing molecule. Optimization may be required for specific applications.
Materials
-
Fmoc-N-amido-PEG20-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[5][6]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns or dialysis equipment for purification
Quantitative Data Summary
The following table summarizes recommended molar ratios and reaction conditions based on established protocols for similar EDC/NHS coupling reactions.
| Parameter | Recommended Value | Notes |
| Molar Ratios | ||
| Fmoc-PEG-Acid : Amine-Molecule | 1:1 to 20:1 | The optimal ratio is system-dependent and should be determined empirically. A 10-20 fold molar excess of the linker is a good starting point for protein conjugation.[5] |
| EDC : Fmoc-PEG-Acid | 1.2:1 to 10:1 | A 2 to 10-fold molar excess is commonly used to ensure efficient activation.[5][6] |
| NHS : Fmoc-PEG-Acid | 1.2:1 to 5:1 | A 2 to 5-fold molar excess helps to stabilize the activated intermediate.[5][6] |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation.[6][7] |
| Coupling pH | 7.2 - 8.0 | Most efficient for the reaction of NHS esters with primary amines.[5][6] |
| Activation Time | 15 - 30 minutes | At room temperature.[6][7] |
| Coupling Time | 2 hours to overnight | At room temperature or 4°C.[5] |
| Temperature | Room Temperature or 4°C | Lower temperatures may be preferred for sensitive biomolecules. |
Protocol 1: Two-Step Aqueous Conjugation to a Protein
This protocol is suitable for conjugating Fmoc-N-amido-PEG20-acid to a protein in an aqueous environment.
-
Reagent Preparation:
-
Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening.
-
Prepare a stock solution of Fmoc-N-amido-PEG20-acid in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use as EDC is susceptible to hydrolysis.[8]
-
-
Activation of Fmoc-N-amido-PEG20-acid:
-
Conjugation to the Protein:
-
Prepare the protein in Coupling Buffer.
-
Immediately add the activated Fmoc-N-amido-PEG20-acid solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove excess unreacted PEG linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.[5]
-
Protocol 2: Conjugation in Organic Solvent
This protocol is suitable for conjugating Fmoc-N-amido-PEG20-acid to a small molecule that is soluble in organic solvents.
-
Reagent Preparation:
-
Ensure all glassware is dry and use anhydrous solvents.
-
Dissolve Fmoc-N-amido-PEG20-acid (1 equivalent) in anhydrous DMF or DCM.[6]
-
-
Activation of Fmoc-N-amido-PEG20-acid:
-
Conjugation to the Amine-Containing Molecule:
-
In a separate flask, dissolve the amine-containing molecule (1-1.5 equivalents) in anhydrous DMF or DCM.[5][6]
-
Add the activated Fmoc-N-amido-PEG20-NHS ester solution to the amine-containing molecule solution.
-
If the amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2-3 equivalents) to the reaction mixture.[5]
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by a suitable method such as TLC or LC-MS.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be purified by an appropriate method, such as flash chromatography or reverse-phase HPLC, to isolate the desired conjugate.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Hydrolysis of EDC or NHS ester. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation. Perform the conjugation step immediately after activation.[5] |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[5] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[6] | |
| Precipitation of Protein during Reaction | High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG linker.[5] |
| Incorrect buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[5] | |
| Unconjugated Linker Still Present After Purification | Incorrect MWCO of the dialysis membrane. | For larger biomolecules, use a dialysis membrane with a suitable MWCO to ensure the smaller linker can pass through while retaining the conjugate.[5] |
| Poor separation in size-exclusion chromatography. | Ensure the appropriate column resin is used for the size of the biomolecule and the linker.[5] |
References
- 1. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 2. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Incorporating Fmoc-N-PEG20-acid into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2] PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its solubility, stability, and circulation half-life, while reducing its immunogenicity.[3][4] Fmoc-N-PEG20-acid is a high-purity, monodisperse PEG linker designed for seamless integration into peptides during standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6][7] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine for sequential peptide chain elongation and a terminal carboxylic acid for amide bond formation. This document provides detailed application notes and protocols for the efficient incorporation of this compound into a peptide sequence.
Key Benefits of Incorporating this compound
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic peptides in aqueous solutions.[1]
-
Increased Stability: PEGylation protects peptides from proteolytic degradation, thereby increasing their stability in biological fluids.[3]
-
Prolonged Half-life: The increased hydrodynamic volume of PEGylated peptides reduces renal clearance, leading to a longer circulation half-life.[2]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, reducing the potential for an immune response.[1]
Data Presentation
The following tables present a summary of typical quantitative data obtained when incorporating this compound into a model peptide sequence (e.g., a hypothetical 10-mer peptide) compared to its non-PEGylated counterpart.
Table 1: Synthesis and Purification Data
| Parameter | Non-PEGylated Peptide | PEGylated Peptide (with this compound) |
| Overall Yield (%) | 35 | 25 |
| Crude Purity (%) | 70 | 60 |
| Final Purity (%) | >98 | >98 |
| Purification Method | Reverse-Phase HPLC | Reverse-Phase HPLC |
Table 2: Physicochemical Properties
| Parameter | Non-PEGylated Peptide | PEGylated Peptide (with this compound) |
| Solubility in PBS (mg/mL) | 0.5 | 5.0 |
| In Vitro Stability (t½ in human serum, hours) | 2 | 24 |
| Molecular Weight (Da) | ~1200 | ~2392 |
Experimental Protocols
Protocol 1: Incorporation of this compound via Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for coupling this compound during automated Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel of the automated peptide synthesizer.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Standard Amino Acids: Perform automated coupling cycles for the standard amino acid sequence using 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU/HOBt, and 8 equivalents of DIPEA in DMF. Allow a coupling time of 30-60 minutes.
-
Coupling of this compound:
-
For the coupling of this compound, use 2 equivalents of the reagent.
-
Dissolve this compound, 1.95 equivalents of HBTU/HOBt, and 4 equivalents of DIPEA in DMF.
-
Add the activated solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is recommended due to the steric hindrance of the PEG chain.
-
-
Continue Peptide Synthesis: After the PEGylation step, continue with the standard automated coupling cycles for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection using 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the PEGylated peptide by reverse-phase HPLC.
Protocol 2: Characterization of the PEGylated Peptide
Procedure:
-
Mass Spectrometry: Confirm the molecular weight of the purified PEGylated peptide using MALDI-TOF or ESI mass spectrometry. The expected mass will be the sum of the peptide sequence and the mass of the PEG20 linker (~1192 Da).
-
Purity Analysis: Determine the purity of the final product using analytical reverse-phase HPLC. The purity should typically be >95%.
Visualizations
References
- 1. frontiersin.org [frontiersin.org]
- 2. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 5. In Situ Synthesis and Self-Assembly of Peptide–PEG Conjugates: A Facile Method for the Construction of Fibrous Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
Application Note: MALDI-MS Analysis of Peptides Containing PEG20 Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules like peptides, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.[1][2][3] This modification can enhance drug stability, increase circulating half-life, and reduce immunogenicity.[1][2][3] The characterization of these PEGylated peptides is crucial for quality control and to ensure efficacy and safety.[1][2] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for analyzing these complex biomolecules, providing information on molecular weight, degree of PEGylation, and heterogeneity.[1][4][5]
However, the analysis of PEGylated peptides presents unique challenges. The polydispersity of PEG polymers leads to a distribution of masses rather than a single molecular weight, and the presence of the PEG chain can interfere with matrix crystallization and ionization, complicating spectral interpretation.[3][6][7] This application note provides a detailed protocol for the analysis of peptides conjugated with a 20 kDa PEG linker (PEG20) using MALDI-TOF-MS.
Experimental Workflow
The overall workflow for MALDI-MS analysis of a PEG20-peptide conjugate involves several key stages, from sample preparation to data interpretation. The process is designed to ensure optimal co-crystallization of the analyte with the matrix, leading to efficient ionization and high-quality mass spectra.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: UV Spectroscopy for Monitoring Fmoc Group Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids.[1] Its removal, or cleavage, is a critical step in the iterative process of peptide chain elongation.[2] The Fmoc group is prized for its stability in acidic conditions and its lability to basic conditions, typically using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1][3]
A key advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time using UV spectroscopy.[4][5] Upon cleavage, the Fmoc group is released as dibenzofulvene (DBF), which then reacts with piperidine to form a stable piperidine-dibenzofulvene adduct.[6][7] This adduct possesses a strong chromophore, allowing for its quantification by measuring its absorbance at specific wavelengths, thereby providing an indirect measure of the efficiency of the deprotection reaction.[5][8] This technique is instrumental for optimizing reaction conditions, ensuring complete deprotection, and calculating the loading of the first amino acid onto the resin.[6][8]
These application notes provide a detailed overview and protocols for the utilization of UV spectroscopy in monitoring Fmoc group cleavage during SPPS.
Principle of UV Monitoring
The quantitative monitoring of Fmoc cleavage relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The piperidine-dibenzofulvene adduct exhibits strong absorbance maxima around 301 nm and 289.8 nm.[6][7] By measuring the absorbance of the cleavage solution at one of these wavelengths, the concentration of the released adduct can be determined, which is stoichiometric to the amount of Fmoc group cleaved from the peptide-resin.[9]
Data Presentation
The following tables summarize key quantitative data relevant to the UV spectroscopic monitoring of Fmoc cleavage.
Table 1: Molar Absorption Coefficients of Piperidine-Dibenzofulvene Adduct
| Wavelength (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent System | Reference |
| 301 | 7100 - 8100 | 20% Piperidine in DMF | [6] |
| 301 | 7800 | 20% Piperidine in DMF | [7] |
| 301 | 8021 | 20% Piperidine in DMF | [6][7] |
| 302 | 8500 | 20% Piperidine in DMF | [10] |
| 289.8 | 6089 | 20% Piperidine in DMF | [6] |
| 289 | 5800 | 20% Piperidine in DMF | [7] |
| 290 | Not specified | 20% Piperidine in DMF | [11] |
Note: The variation in reported molar absorption coefficients can be attributed to differences in instrumentation and experimental conditions. It is recommended to determine this value empirically for highest accuracy or to use a consistently reported value.
Table 2: Recommended Reagents and Conditions for Fmoc Cleavage
| Reagent | Concentration | Solvent | Typical Reaction Time |
| Piperidine | 20% (v/v) | DMF | 5-20 minutes |
| 4-Methylpiperidine | 20% (v/v) | DMF | 30 minutes |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | Not specified |
Experimental Protocols
Protocol 1: Determination of Resin Loading
This protocol outlines the procedure to determine the substitution level (loading) of the first Fmoc-protected amino acid on the solid support.
Materials:
-
Fmoc-amino acid-loaded resin (10-20 mg)
-
20% (v/v) piperidine in DMF
-
DMF (N,N-dimethylformamide)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flask
-
Pipettes
Procedure:
-
Accurately weigh 10-20 mg of the dry Fmoc-amino acid-loaded resin into a small reaction vessel.
-
Add a known volume (e.g., 10 mL) of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 20-40 minutes to ensure complete cleavage of the Fmoc group.[6]
-
Allow the resin to settle.
-
Carefully take an aliquot of the supernatant and dilute it with 20% piperidine in DMF to a concentration that falls within the linear range of the spectrophotometer (Absorbance < 1.0). A dilution factor (D) will need to be recorded.
-
Use 20% piperidine in DMF as a blank to zero the spectrophotometer.
-
Measure the absorbance (A) of the diluted solution at 301 nm or 289.8 nm.[6][7]
-
Calculate the resin loading (S) in mmol/g using the following formula derived from the Beer-Lambert law:
S (mmol/g) = (A × V × D) / (ε × m × l)
Where:
-
A = Absorbance
-
V = Initial volume of piperidine solution (in L)
-
D = Dilution factor
-
ε = Molar absorption coefficient (in L mol⁻¹ cm⁻¹)
-
m = Mass of the resin (in g)
-
l = Path length of the cuvette (in cm, typically 1)
-
Protocol 2: Real-time Monitoring of Fmoc Deprotection during SPPS
This protocol describes how to monitor the completion of the Fmoc deprotection step during automated or manual solid-phase peptide synthesis.
Materials:
-
Peptide-resin with an N-terminal Fmoc group
-
20% (v/v) piperidine in DMF
-
SPPS synthesizer with an in-line UV detector or a manual setup allowing for sample withdrawal.
Procedure:
-
Initiate the deprotection step by adding the 20% piperidine in DMF solution to the peptide-resin.
-
If using an automated synthesizer, monitor the UV absorbance of the effluent at 301 nm in real-time. The absorbance will rapidly increase as the piperidine-dibenzofulvene adduct is formed and then plateau, indicating the completion of the reaction.[4]
-
For manual synthesis, take small aliquots of the cleavage solution at regular time intervals (e.g., every 2-3 minutes).
-
Dilute the aliquots as necessary and measure the absorbance at 301 nm.
-
Plot the absorbance versus time. The reaction is considered complete when the absorbance reaches a stable maximum.
-
Continue washing the resin with DMF until the absorbance of the washings returns to baseline, ensuring complete removal of the adduct and excess piperidine before the next coupling step.[2]
Visualizations
Caption: Chemical pathway of Fmoc group cleavage by piperidine.
Caption: Experimental workflow for UV monitoring of Fmoc deprotection.
Caption: Logical relationship for quantitative analysis of Fmoc cleavage.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. chempep.com [chempep.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-N-PEG20-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation half-life of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES). Fmoc-N-PEG20-acid is a heterobifunctional PEG linker that offers a versatile platform for the multi-step functionalization of nanoparticles.
This document provides detailed application notes and protocols for the use of this compound in the surface modification of nanoparticles. It covers the initial conjugation of the PEG linker to amine-functionalized nanoparticles, the subsequent deprotection of the Fmoc group to expose a terminal amine, and the final attachment of a targeting ligand.
Key Advantages of this compound in Nanoparticle Functionalization
-
"Stealth" Properties: The PEG component provides a hydrophilic barrier, prolonging systemic circulation and enhancing the probability of reaching the target site.
-
Controlled Surface Chemistry: The orthogonal protecting groups (Fmoc and carboxylic acid) allow for sequential and specific conjugation of different molecules.
-
Versatility: The terminal amine, exposed after Fmoc deprotection, can be coupled to a wide range of targeting moieties, including peptides, antibodies, and small molecules.
-
Improved Solubility and Stability: The hydrophilic PEG chain improves the colloidal stability of nanoparticles in physiological media, preventing aggregation.
Physicochemical Characterization of PEGylated Nanoparticles
The successful surface modification of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize typical data obtained from the characterization of nanoparticles before and after modification with a PEG linker of approximately 2000 Da, which is comparable in size to the PEG20 moiety.
Table 1: Change in Hydrodynamic Diameter and Zeta Potential of Nanoparticles after PEGylation
| Nanoparticle Type | Modification Status | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Polymeric Nanoparticles | Unmodified (Amine-functionalized) | 150 ± 5 | 0.15 | +25 ± 3 |
| PEGylated (Fmoc-N-PEG20-COOH) | 180 ± 7 | 0.12 | -15 ± 2 | |
| Deprotected (H2N-PEG20-COOH) | 182 ± 6 | 0.13 | -12 ± 2 | |
| Lipid-Based Nanoparticles | Unmodified | 110 ± 4 | 0.18 | -20 ± 4 |
| PEGylated | 125 ± 5 | 0.15 | -13.7[1] | |
| Solid Lipid Nanoparticles | Unmodified | 328 | N/A | N/A |
| PEGylated (with 30% w/w PEG2000) | 405[2] | N/A | N/A |
Table 2: Effect of PEGylation on Drug Loading and Release Kinetics
| Nanoparticle Type | Modification Status | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Profile |
| Nanostructured Lipid Carriers | Unmodified | Pyrazinamide | Lower | Lower | Faster initial release |
| PEGylated (PEG 2000) | Pyrazinamide | Higher | Higher | Sustained release[3] | |
| Solid Lipid Nanoparticles | Unmodified | Salbutamol Sulphate | N/A | N/A | Prolonged release over 14 days after initial burst[2][4] |
| PEGylated (PEG 2000) | Salbutamol Sulphate | N/A | N/A | Faster release, nearly 100% in 5 days[2][4] |
Experimental Workflow and Protocols
The following section details the experimental workflow and protocols for the surface modification of nanoparticles using this compound.
Experimental Workflow
The overall workflow for the surface modification of nanoparticles can be visualized as a three-step process:
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-N-PEG20-acid Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-N-PEG20-acid in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Fmoc-N-amido-PEG-acid compounds are amphiphilic, meaning they have both hydrophobic (Fmoc group) and hydrophilic (PEG chain) properties.[1][2] This allows them to be soluble in a range of organic solvents. The hydrophilic PEG spacer enhances solubility in aqueous media as well.[3][4] While DMF is a common solvent for peptide synthesis and Fmoc deprotection, other solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide (DMAC), methylene (B1212753) chloride, and acetonitrile (B52724) are often recommended for initial dissolution of similar Fmoc-N-amido-dPEG®-acid compounds.[1][2][5]
Q2: Why might this compound be difficult to dissolve in DMF?
Several factors can contribute to the poor solubility of this compound in DMF:
-
Steric Hindrance: The bulky Fmoc group and the long PEG chain can create steric hindrance, making it difficult for the solvent to effectively solvate the entire molecule.[6]
-
Aggregation: The growing peptide chain can fold into secondary structures, such as β-sheets, which are less permeable to solvents and reagents.[6]
-
Poor Solvation: Inadequate swelling of a solid support (in solid-phase synthesis) or poor solvation of the PEG-conjugate can hinder the diffusion of the solvent.[6]
-
Hygroscopic Nature: PEG compounds are often hygroscopic and can absorb moisture from the air. This can lead to the formation of clumps that are difficult to dissolve.[1]
Q3: Are there alternative solvents to DMF for dissolving this compound?
Yes, based on data for similar compounds, several alternative solvents can be considered. A mixture of solvents may also be effective.
Troubleshooting Guide
Issue: this compound is not dissolving or is poorly soluble in DMF.
This guide provides a step-by-step approach to address solubility challenges.
1. Initial Assessment:
-
Visual Inspection: Observe the mixture. Is the compound forming clumps, a fine suspension, or is it completely insoluble?
-
Reagent Quality: Ensure the DMF is of high purity and anhydrous. DMF can degrade over time to form dimethylamine, which can affect the reaction.[7]
2. Recommended Actions & Experimental Protocols:
If you are experiencing difficulty dissolving this compound in DMF, the following techniques can be employed:
-
Sonication: Use an ultrasonic bath to break up aggregates and enhance dissolution.[8]
-
Gentle Heating: Warm the solution to approximately 30-40°C.[6][9] This can increase the kinetic energy of the solvent and solute molecules, promoting dissolution.
-
Caution: Avoid excessive heat, as it may cause degradation of the this compound.
-
-
Use of Co-solvents: Consider adding a small amount of a stronger solvent like DMSO to the DMF to improve solubility.
Experimental Protocol for Dissolution
-
Preparation:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the required volume of DMF.
-
-
Initial Dissolution Attempt:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for dissolution.
-
-
Troubleshooting Steps (if not fully dissolved):
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. Check for dissolution.
-
Gentle Heating: If sonication is not sufficient, place the vial in a water bath or on a heating block at 30-40°C for 10-15 minutes. Swirl the vial intermittently.
-
Co-solvent Addition: If the compound is still not dissolved, add a small volume of DMSO (e.g., 5-10% of the total volume) and repeat the vortexing, sonication, or gentle heating steps.
-
3. For Solid-Phase Peptide Synthesis (SPPS):
-
Resin Swelling: Ensure the resin is adequately swollen in DMF for at least 30-60 minutes before coupling.[10] This allows for better reagent access to the reactive sites.
-
In-situ Activation: If the this compound is not fully dissolved, pre-activating it before adding it to the resin may not be ideal. Instead, add the activation reagents (e.g., HCTU and DIPEA) to the amino acid suspension and immediately add the mixture to the reaction vessel containing the resin.[8]
Data Presentation
| Solvent | Solubility of Fmoc-N-amido-dPEG®-acid Compounds | Reference(s) |
| Methylene Chloride | Soluble | [1][2][5] |
| Acetonitrile | Soluble | [1][2][5] |
| N,N-Dimethylacetamide (DMAC) | Soluble | [1][2][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][5] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMF.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 4. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Removal from PEGylated Peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete N-terminal fluorenylmethyloxycarbonyl (Fmoc) group removal during the solid-phase synthesis of PEGylated peptides. Below are troubleshooting guides and frequently asked questions to help diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from being coupled, leading to significant impurities in the final product.[1] The primary consequences are:
-
Deletion Sequences: The peptide chain will be missing one or more amino acids, resulting in a truncated version of the target peptide.[2] These deletion sequences can be difficult to separate from the desired product during purification.[2]
-
Fmoc-Adducts: The unremoved Fmoc group remains attached to the peptide, creating Fmoc-adducts that also complicate purification.[2]
-
Reduced Yield and Purity: The presence of deletion sequences and Fmoc-adducts lowers the overall yield and purity of the final PEGylated peptide.[2]
Q2: What are the main causes of incomplete Fmoc removal in PEGylated peptide synthesis?
Several factors can contribute to incomplete Fmoc removal, many of which are amplified by the presence of a polyethylene (B3416737) glycol (PEG) chain:
-
Steric Hindrance: The bulky Fmoc group, combined with the steric shielding from the PEG chain, can physically block the deprotecting agent (commonly piperidine) from accessing the N-terminal amine.[2] This is more pronounced with longer PEG chains.[2]
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures, like β-sheets, which are less permeable to solvents and reagents.[2][3] This phenomenon is a known cause of difficult deprotection.[1][3]
-
Poor Solvation and Resin Swelling: Inadequate swelling of the solid support resin or poor solvation of the peptide-PEG conjugate can hinder the diffusion of the deprotection reagent.[2] Resins like TentaGel, which are PEG-grafted, often show better swelling in various solvents.[2]
-
Suboptimal Reagents or Protocols: Using degraded piperidine (B6355638) solutions or insufficient reaction times and concentrations can lead to incomplete deprotection.[1] Standard protocols may not be adequate for sterically hindered PEGylated sequences.[2]
Q3: How does the length of the PEG chain impact Fmoc removal?
Longer PEG chains increase the steric hindrance around the N-terminus of the peptide, which can slow down the kinetics of the Fmoc deprotection reaction.[2] While direct quantitative data on Fmoc removal efficiency versus PEG chain length is limited, it is widely understood that longer PEG chains create a greater steric shielding effect. Therefore, optimizing deprotection conditions is crucial when working with high molecular weight PEGs.[2]
Q4: How can I detect incomplete Fmoc deprotection during synthesis?
Several methods are available to monitor the completeness of the Fmoc removal step:
-
Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test is a rapid and sensitive method to detect free primary amines.[4][5] A positive result (dark blue beads) indicates successful deprotection, while a negative result (yellow or colorless beads) signifies that the Fmoc group is still attached.[2][6]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs light at approximately 301 nm.[2][7] Monitoring this absorbance allows for real-time tracking of the deprotection reaction.[6][8] A lack of or reduced absorbance suggests a problem with Fmoc removal.[2]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved portion of the crude peptide by RP-HPLC can reveal the presence of deletion sequences or Fmoc-adducts.[2] Mass spectrometry is then used to confirm the identity of these byproducts.[2]
Troubleshooting Guide
This section provides a step-by-step guide to address incomplete Fmoc deprotection when it occurs.
Problem 1: Negative Kaiser Test Result After Deprotection
A yellow or colorless result from the Kaiser test after the deprotection step indicates the presence of an N-terminal Fmoc group and thus, incomplete deprotection.[2]
Solutions:
-
Double Deprotection: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF.[2]
-
Increase Reaction Time: For PEGylated peptides, especially those with long PEG chains, extending the total deprotection time to 30 minutes or more may be necessary.[2]
-
Use a Stronger Deprotection Cocktail: For particularly stubborn sequences, adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF) can be effective.[2][7] However, DBU should be used with caution as it can promote side reactions.[7]
-
Check Reagents: Always ensure that the piperidine solution is fresh and has not degraded.[1]
Problem 2: Significant Deletion Sequences Observed in HPLC of Crude Product
The presence of significant peaks corresponding to deletion sequences in the HPLC chromatogram is a classic sign of systematic, incomplete Fmoc deprotection during the synthesis.[2]
Solutions for Re-synthesis:
-
Improve Solvation: Consider switching the solvent from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), as NMP can improve the solvation of some difficult sequences.[2]
-
Modify Deprotection Conditions: Systematically increase the deprotection time or use a stronger base cocktail (e.g., with DBU) for all cycles or specifically for known difficult coupling points.
-
Consider Alternative Bases: If piperidine consistently leads to incomplete deprotection, exploring alternatives such as 4-methylpiperidine or pyrrolidine may be beneficial as they can exhibit different kinetic profiles.[9][10]
Data Presentation
Table 1: Common Fmoc Deprotection Cocktails
| Deprotection Reagent | Concentration | Typical Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 10 min | Standard condition for most sequences.[2] |
| Piperidine in NMP | 20% (v/v) | 2 x 10 min | NMP can improve solvation for some sequences.[2] |
| DBU/Piperidine in DMF | 2% DBU, 20% Piperidine (v/v) | 2 x 10 min | Stronger base for difficult sequences; may increase side reactions.[7] |
| Piperazine/DBU in NMP | 5% Piperazine, 2% DBU (w/v, v/v) | 2 x 15 min | Reported to reduce diketopiperazine formation.[11] |
| Pyrrolidine in various solvents | 20% (v/v) | 2 x 15 min | An alternative to piperidine, effective in less polar solvents.[10] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Detection of Free Primary Amines
This qualitative test is used to confirm the presence of free primary amines after the Fmoc deprotection step.[1][4]
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).[1]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.[1]
Procedure:
-
Collect a small sample of the peptide-resin (10-15 beads) and place it in a small glass test tube.[5]
-
Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.[2]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][5]
-
Observe the color of the beads and the solution.[2]
Interpretation of Results:
-
Dark Blue: Positive result, indicating the presence of free primary amines (successful deprotection).[1][2]
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).[2][6]
Note: This test is not reliable for N-terminal proline (a secondary amine), which typically gives a reddish-brown or yellow color.[1][12]
Protocol 2: UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection
This quantitative method measures the concentration of the dibenzofulvene-piperidine adduct in the deprotection solution, which has a characteristic UV absorbance maximum around 301 nm.[2][6]
Procedure:
-
This procedure is typically performed using an automated peptide synthesizer equipped with an in-line UV detector.[8]
-
The deprotection solution (e.g., 20% piperidine in DMF) is passed through the reaction vessel containing the peptide-resin.
-
The solution flowing out of the vessel is continuously monitored by the UV detector at ~301 nm.[13][14]
-
The synthesizer software plots the absorbance over time. A sharp increase in absorbance followed by a plateau and a return to baseline upon washing indicates the release and subsequent removal of the Fmoc-adduct.
-
The integration of the peak area can be used to quantify the amount of Fmoc group removed, confirming coupling efficiency of the previous step.
-
In cases of slow or incomplete deprotection, the absorbance will take longer to return to baseline. Many synthesizers can be programmed to automatically extend the deprotection time until a stable baseline is achieved.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation with Fmoc-N-PEG20-acid
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with peptide aggregation during synthesis, with a focus on the use of Fmoc-N-amido-PEG20-acid.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) and why is it a problem?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin.[1] This is primarily caused by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[2] Aggregation is a significant problem because it can render the N-terminal amine of the peptide chain inaccessible for subsequent coupling and Fmoc deprotection reactions.[2][3] This can result in incomplete reactions, truncated sequences, low synthesis yield, and difficult purification of the final product.[1] A common physical sign of aggregation is the shrinking of the resin bed or its failure to swell properly.[1]
Q2: What types of peptide sequences are most prone to aggregation?
A2: While difficult to predict with certainty, some sequences are more susceptible to aggregation.[1][4] These typically include:
-
Hydrophobic sequences: Peptides containing stretches of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Alanine (Ala).[1]
-
Sequences with β-sheet propensity: Certain amino acid combinations naturally favor the formation of β-sheets.
-
Peptide length: Aggregation is generally not a significant issue before the fifth or sixth amino acid residue but becomes more likely as the chain elongates.[1]
Q3: What is Fmoc-N-amido-PEG20-acid and how does it help prevent aggregation?
A3: Fmoc-N-amido-PEG20-acid is a chemical tool used in SPPS. It consists of an Fmoc-protected amine, a 20-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[5][6][7] The long, hydrophilic PEG chain is the key to its function in preventing aggregation.[5][8] By incorporating this PEG linker into the peptide backbone, you can disrupt the intermolecular hydrogen bonding between peptide chains that leads to the formation of secondary structures.[9][10] The PEG chain essentially acts as a soluble, flexible spacer, improving the solvation of the growing peptide and keeping the reactive N-terminus accessible for the next coupling step.[6][8] This is particularly useful for synthesizing long or hydrophobic peptides.[6]
Q4: Where in my peptide sequence should I incorporate Fmoc-N-PEG20-acid for maximum effectiveness?
A4: For optimal results, it is generally recommended to insert a structure-disrupting element, like a PEG linker or a pseudoproline dipeptide, every 5-6 residues within a sequence known to be aggregation-prone. You should strategically place the this compound within the region of the peptide that you predict is most likely to aggregate, often a hydrophobic stretch of amino acids.
Troubleshooting Guide for Aggregation in SPPS
This guide will help you identify and resolve aggregation issues, particularly when using or considering the use of this compound.
Problem: Slow or incomplete Fmoc deprotection.
-
Symptom: The UV monitoring of the Fmoc deprotection step shows a flattened and broadened peak, or a positive Kaiser/TNBS test after the standard deprotection time. This indicates that the piperidine (B6355638) reagent is having difficulty accessing the Fmoc group.
-
Recommended Solutions:
-
Incorporate this compound: If you are early in the synthesis and anticipate a difficult sequence, incorporate the PEG linker proactively.
-
Change Solvent Composition: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties.[1][11] Alternatively, add up to 25% dimethyl sulfoxide (B87167) (DMSO) to your DMF to disrupt hydrogen bonds.[1]
-
Increase Temperature: Perform the deprotection and subsequent coupling steps at an elevated temperature (e.g., 50-60°C).
-
Use a Stronger Base: For stubborn deprotection, consider using a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][12]
-
Problem: Failed or slow coupling reaction.
-
Symptom: A positive Kaiser or TNBS test after a coupling step indicates the presence of unreacted free amines on the resin.
-
Recommended Solutions:
-
Double Couple: Simply repeat the coupling step with a fresh solution of the activated amino acid.[13]
-
Use a More Potent Coupling Reagent: Switch to a stronger coupling reagent like HATU, HBTU, or PyBOP.[2]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can improve reaction kinetics.[13]
-
Introduce Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like LiCl or KSCN in DMF before the coupling step to disrupt secondary structures.[1]
-
Utilize Microwave Synthesis: Microwave energy can significantly improve the efficiency of difficult coupling reactions.[1]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting aggregation during SPPS.
Caption: Troubleshooting workflow for peptide aggregation during SPPS.
Summary of Anti-Aggregation Strategies
| Strategy | Mechanism of Action | When to Use |
| Incorporate this compound | Disrupts inter-chain H-bonding by introducing a long, hydrophilic spacer, improving solvation.[6][10] | Proactively in known hydrophobic or aggregation-prone sequences. |
| Change Solvent | NMP and DMSO are better solvating agents than DMF and can disrupt secondary structures.[1][11] | First-line response to slow kinetics. |
| Elevated Temperature | Increases reaction kinetics and helps to break up hydrogen bonds.[1] | When slow deprotection or coupling is observed. |
| Stronger Coupling Reagents | Reagents like HATU or PyBrOP are more reactive and can overcome steric hindrance from aggregation. | For difficult couplings, especially with bulky amino acids. |
| Chaotropic Salts | Ions like Li+ or ClO4- disrupt the hydrogen bond network of the peptide backbone.[1] | As a pre-wash before a difficult coupling step. |
| Backbone Protection | Pseudoprolines or Hmb/Dmb groups temporarily alter the peptide backbone, preventing H-bond formation.[1] | For very long or notoriously difficult sequences; requires specific dipeptides. |
| Microwave Irradiation | Provides energy to overcome reaction barriers and disrupt aggregation.[1] | Can be used as a standard method or for troubleshooting difficult steps. |
Experimental Protocol: Incorporation of Fmoc-N-amido-PEG20-acid
This protocol describes the manual coupling of Fmoc-N-amido-PEG20-acid into a peptide sequence on a solid support resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-amido-PEG20-acid
-
Coupling reagent (e.g., HATU)
-
Base (e.g., Diisopropylethylamine, DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser or TNBS test kit
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the last coupled amino acid has been completely removed. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.
-
Activation of this compound:
-
In a separate vessel, dissolve Fmoc-N-amido-PEG20-acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a Kaiser or TNBS test to check for the presence of free primary amines.[2]
-
If the test is positive (indicating an incomplete reaction), continue the coupling for another hour or perform a double coupling by repeating steps 2-4.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser/TNBS test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the deprotection of the PEG linker's Fmoc group and the coupling of the next amino acid in the sequence.
-
Synthesis Workflow Diagram
This diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis, highlighting the key steps.
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 6. Fmoc-N-amido-PEG20-acid [myskinrecipes.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Fmoc-N-PEG20-acid in SPPS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-N-PEG20-acid in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in SPPS?
This compound is a PEGylation reagent used in SPPS to incorporate a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer into a peptide sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, making it compatible with standard Fmoc-based SPPS chemistry.[1][] The primary applications include:
-
Improving solubility: The hydrophilic PEG chain can significantly enhance the solubility of hydrophobic peptides in aqueous solutions.[3][4]
-
Increasing hydrodynamic volume: This can protect the peptide from proteolysis and reduce renal clearance, thereby extending its in vivo half-life.[5][6]
-
Reducing immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, potentially reducing its immunogenicity.[5][6]
-
Acting as a flexible linker: The PEG spacer can be used to connect different functional domains of a peptide or to attach labels and other molecules.[7][8]
Q2: What are the most common challenges encountered when using this compound in SPPS?
The introduction of a long PEG chain like PEG20 can present several challenges during SPPS:
-
Incomplete Coupling Reactions: The steric hindrance from the long PEG chain can make it difficult to achieve complete coupling of the subsequent amino acid, leading to deletion sequences.[9]
-
Peptide Aggregation: The PEG chain itself can contribute to or be affected by peptide aggregation on the solid support, hindering reagent accessibility.[9][10]
-
Difficult Fmoc Deprotection: The PEG chain can sterically hinder the access of piperidine (B6355638) to the N-terminal Fmoc group, leading to incomplete deprotection and subsequent deletion sequences.
-
Complex Purification: The final PEGylated peptide product is often part of a heterogeneous mixture containing un-PEGylated peptide, excess PEG reagent, and peptides with varying degrees of PEGylation, making purification by RP-HPLC challenging.[11][12]
-
Characterization Issues: The polydispersity and high mass of the PEG chain can complicate mass spectrometry analysis, leading to broad peaks and complex spectra.[5][13][14]
Q3: How does the PEG20 chain affect the final cleavage and purification of the peptide?
The PEG20 chain makes the peptide significantly more hydrophilic. This can be advantageous for solubility but requires adjustments to standard cleavage and purification protocols:
-
Cleavage: Standard TFA cleavage cocktails are generally compatible with the PEG linker.[3] However, due to the increased solubility of the PEGylated peptide, precipitation in cold ether might be less efficient.
-
Purification: Purification is typically performed by reverse-phase HPLC (RP-HPLC).[11][12] Due to the hydrophilicity of the PEG chain, the peptide will elute at a lower acetonitrile (B52724) concentration. A shallower gradient and a longer column run time are often necessary to achieve good separation from non-PEGylated impurities.[11][12]
Troubleshooting Guides
Problem 1: Incomplete or Slow Coupling of the Amino Acid Following the PEG20 Linker
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step.[15][16]
-
Presence of significant deletion sequences (-[amino acid]) in the final peptide, as identified by mass spectrometry.[17]
Possible Causes:
-
Steric Hindrance: The bulky PEG20 chain is sterically hindering the incoming activated amino acid from reaching the deprotected N-terminus.
-
Peptide Aggregation: The growing peptide chain, including the PEG linker, is aggregating on the resin, preventing efficient reagent diffusion.[9][10]
-
Poor Resin Swelling: The resin is not adequately swollen, limiting the accessibility of the reactive sites.
-
Suboptimal Activation: The coupling reagents are not efficiently activating the incoming amino acid.
Solutions:
-
Extend Coupling Time: Double the standard coupling time for the amino acid immediately following the PEG20 linker.
-
Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid for a second coupling step.
-
Use a More Potent Coupling Reagent: Switch to a more powerful activating agent like HATU or HCTU, which are known to be effective for difficult couplings.[18][19]
-
Increase Reagent Excess: Use a higher excess (e.g., 5-10 equivalents) of the amino acid and coupling reagents.
-
Disrupt Aggregation:
-
Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (B87167) (DMSO) to the DMF.[10]
-
Perform the coupling at an elevated temperature (e.g., 50°C).[10]
-
Troubleshooting Workflow for Incomplete Coupling
Caption: A decision-making workflow for troubleshooting incomplete coupling reactions during SPPS.
Problem 2: Incomplete Fmoc Deprotection of the PEG20 Linker
Symptoms:
-
The resin beads remain yellow or show a faint blue color after the piperidine treatment in a Kaiser test.[15][16]
-
The subsequent coupling reaction is negative (yellow beads in Kaiser test), indicating no free amine was available.
-
Mass spectrometry of the final product shows a large peak corresponding to the peptide with a deletion of the entire sequence following the PEG linker.[17]
Possible Causes:
-
Steric Hindrance: The PEG20 chain is shielding the Fmoc group from the piperidine base.
-
Poor Solvation/Resin Swelling: The resin is not properly swollen, preventing the piperidine solution from reaching all the Fmoc-protected amines.
-
Degraded Piperidine: The piperidine solution has degraded over time, reducing its effectiveness.
Solutions:
-
Extend Deprotection Time: Increase the piperidine treatment time to 20-30 minutes.
-
Double Deprotection: Repeat the deprotection step with a fresh piperidine solution.
-
Use a Stronger Base: For particularly difficult deprotections, use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[18] Caution: DBU is a very strong, non-nucleophilic base and can promote side reactions like aspartimide formation if an aspartic acid residue is present in the sequence.[9]
-
Ensure Proper Swelling: Allow the resin to swell completely in DMF for at least 30-60 minutes before starting the synthesis.
Troubleshooting Workflow for Incomplete Fmoc Deprotection
Caption: A step-by-step guide for resolving incomplete Fmoc deprotection issues.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Relative Efficiency | Advantages | Disadvantages |
| DIC/HOBt | Standard | Cost-effective, low racemization with HOBt. | Slower for sterically hindered amino acids, formation of insoluble DCU byproduct. |
| HBTU/DIPEA | High | Fast reaction times, good for most couplings. | Can cause guanidinylation of the free amine, potential for racemization. |
| HATU/DIPEA | Very High | Highly efficient for sterically hindered couplings, low racemization.[18][19] | More expensive, can also cause guanidinylation. |
| PyBOP/DIPEA | High | Good for hindered couplings, no guanidinylation side products. | Can be less efficient than HATU for very difficult sequences. |
Table 2: Fmoc Deprotection Conditions
| Reagent | Concentration | Typical Time | Use Case |
| Piperidine | 20% in DMF | 2 x 5-10 min | Standard deprotection for most amino acids. |
| Piperidine | 20% in DMF | 2 x 15-20 min | For sterically hindered amino acids or after a PEG linker. |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | 1 x 5-10 min | For very difficult deprotections where standard methods fail.[18] |
Experimental Protocols
Protocol 1: Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Perform Fmoc deprotection of the resin-bound peptide using your standard protocol (e.g., 2 x 10 minutes with 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents). Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[15][16]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
Protocol 2: HPLC Purification of PEG20-Peptides
-
Sample Preparation: After cleavage and precipitation, dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Filter the sample through a 0.45 µm filter.[20]
-
Column: Use a C18 reverse-phase column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Due to the hydrophilicity of the PEG chain, a shallower gradient is recommended. For example:
-
5-25% Solvent B over 10 minutes.
-
25-45% Solvent B over 40 minutes.
-
45-95% Solvent B over 5 minutes.
-
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired PEGylated peptide.[5][13][14]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Protocol 3: Mass Spectrometry Analysis of PEGylated Peptides
-
Sample Preparation: Dilute the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Method: Use electrospray ionization (ESI) mass spectrometry.
-
Charge State Reduction (Optional but Recommended): To simplify the spectrum, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can be beneficial.[14]
-
Analysis: The mass spectrum of a PEGylated peptide will show a distribution of peaks corresponding to the different chain lengths of the PEG (polydispersity), typically separated by 44 Da (the mass of one ethylene (B1197577) glycol unit). Deconvolution software can be used to determine the average molecular weight.[5][14]
General SPPS Workflow with PEGylation
Caption: An overview of the Solid-Phase Peptide Synthesis (SPPS) workflow, highlighting the key steps for incorporating a PEG linker.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEGylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Fmoc-N-Amido-dPEG®2-Acid | 872679-70-4 | DPG-5748 [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. sciex.com [sciex.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jpt.com [jpt.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Concentration for Fmoc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of base concentration for Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc deprotection, and why is optimizing the base concentration crucial?
Fmoc (9-fluorenylmethyloxycarbonyl) deprotection is a critical step in SPPS that involves the removal of the temporary Fmoc protecting group from the N-terminal amine of the growing peptide chain. This exposes the amine, allowing it to couple with the next amino acid in the sequence.[1][2] The process is a base-catalyzed β-elimination reaction.[3] Optimizing the base concentration is essential to ensure complete and efficient removal of the Fmoc group while minimizing potential side reactions. Using a suboptimal concentration can lead to incomplete deprotection, resulting in deletion sequences and difficult purification.[1] Conversely, an excessively high concentration or prolonged exposure to the base can promote undesirable side reactions such as racemization or aspartimide formation.[4][5]
Q2: What are the standard base concentrations and reagents used for Fmoc deprotection?
The most common reagent for Fmoc deprotection is a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2][6] Standard concentrations of piperidine in DMF range from 20% to 50% (v/v).[7][8] A 20% piperidine solution in DMF is widely used and generally effective for routine synthesis.[2][8]
Q3: What are the consequences of incomplete Fmoc deprotection?
Incomplete Fmoc deprotection results in the failure to remove the Fmoc group from the N-terminus of the peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences where one or more amino acids are missing from the final peptide.[1] These deletion impurities can be challenging to separate from the desired peptide, leading to reduced overall yield and purity.[1]
Q4: What are the potential side reactions associated with the base used for Fmoc deprotection?
While necessary for deprotection, the basic conditions can also catalyze several side reactions, including:
-
Aspartimide Formation: This is particularly problematic for sequences containing aspartic acid, especially Asp-Gly or Asp-Ser sequences. The base can catalyze the formation of a cyclic imide, which can then reopen to form a mixture of α- and β-coupled peptides.[5] Using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can exacerbate this issue.[9][10]
-
Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage, particularly with proline as the second amino acid. The deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[11]
-
Racemization: Prolonged exposure to basic conditions can lead to the epimerization of the C-terminal amino acid, compromising the stereochemical purity of the peptide.[12]
-
Piperidine Adduct Formation: In sequences with a C-terminal cysteine, base-catalyzed elimination of the sulfhydryl protecting group can form a dehydroalanine (B155165) residue, which can then react with piperidine to form a 3-(1-piperidinyl)alanine side product.[5]
Q5: When should I consider using an alternative base to piperidine?
While piperidine is the standard, alternative bases may be beneficial in specific situations:
-
For "Difficult" Sequences: For peptide sequences prone to aggregation or steric hindrance that result in slow or incomplete deprotection with piperidine, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[8][9][10] DBU is often used in combination with piperidine or piperazine (B1678402) to scavenge the dibenzofulvene (DBF) byproduct.[9][10]
-
To Minimize Side Reactions: In cases where piperidine-related side reactions are a concern, other bases can be considered. A combination of 2% DBU and 5% piperazine in NMP has been shown to be effective for rapid deprotection while minimizing side reactions like diketopiperazine formation.[1][11] For sensitive sequences, piperazine has been reported to cause fewer side reactions compared to piperidine.[13]
-
For Thioamide-Containing Peptides: The use of 2% DBU in DMF has been shown to be superior to 20% piperidine in DMF for the synthesis of thioamide-containing peptides, resulting in lower epimerization and higher yields.[12]
Troubleshooting Guide
Problem: My Fmoc deprotection is incomplete, leading to deletion sequences in my final product.
This is a common issue in SPPS and can be diagnosed by the presence of significant deletion sequences in the HPLC analysis of the crude peptide.[1]
Step 1: Initial Checks
-
Verify Reagent Quality: Ensure that your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly. Degraded reagents are a frequent cause of synthesis failures.[1]
-
Confirm Proper Resin Swelling: Before starting the synthesis, make sure the resin is adequately swelled in an appropriate solvent like DMF or DCM for at least 30-60 minutes.[1][2] Poor swelling can hinder reagent access to the peptide chains.[1]
-
Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1]
Step 2: Optimizing the Deprotection Protocol
If the initial checks do not resolve the issue, you may need to adjust your deprotection protocol, especially for known "difficult" sequences prone to aggregation.[1]
-
Extend Deprotection Time: The simplest approach is to increase the duration of the deprotection step. For some sequences, extending the reaction time from the standard 10-20 minutes to 30 minutes or longer can be effective.[1]
-
Perform a Double Deprotection: Repeat the deprotection step with a fresh portion of the reagent before moving on to the coupling step.[1]
-
Increase Reaction Temperature: Gently warming the reaction vessel can improve deprotection efficiency, but this should be done cautiously to avoid potential side reactions.[1]
Step 3: Modifying the Deprotection Reagent
For particularly stubborn sequences, altering the composition of the deprotection solution can be beneficial.
-
Increase Piperidine Concentration: While 20% is standard, increasing the piperidine concentration up to 50% can enhance deprotection efficiency.[8]
-
Add a Stronger, Non-Nucleophilic Base: The addition of 1-2% DBU to the piperidine solution can significantly accelerate the rate of Fmoc removal.[1]
-
Use an Alternative Base Cocktail: A solution of 2% DBU and 5% piperazine in NMP has been shown to be highly effective, improving deprotection kinetics while minimizing certain side reactions.[1][11]
Problem: I am observing significant side product formation (e.g., aspartimide formation, racemization).
-
Aspartimide Formation:
-
For sequences containing Asp, consider adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution to suppress aspartimide formation.[7]
-
Avoid using DBU for peptides containing aspartic acid, as it can catalyze this side reaction.[9][10]
-
-
Racemization:
-
Minimize the exposure time to the base by using the shortest effective deprotection time.
-
For C-terminal cysteine, which is prone to base-mediated racemization, using piperazine with 0.1M HOBt has been shown to reduce this side reaction.[13]
-
-
Diketopiperazine (DKP) Formation:
-
For sequences prone to DKP formation (e.g., with Pro at the second position), using a 2% DBU and 5% piperazine in NMP deprotection solution can drastically reduce this side reaction compared to 20% piperidine in DMF.[11]
-
Using a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can also help to minimize DKP formation.[11]
-
Problem: My peptide is aggregating during synthesis, leading to poor deprotection.
Peptide aggregation, often due to the formation of secondary structures like β-sheets, can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[1][14]
-
Use Chaotropic Agents: Adding chaotropic salts can help to disrupt secondary structures and improve reagent accessibility.[8]
-
Incorporate Backbone Protection: Using protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent hydrogen bonding and reduce aggregation.[3]
-
Microwave-Assisted Synthesis: The use of microwave energy can accelerate deprotection and help to disrupt aggregation.[8]
Quantitative Data on Fmoc Deprotection
The following tables summarize quantitative data on the efficiency and kinetics of various Fmoc deprotection reagents and conditions.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Deprotection Reagent | Typical Concentration (v/v) | Solvent | Typical Time | Notes |
| Piperidine | 20-55% | DMF | 10-20 min | The most common standard condition.[1] |
| Piperidine/DBU | 20% Piperidine + 1-2% DBU | DMF | 5-15 min | DBU accelerates deprotection; useful for difficult sequences.[1] |
| Piperazine/DBU | 5% Piperazine + 2% DBU | NMP/DMF | < 1 min | Rapid deprotection, can reduce deletion products and DKP formation.[11][15][16] |
| DBU | 2% | DMF | Variable | Strong, non-nucleophilic base. A scavenger is needed to trap DBF.[12] |
| Morpholine | 50% | DMF | Variable | Considered a milder condition, often used for sensitive glycopeptides.[12] |
Table 2: Kinetic Data for Fmoc Deprotection with Piperazine/DBU Combinations
| Deprotection Solution | Half-life (t1/2) in seconds | Time for Complete Deprotection (approx.) |
| 5% Piperazine in DMF | 50 | 11 min |
| 5% Piperazine + 0.5% DBU in DMF | 12 | ~2.5 min |
| 5% Piperazine + 1% DBU in DMF | 7 | ~1.5 min |
| 5% Piperazine + 2% DBU in DMF | 4 | < 1 min |
| 20% Piperidine in DMF | 7 | ~1.5 min |
Data adapted from kinetic studies on the deprotection of Fmoc-glycine-wang resin.[17]
Experimental Protocols
Standard Fmoc Deprotection using Piperidine
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[8]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin, ensuring it is fully submerged (approximately 10 mL per gram of resin).[8]
-
Agitation: Gently agitate the mixture at room temperature for 5-20 minutes.[8] For difficult sequences, this step can be repeated.[8]
-
Solution Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (at least 3-5 times) to remove residual piperidine and the DBF-piperidine adduct.[3]
Kaiser Test (Ninhydrin Test) for Monitoring Deprotection
This is a qualitative colorimetric test to confirm the presence of free primary amines after deprotection.[1][14]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).
-
Note: This test is not reliable for N-terminal proline, which gives a reddish-brown color.[14]
UV-Vis Monitoring of Fmoc Deprotection
This quantitative method tracks the progress of the deprotection reaction in real-time by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released into the solution.[14]
-
Collect Filtrate: During the deprotection step, collect the filtrate that is drained from the reaction vessel.
-
Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-piperidine adduct (typically around 301-312 nm).[1][14]
-
Monitor Progress: The absorbance will increase as the deprotection reaction proceeds and will plateau when the reaction is complete. Automated peptide synthesizers often use this method to extend deprotection times automatically until the reaction has finished.[14]
Visualizations
Caption: A standard workflow for the Fmoc deprotection step in SPPS.
Caption: A troubleshooting decision tree for incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Diketopiperazine Formation with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of diketopiperazine (DKP) formation, particularly when working with PEG linkers in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of peptide synthesis?
A1: Diketopiperazine formation is a common side reaction during the solid-phase peptide synthesis (SPPS) of peptides. It is an intramolecular cyclization reaction involving the N-terminal amine of a dipeptide attacking the amide bond of the C-terminal amino acid, leading to the formation of a stable six-membered ring. This results in the cleavage of the dipeptide from the resin, leading to a truncated peptide and a loss of yield.[1][2]
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: Peptide sequences with a proline (Pro) residue at the second position (penultimate residue) from the N-terminus are particularly prone to DKP formation.[1][3] The unique cyclic structure of proline can facilitate the necessary conformation for this intramolecular reaction. Other sequences, especially those with glycine (B1666218) (Gly) or other sterically unhindered amino acids at the N-terminus followed by an amino acid that can adopt a cis-amide conformation, are also susceptible.[3]
Q3: How do PEG linkers influence diketopiperazine formation?
A3: The influence of PEG linkers on DKP formation can be complex and depends on whether the PEG is part of the resin matrix or attached to the peptide itself.
-
PEG-based Resins (e.g., TentaGel): These resins consist of polyethylene (B3416737) glycol grafted onto a polystyrene matrix.[4] The flexibility and hydrophilicity of the PEG chains can improve reaction kinetics and solvation of the growing peptide chain.[5][6] Some studies suggest that the increased flexibility of linkers within the resin, such as diethylene glycol (DEG), can suppress side reactions like DKP formation compared to more rigid cross-linkers like divinylbenzene (B73037) (DVB).[5][7] This is likely due to the altered microenvironment around the reactive sites, which may disfavor the conformation required for cyclization.
-
PEG Chains Attached to the Peptide: While less documented in the context of on-resin DKP formation, a long, flexible PEG chain attached to the peptide could theoretically influence the propensity for DKP formation. The chain's flexibility might either sterically hinder the N-terminal amine from reaching the C-terminal amide bond or, conversely, bring these two groups into proximity, depending on the specific conformation adopted by the PEGylated peptide on the resin.
Q4: What is "traceless" diketopiperazine formation?
A4: "Traceless" DKP formation occurs when the C-terminal dipeptide is cleaved from the resin as a DKP. This results in a significant loss of yield, but since the cleaved DKP is washed away, no corresponding truncated peptide impurity is observed in the final crude product analysis. This can be misleading, as the purity of the final product may appear high while the overall yield is low.
Q5: How can I detect and quantify DKP formation?
A5: The most common and effective methods for detecting and quantifying DKP formation are:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired peptide from the DKP byproduct and any truncated sequences. By comparing the peak areas, the extent of DKP formation can be quantified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the DKP byproduct by its mass-to-charge ratio. This confirms the presence of the specific DKP and can help in troubleshooting.
Troubleshooting Guide
Problem: Significant loss of yield, especially when synthesizing a peptide with a Proline at the second position.
Possible Cause: Diketopiperazine formation is highly likely, especially if you observe a mass corresponding to the cyclic dipeptide in your LC-MS analysis of the cleavage solution.
Solutions:
-
Modify the Solid Support:
-
Use a Sterically Hindered Resin: Switching to a 2-chlorotrityl chloride (2-CTC) resin is a common and effective strategy. The bulky trityl group sterically hinders the N-terminal amine from attacking the amide bond, thus suppressing DKP formation.[1]
-
Consider PEG-based Resins: Resins with flexible PEG linkers, such as TentaGel or DEG-crosslinked polystyrene, have been shown to reduce side reactions.[1][5][7] The improved swelling and flexibility of these resins may create a microenvironment that is less favorable for the intramolecular cyclization.[5]
-
-
Alter the Synthesis Strategy:
-
Dipeptide Coupling: Instead of coupling the first two amino acids sequentially, use a pre-formed dipeptide building block. This bypasses the vulnerable dipeptide-on-resin stage where DKP formation occurs.
-
Use of N-Trityl Protected Amino Acid: Incorporating an N-trityl protected amino acid at the second position can also prevent DKP formation.[1]
-
-
Optimize Fmoc-Deprotection Conditions:
-
The basic conditions of Fmoc deprotection using piperidine (B6355638) can promote DKP formation. Consider using a less basic deprotection cocktail or reducing the deprotection time. A combination of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to be effective in reducing DKP formation.
-
Problem: Purity of the final peptide is high, but the overall yield is very low.
Possible Cause: You may be experiencing "traceless" DKP formation, where the C-terminal dipeptide is cleaved off and washed away.
Solutions:
-
All the solutions for the previous problem apply here. The key is to prevent the initial DKP formation at the dipeptide stage.
-
Careful Monitoring: Monitor the synthesis at the dipeptide stage. After coupling the second amino acid and performing the Fmoc deprotection, you can cleave a small amount of the resin and analyze the product by LC-MS to check for the presence of the DKP.
Quantitative Data Summary
The following tables summarize quantitative data from studies on DKP formation under various conditions.
Table 1: Effect of Fmoc-Deprotection Reagent on DKP Formation
| Fmoc-Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 5% Piperazine/DMF | < 4 |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced |
Data adapted from studies on DKP formation during SPPS.
Table 2: Influence of Solvent on DKP Formation Rate
| Solvent | Relative DKP Formation Rate |
| NMP or DMF | Fastest |
| DMSO | Slower |
| Acetonitrile (B52724) | Slower |
Data based on studies of peptide intermediate stability.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) with a PEG-based Resin
This protocol provides a general framework for SPPS using a PEG-based resin like TentaGel.
-
Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF or NMP) for at least 1 hour.
-
First Amino Acid Coupling:
-
If the resin is not pre-loaded, couple the first Fmoc-protected amino acid using a standard coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF or NMP.
-
Allow the reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes.
-
To minimize DKP formation, consider using a milder deprotection solution like 2% DBU / 5% piperazine in NMP.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Couple the next Fmoc-protected amino acid using your chosen coupling reagents and base.
-
Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.
-
-
Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Purification and Analysis: Purify the crude peptide by preparative HPLC and analyze the final product by LC-MS.
Protocol 2: Analysis of DKP Formation by LC-MS
-
Sample Preparation:
-
Take a small aliquot of the resin after the second amino acid coupling and Fmoc deprotection.
-
Cleave the peptide and any byproducts from the resin using a small volume of the cleavage cocktail.
-
Precipitate the cleaved products with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the pellet in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the sample onto an appropriate C18 HPLC column.
-
Run a gradient of increasing organic phase (e.g., acetonitrile with 0.1% formic acid) to separate the components.
-
Monitor the eluent with both a UV detector (at 214 nm and 280 nm) and a mass spectrometer.
-
Look for the expected mass of the dipeptide, the desired full-length peptide (if you are at a later stage), and the mass of the cyclic diketopiperazine.
-
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation during SPPS.
Caption: A troubleshooting workflow for addressing DKP formation.
Caption: Factors influencing diketopiperazine formation.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TentaGel® RAP - TentaGel® Resin for the Synthesis of Resin Attached Peptides [rapp-polymere.com]
- 5. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical properties of poly(ethylene glycol) (PEG)-based resins for combinatorial solid phase organic chemistry: a comparison of PEG-cross-linked and PEG-grafted resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Racemization During Fmoc-Amino Acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during Fmoc-amino acid coupling, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral amino acid, which should be exclusively in the L-form for naturally occurring peptides, loses its stereochemical integrity at the alpha-carbon. This results in a mixture of both L- and D-enantiomers. During peptide synthesis, the incorporation of a D-amino acid instead of an L-amino acid leads to the formation of a diastereomeric peptide impurity. This can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, and can also complicate purification and analysis.[1][2]
Q2: What are the primary mechanisms of racemization during Fmoc-amino acid coupling?
A2: There are two main pathways through which racemization occurs during the coupling step:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-Fmoc-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. The subsequent attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[2]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate. This achiral enolate can then be protonated from either side, leading to racemization. This pathway is more significant under strongly basic conditions.[2]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization under suboptimal conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[3] Other amino acids that can be sensitive, especially with prolonged activation times or at elevated temperatures, include serine (Ser), phenylalanine (Phe), and aspartic acid (Asp).[4][5]
Q4: How do additives like HOBt, HOAt, and Oxyma help prevent racemization?
A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known as racemization suppressants. When a coupling reagent, particularly a carbodiimide (B86325) like DIC, is used, it forms a highly reactive O-acylisourea intermediate with the Fmoc-amino acid, which is very prone to racemization. The additive rapidly converts this unstable intermediate into a more stable, yet still reactive, active ester (e.g., an OBt, OAt, or Oxyma ester). These active esters are less susceptible to racemization and react efficiently with the amine component to form the desired peptide bond.[6]
Q5: Which coupling reagents are generally recommended for minimizing racemization?
A5: For amino acids prone to racemization, carbodiimide-based reagents should always be used with a racemization-suppressing additive. The combination of N,N'-diisopropylcarbodiimide (DIC) with additives like OxymaPure or HOAt is highly recommended.[7] Phosphonium (e.g., PyBOP, DEPBT) and aminium/uronium (e.g., HBTU, HATU, COMU) reagents are generally efficient with low racemization potential.[1][8] For the particularly sensitive Fmoc-His(Trt)-OH, DEPBT has been shown to be a reagent of choice due to its remarkable resistance to promoting racemization.[7] COMU is a modern uronium-based reagent that has demonstrated high coupling efficiency with a very low tendency for racemization.[9][10][11]
Troubleshooting Guides
Issue: I've detected a significant amount of a diastereomeric impurity in my final peptide.
This is a common problem that often points to racemization during one or more coupling steps. Follow these steps to troubleshoot and mitigate the issue.
Step 1: Evaluate Your Coupling Reagent and Additive Combination.
-
Question: Are you using a carbodiimide (e.g., DIC, DCC) without an additive?
-
Answer: The use of carbodiimides alone is a major cause of racemization. Always use them in conjunction with a racemization-suppressing additive.
-
Recommendation: If you are using HOBt, consider switching to HOAt or OxymaPure, as they are generally more effective at suppressing racemization. For particularly difficult couplings, a pre-formed active ester or a more advanced coupling reagent like COMU might be beneficial.[2]
-
-
Question: Are you using an onium salt reagent (e.g., HBTU, HATU) and still observing racemization?
-
Answer: While generally low-racemization reagents, the choice of base and pre-activation time can still lead to epimerization, especially with sensitive amino acids.
-
Recommendation: HATU is generally associated with a lower risk of epimerization compared to HBTU due to the formation of a more reactive OAt-ester, which leads to faster coupling and less time for the activated intermediate to racemize.[12]
-
Step 2: Assess Your Reaction Conditions.
-
Question: Are you performing your coupling reactions at elevated temperatures?
-
Answer: Higher temperatures, while often used to increase coupling efficiency (e.g., in microwave-assisted SPPS), can also significantly accelerate the rate of racemization, particularly for sensitive residues like His and Cys.[4]
-
Recommendation: For racemization-prone amino acids, perform the coupling at a lower temperature, such as 0°C or room temperature.[13] If using microwave synthesis, consider reducing the coupling temperature for these specific residues.
-
-
Question: What base are you using, and at what concentration?
-
Answer: The presence of a base, especially a strong, non-hindered base, can promote racemization through direct enolization. N,N-Diisopropylethylamine (DIPEA) is a commonly used base but can increase the risk of racemization.
-
Recommendation: Use the minimum amount of base necessary. For sensitive amino acids like Cysteine, consider switching to a more sterically hindered and weaker base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[13] In some cases, particularly with carbodiimide couplings in the absence of a salt of the incoming amino acid, a base may not be required at all.[7]
-
-
Question: How long is your pre-activation time?
-
Answer: Prolonged pre-activation of the Fmoc-amino acid before adding it to the resin can increase the opportunity for the formation of the racemization-prone oxazolone intermediate.
-
Recommendation: Minimize the pre-activation time. Ideally, add the activated amino acid solution to the resin immediately after preparation.
-
Step 3: Consider the Specific Amino Acid Being Coupled.
-
Question: Are you coupling Histidine (His) or Cysteine (Cys)?
-
Answer: These are the most racemization-prone amino acids.
-
Recommendation for His: Protecting the imidazole (B134444) nitrogen can help reduce racemization.[3] Using a coupling reagent like DEPBT is also highly recommended.[7]
-
Recommendation for Cys: The use of a hindered base like collidine is beneficial.[2][13] For segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[3]
-
Data Presentation: Quantitative Comparison of Strategies
The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and the model system used for analysis. The following tables provide a summary of available quantitative data to guide your decisions.
Table 1: Effect of Additives on Racemization
| Additive | Coupling Reagent | % D/L Isomer | Reference |
| HOBt | DIC | 14.8% | [2] |
| HOAt | DIC | 5.9% | [2] |
| OxymaPure | DIC | 4.2% | [2] |
Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.
Table 2: Racemization of Fmoc-Cys(Trt)-OH with Different Bases
| Base | % D-Cys | Reference |
| DBU | 19.8% | [14] |
| DIEA | 14.2% | [14] |
| Proton Sponge | 11.7% | [14] |
| TMP | 5.5% | [14] |
Coupling conditions: Fmoc-Cys(Trt)-OH/HCTU/6-Cl-HOBt/base in DMF.
Table 3: Comparison of Onium Salt Reagents
| Reagent | Relative Racemization Risk | Reference |
| HBTU | Higher Risk | [12] |
| HATU | Lower Risk | [12] |
| COMU | Very Low Risk | [9][10][11] |
This is a qualitative comparison based on the reactivity of the active esters formed.
Experimental Protocols
Protocol 1: General Low-Racemization Fmoc-Amino Acid Coupling using DIC/OxymaPure
This protocol is recommended for coupling racemization-prone amino acids.
-
Resin Preparation:
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Immediately add the pre-activated solution to the deprotected peptide-resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This method directly analyzes the diastereomeric peptides formed during a coupling reaction.
-
Objective: To quantify the amount of a D-L dipeptide formed during the coupling of an L-amino acid to another L-amino acid.
-
Materials:
-
Crude dipeptide sample from the coupling reaction.
-
Chiral HPLC column (e.g., amylose-based or cellulose-based).
-
Appropriate mobile phase (e.g., a mixture of hexane (B92381) and isopropanol (B130326) for normal-phase or acetonitrile (B52724) and water with a modifier like TFA for reversed-phase).
-
Standards of the pure L-L and, if available, the D-L dipeptides.
-
-
Method Development:
-
Dissolve a small amount of the crude peptide in the mobile phase.
-
Develop a separation method by screening different mobile phase compositions and gradients to achieve baseline separation of the L-L and D-L diastereomers.
-
Inject the standards to determine their retention times.
-
-
Sample Analysis and Quantification:
-
Inject the crude reaction mixture using the optimized method.
-
Identify the peaks corresponding to the L-L and D-L diastereomers based on the retention times of the standards.
-
Integrate the peak areas for the L-L and D-L dipeptides.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
-
Visualizations
Caption: The two primary pathways for racemization during peptide coupling.
Caption: General workflow for minimizing racemization during coupling.
Caption: A decision tree for troubleshooting racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying PEGylated Peptides by HPLC
Welcome to the technical support center for the purification of PEGylated peptides by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of PEGylated peptides in a question-and-answer format.
Q1: Why are my PEGylated peptide peaks unusually broad or tailing in Reverse-Phase (RP)-HPLC?
A1: Peak broadening and tailing are common challenges when purifying PEGylated peptides and can be attributed to several factors:
-
Heterogeneity of the PEG chain: The polydispersity of the polyethylene (B3416737) glycol (PEG) itself is a primary contributor to peak broadening. Since the PEG chain has a distribution of molecular weights, the resulting PEGylated peptide is also a heterogeneous mixture, leading to a broader elution profile in RP-HPLC.[1][2]
-
Secondary Interactions: Interactions between the peptide and residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing, especially for basic peptides.[3][4]
-
Slow Mass Transfer: The large size of the PEGylated peptide can lead to slow mass transfer kinetics between the mobile and stationary phases, resulting in broader peaks.[5]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or broadening.[3][6]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Add Ion-Pairing Agents: Use trifluoroacetic acid (TFA) at a concentration of 0.1% in both the aqueous and organic mobile phases. TFA can improve peak shape by minimizing secondary interactions.[7][8][9] However, be aware that TFA can suppress ionization in mass spectrometry (MS) detection.[7] For LC-MS applications, formic acid (FA) or difluoroacetic acid (DFA) are often better alternatives.[7]
-
Adjust Organic Modifier: Acetonitrile is the most common organic solvent for peptide purification.[8][9] Optimizing the gradient slope is crucial; a shallower gradient can often improve the resolution of different PEGylated forms but may also increase peak width.[10]
-
-
Select an Appropriate Column:
-
Stationary Phase: For smaller PEGylated peptides, a C18 column may provide sufficient resolution.[11] However, for larger PEGylated peptides, a C4 or C8 column is often preferred as the shorter alkyl chains can improve interaction and reduce steric hindrance.[10][12]
-
Pore Size: Use a column with a wide pore size (e.g., 300 Å) to ensure the large PEGylated peptide molecules can access the stationary phase surface.[12][13]
-
-
Optimize Temperature: Increasing the column temperature (e.g., to 45-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.[10]
-
Reduce Sample Load: If column overload is suspected, try diluting the sample or injecting a smaller volume.[6]
Q2: I am having difficulty resolving the PEGylated peptide from the unreacted (native) peptide. What should I do?
A2: Achieving good resolution between the PEGylated and native peptide can be challenging due to similarities in their properties. Here are some strategies to improve separation:
-
Optimize Gradient Elution: A shallow gradient is often necessary to resolve species with subtle differences in hydrophobicity.[10] Start with a broad scouting gradient to determine the approximate elution time of your peptides, and then run a shallower gradient around that region.[14][15]
-
Change Column Chemistry: If RP-HPLC does not provide adequate separation, consider alternative chromatography modes:
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a peptide, allowing for separation based on charge differences. IEX is particularly effective at separating positional isomers.[][17]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity under non-denaturing conditions. The PEG chain can either increase or decrease the overall hydrophobicity, enabling separation from the native peptide.[2][]
-
-
Elevate Temperature: Increasing the column temperature can sometimes improve the resolution between the PEGylated and native forms.[10]
Q3: My chromatogram shows multiple peaks for the PEGylated product. How can I confirm if these are impurities or different PEGylated species?
A3: The presence of multiple peaks for the PEGylated product is common and can be due to several factors:
-
Positional Isomers: If the peptide has multiple potential PEGylation sites (e.g., multiple lysine (B10760008) residues), the reaction can result in a mixture of isomers, each with the PEG chain attached at a different position. These isomers can often be separated by RP-HPLC or IEX.[][18]
-
Di- or Multi-PEGylated Species: Depending on the reaction conditions, a peptide may be conjugated to more than one PEG chain. These higher-order PEGylated species will have different retention times than the mono-PEGylated peptide.
-
PEG Polydispersity: The inherent size distribution of the PEG reagent can lead to a series of closely eluting peaks, each corresponding to the peptide conjugated to a PEG chain of a slightly different length.[1][2]
Verification and Characterization:
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is the most definitive way to identify the different species. The mass difference between the peaks will confirm the number of PEG units attached and help identify positional isomers if fragmentation is performed.[19]
-
Fraction Collection and Analysis: Collect the individual peaks and analyze them separately by MS or other characterization techniques.
Frequently Asked Questions (FAQs)
Q: What is the best type of HPLC column for purifying PEGylated peptides?
A: The optimal column depends on the size of the peptide and the PEG chain.
-
Reverse-Phase (RP) HPLC:
-
C18 Columns: Suitable for smaller peptides and those with smaller PEG chains.[11]
-
C4 or C8 Columns: Generally recommended for larger PEGylated peptides as they reduce the risk of strong, irreversible binding and can offer better peak shapes.[10][12]
-
Wide-Pore Columns (300 Å): Essential to allow the large PEGylated molecules to interact with the stationary phase.[12][13]
-
-
Ion-Exchange (IEX) Chromatography: Excellent for separating species based on charge, including positional isomers of PEGylated peptides.[][17]
-
Hydrophobic Interaction Chromatography (HIC): A good alternative to RP-HPLC, especially when needing to maintain the native protein structure. It separates based on hydrophobicity in a non-denaturing salt gradient.[2][]
-
Size-Exclusion Chromatography (SEC): Useful for removing unreacted PEG and for analyzing aggregates, but typically provides lower resolution for separating different PEGylated forms from the native peptide.[][20]
Q: What mobile phase additives should I use for RP-HPLC of PEGylated peptides?
A: Mobile phase additives are crucial for good peak shape and resolution.
-
Trifluoroacetic Acid (TFA): The most common additive (0.1%) for UV detection. It acts as an ion-pairing agent, improving peak symmetry.[7][8][9]
-
Formic Acid (FA): A good alternative to TFA for LC-MS applications as it causes less ion suppression.[7]
-
Difluoroacetic Acid (DFA): Can offer a balance between the good chromatographic performance of TFA and the MS compatibility of FA.[7]
Q: How can I detect my PEGylated peptide if the PEG chain does not have a UV chromophore?
A: While the peptide backbone provides UV absorbance (typically at 214-220 nm and 280 nm), detecting the PEG moiety itself can be challenging.
-
Charged Aerosol Detection (CAD): This is a universal detector that can quantify non-volatile analytes, including PEG, that lack a chromophore.[21][22]
-
Evaporative Light Scattering Detection (ELSD): Another universal detector that can be used to detect the PEGylated conjugate and free PEG.[12]
-
Refractive Index (RI) Detection: Can be used to measure PEG concentrations but is generally less sensitive than CAD or ELSD and is not compatible with gradient elution.[1]
Data Presentation
Table 1: Troubleshooting Common Peak Shape Problems in RP-HPLC of PEGylated Peptides
| Problem | Possible Cause | Recommended Solution |
| Broad Peaks | PEG Polydispersity, Slow Mass Transfer | Use a shallower gradient, increase column temperature, consider a column with a shorter alkyl chain (C4 or C8). |
| Peak Tailing | Secondary interactions with silanols | Use a high-purity, end-capped column; add 0.1% TFA to the mobile phase; increase column temperature. |
| Peak Fronting | Column Overload | Reduce the amount of sample injected by diluting the sample or reducing the injection volume.[6] |
| Split Peaks | Column void, sample solvent incompatibility | Check for column voids and replace the column if necessary; dissolve the sample in the initial mobile phase. |
Table 2: Comparison of HPLC Methods for PEGylated Peptide Purification
| HPLC Method | Principle of Separation | Key Advantages | Common Applications |
| Reverse-Phase (RP-HPLC) | Hydrophobicity | High resolution, compatible with volatile mobile phases for LC-MS. | Separation of positional isomers, purity assessment. |
| Ion-Exchange (IEX) | Net Charge | Excellent for separating positional isomers and species with different numbers of PEG chains.[][17] | Purification of complex PEGylation reaction mixtures. |
| Hydrophobic Interaction (HIC) | Hydrophobicity (non-denaturing) | Maintains protein structure, orthogonal to RP-HPLC and IEX. | Purification of bioactive PEGylated peptides. |
| Size-Exclusion (SEC) | Hydrodynamic Radius (Size) | Good for removing unreacted PEG and aggregates.[] | Initial cleanup and analysis of high molecular weight impurities. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for PEGylated Peptide Purification
-
Column Selection: Choose a wide-pore (300 Å) C4 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution Program:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-65% B (linear gradient)
-
35-40 min: 65-95% B (wash)
-
40-45 min: 95% B (wash)
-
45-50 min: 95-5% B (re-equilibration)
-
50-60 min: 5% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve the crude PEGylated peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Injection and Detection: Inject 20 µL of the sample. Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the target PEGylated peptide peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.[8]
Protocol 2: Ion-Exchange Chromatography (IEX) for Separation of PEGylated Isomers
-
Column Selection: Choose a strong cation exchange (SCX) or strong anion exchange (SAX) column depending on the pI of the peptide.
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): 20 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 20 mM sodium phosphate, 1 M NaCl, pH 7.0.
-
-
Gradient Elution Program:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-50% B (linear gradient)
-
35-40 min: 50-100% B (wash)
-
40-45 min: 100% B (wash)
-
45-55 min: 100-0% B (re-equilibration)
-
-
-
Sample Preparation: Exchange the buffer of the sample into Mobile Phase A using a desalting column or dialysis.
-
Injection and Detection: Inject the sample and monitor the elution at 280 nm.
-
Fraction Collection and Analysis: Collect fractions across the elution profile and analyze by RP-HPLC and MS to identify the desired isomers.
Mandatory Visualization
Caption: General workflow for the purification of PEGylated peptides by HPLC.
Caption: Troubleshooting logic for addressing poor peak shape in HPLC.
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. waters.com [waters.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. labveda.com [labveda.com]
- 14. mastelf.com [mastelf.com]
- 15. biotage.com [biotage.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. allumiqs.com [allumiqs.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on preventing premature cleavage of the Fmoc protecting group during the coupling step.
Frequently Asked Questions (FAQs)
Q1: What is premature Fmoc cleavage and why is it a problem?
Premature cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the unintended removal of this group from the N-terminus of the growing peptide chain during the coupling step of solid-phase peptide synthesis (SPPS). This exposes the free amine, which can then react with another incoming activated Fmoc-amino acid, leading to the insertion of an extra amino acid and the formation of a "+X" or "insertion" impurity in the final peptide product. This side reaction reduces the yield of the target peptide and complicates its purification.
Q2: What are the common causes of premature Fmoc cleavage during coupling?
Several factors can contribute to the premature loss of the Fmoc group:
-
Residual Piperidine (B6355638): Inadequate washing after the Fmoc deprotection step can leave residual piperidine in the reaction vessel. This residual base can be sufficient to cleave the Fmoc group of the newly introduced amino acid during the subsequent coupling reaction.[1]
-
Basic Side Chains: Amino acids with basic side chains, such as dimethyllysine, can locally increase the basicity around the N-terminus, promoting undesired Fmoc cleavage.
-
Impurities in Reagents: The presence of basic impurities, like dimethylamine (B145610) in N,N-dimethylformamide (DMF), can lead to slow cleavage of the Fmoc group over time.[1] Similarly, impurities in the Fmoc-amino acid raw materials can also be a source of contamination.[1]
-
Elevated Temperatures: Higher reaction temperatures, sometimes used to drive difficult couplings, can increase the rate of premature Fmoc deprotection.[1]
-
Slow Coupling Reactions: During very slow coupling reactions, the prolonged exposure of the Fmoc group to the reaction mixture, which may have a slightly basic character, can lead to its gradual removal.[2]
Q3: How can I detect if premature Fmoc cleavage is occurring in my synthesis?
Premature Fmoc cleavage can be detected through careful analysis of the crude peptide product after cleavage from the resin.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide will show a characteristic impurity peak that corresponds to the peptide with an additional amino acid.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the mass of the impurity, confirming the insertion of an extra amino acid residue.
Q4: What are the primary strategies to prevent premature Fmoc cleavage?
To minimize premature Fmoc cleavage, consider the following preventative measures:
-
Thorough Washing: Ensure complete removal of piperidine after the deprotection step by performing extensive washes with DMF or another suitable solvent.
-
High-Purity Reagents: Use high-quality, peptide-synthesis-grade solvents and Fmoc-amino acids to avoid introducing basic impurities.
-
Optimized Coupling Conditions: For slow couplings, instead of increasing the temperature, consider using a more potent coupling reagent or extending the reaction time at room temperature.[1]
-
Use of Additives: In some cases, the addition of a mild acidic additive to the coupling reaction can help neutralize any residual base. However, this should be done with caution as it can interfere with the coupling efficiency.
-
Alternative Deprotection Reagents: If premature cleavage is a persistent issue, consider using an alternative to piperidine for Fmoc removal. Options like 4-methylpiperidine, piperazine, or DBU (in specific cases) may offer different basicity and nucleophilicity profiles that could be beneficial.[3][4][5][6][7]
Q5: Are there alternatives to piperidine for Fmoc deprotection that might reduce the risk of premature cleavage?
Yes, several alternatives to piperidine have been explored to mitigate side reactions, including premature Fmoc cleavage.
-
4-Methylpiperidine: This reagent has been shown to be a suitable replacement for piperidine, offering similar deprotection kinetics without being a controlled substance.[3][4]
-
Piperazine: Piperazine is another alternative, though it may have different solubility characteristics and deprotection kinetics compared to piperidine.[3][4]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can rapidly remove the Fmoc group.[5] However, its high basicity can increase the risk of other side reactions like aspartimide formation, so it should be used with caution and often in combination with a nucleophilic scavenger like piperidine.[1][5]
Quantitative Data on Fmoc Group Lability
The stability of the Fmoc group is highly dependent on the base, solvent, and temperature. The following table summarizes the half-life (t₁/₂) of the Fmoc group under various conditions, providing a quantitative measure of its lability.
| Compound | Base/Reagent | Concentration | Solvent | Temperature (°C) | Half-life (t₁/₂) |
| Fmoc-Val | Piperidine | 20% | DMF | Room Temp | ~6 seconds |
| Fmoc-Val | Piperazine | 5% | DMF | Room Temp | ~50 seconds |
| Fmoc-Val | Piperazine + DBU | 5% + 2% | DMF | Room Temp | ~4 seconds |
| Fmoc-Val | DBU | 2% | DMF | Room Temp | Faster than 20% Piperidine |
| Fmoc-Amino Acid | Morpholine | 50% | DMF | Room Temp | ~1 minute |
| Fmoc-Protected Amine | - | - | DMSO | 120 | ~10 minutes (thermal) |
| Fmoc-Protected Amine | - | - | DMF | 120 | >95% cleavage in 15 min |
| Fmoc-Protected Amine | - | - | NMP | 120 | >95% cleavage in 15 min |
Experimental Protocols
Protocol 1: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the real-time monitoring of the Fmoc deprotection step by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released.
Materials:
-
Peptide-resin with N-terminal Fmoc group
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (UV-grade)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Place a known amount of the Fmoc-peptide-resin into a reaction vessel.
-
Add a precise volume of the deprotection solution to the resin and start a timer.
-
At regular time intervals (e.g., every 30 seconds), take a small aliquot of the supernatant.
-
Dilute the aliquot with a known volume of DMF in a quartz cuvette.
-
Measure the absorbance of the diluted solution at the λmax of the dibenzofulvene-piperidine adduct (typically around 301 nm).
-
Continue taking measurements until the absorbance reaches a plateau, indicating the completion of the deprotection reaction.
-
Plot absorbance versus time to determine the reaction kinetics.
Protocol 2: Qualitative Detection of Free Amines using the Kaiser Test
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin, which indicates either complete Fmoc deprotection or incomplete coupling.
Materials:
-
Peptide-resin sample (a few beads)
-
Reagent A: 5% (w/v) ninhydrin (B49086) in ethanol
-
Reagent B: 80% (w/v) phenol (B47542) in ethanol
-
Reagent C: 2% (v/v) of 0.001 M KCN in pyridine
-
Small glass test tube
-
Heating block or water bath at 100-115°C
Procedure:
-
Place a small sample of the peptide-resin (10-15 beads) into a clean, dry glass test tube.[1][8]
-
Add 2-3 drops of Reagent A to the test tube.[8]
-
Add 2-3 drops of Reagent B to the test tube.[8]
-
Add 2-3 drops of Reagent C to the test tube.[8]
-
Observe the color of the beads and the solution.
-
Positive Result (Free Amines Present): An intense blue color on the beads and/or in the solution.
-
Negative Result (No Free Amines): The beads and solution remain yellow or colorless.
-
Note: The Kaiser test is not reliable for N-terminal proline residues, which will give a reddish-brown color.
Protocol 3: Analysis of Peptide Purity by RP-HPLC
This protocol provides a general method for analyzing the purity of a crude peptide sample to detect impurities arising from premature Fmoc cleavage.
Materials:
-
Crude peptide sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Injection: Inject the prepared peptide sample onto the column.
-
Elution Gradient: Run a linear gradient of increasing Solvent B concentration to elute the peptide and any impurities. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm or 220 nm for the peptide backbone, and 280 nm if the peptide contains aromatic residues like Trp or Tyr.
-
Data Analysis: Analyze the resulting chromatogram. The main peak corresponds to the target peptide. Peaks eluting close to the main peak, with a mass corresponding to the target peptide plus an additional amino acid, are indicative of premature Fmoc cleavage.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting premature Fmoc cleavage during peptide synthesis.
Caption: Troubleshooting workflow for premature Fmoc cleavage.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Fmoc-N-PEG20-acid Conjugation
Welcome to the technical support center for Fmoc-N-PEG20-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize reaction times and outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction time of this compound conjugation?
The reaction time is primarily influenced by three factors:
-
Steric Hindrance: The bulky Fmoc protecting group and the long PEG20 chain can physically obstruct the activated carboxylic acid from reaching the amine, slowing down the reaction.
-
Choice of Coupling Reagent: The reactivity of the coupling reagent is a critical determinant of the reaction speed. More potent activating agents can significantly reduce conjugation time.
-
Reaction Conditions: Parameters such as solvent, temperature, and reactant concentrations play a crucial role in the reaction kinetics.
Q2: Why is my this compound conjugation reaction so slow?
Slow reaction rates are a common issue, often attributed to the steric hindrance imposed by the PEG chain.[] Inadequate activation of the carboxylic acid, poor solvent choice that doesn't properly solvate the PEG chain, or low reactant concentrations can also lead to prolonged reaction times.
Q3: Can I monitor the progress of the conjugation reaction?
Yes, monitoring the reaction is highly recommended. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product.[2] For solid-phase synthesis, a qualitative Kaiser test can be used to check for the presence of unreacted primary amines.
Q4: What is the impact of the PEG chain length on the conjugation reaction?
Longer PEG chains can increase steric hindrance, potentially slowing down the kinetics of the conjugation reaction.[] While providing benefits like enhanced stability, a longer chain may necessitate more potent coupling reagents or longer reaction times to achieve complete conjugation.[]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation in a question-and-answer format.
Problem 1: The reaction is incomplete, with significant starting material remaining after the expected reaction time.
-
Possible Cause: Insufficient activation of the this compound.
-
Solution: Ensure your coupling reagents (e.g., EDC, HBTU, HATU) are fresh and anhydrous. Increase the molar excess of the coupling reagent and the this compound. For sterically hindered couplings, consider switching to a more powerful activating agent like HATU.
-
-
Possible Cause: Poor solubility of reactants.
-
Solution: Ensure that all reactants are fully dissolved in an appropriate solvent like DMF or a mixture of DCM and DMF. Proper solvation is crucial for the accessibility of the reactive sites.
-
-
Possible Cause: Suboptimal pH for the reaction.
Problem 2: Multiple products or byproducts are observed in the final reaction mixture.
-
Possible Cause: Side reactions due to prolonged exposure to coupling reagents.
-
Solution: Optimize the reaction time. While longer times can drive the reaction to completion, excessive times can lead to side reactions. Monitor the reaction progress to determine the optimal endpoint.
-
-
Possible Cause: If the target molecule has multiple amine groups, conjugation may occur at unintended sites.
-
Solution: If site-specificity is critical, consider using protecting groups on other reactive amines or employing a site-specific conjugation strategy.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction times and conditions for this compound conjugation. These values should be considered as starting points and may require optimization for your specific system.
Table 1: Comparison of Common Coupling Reagents for this compound Conjugation
| Coupling Reagent | Reagent Type | Typical Reaction Time (at RT) | Relative Efficiency | Notes |
| DIC/HOBt | Carbodiimide | 2 - 6 hours | Good | Cost-effective but generally slower. |
| HBTU | Uronium Salt | 1 - 3 hours | Excellent | Faster than carbodiimides, a common choice for peptide synthesis. |
| HATU | Uronium Salt | 30 min - 2 hours | Excellent | Highly reactive and very effective for sterically hindered couplings. |
| BOP | Phosphonium Salt | 1 - 4 hours | Very Good | Effective, but byproducts can be a concern in solution-phase synthesis.[5][6] |
Disclaimer: Reaction times are estimates and can vary based on the specific substrate, solvent, and temperature.
Table 2: Effect of Temperature on Reaction Time
| Temperature | Expected Impact on Reaction Time | Considerations |
| 4°C | Significantly longer (e.g., overnight) | May be necessary for sensitive substrates to minimize degradation or side reactions. |
| Room Temperature (20-25°C) | Standard condition (see Table 1) | A good balance between reaction speed and stability for most applications. |
| Elevated Temperature (e.g., 37-50°C) | Faster | Can accelerate the reaction but may increase the risk of side reactions and reagent decomposition. Should be used with caution. |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Conjugation of this compound to a Primary Amine
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS at pH 7.4).
-
In a separate container, dissolve this compound (1.5 equivalents), HATU (1.45 equivalents), and HOAt (1.5 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the this compound solution and allow it to pre-activate for 1-2 minutes.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete (typically 30 minutes to 2 hours), quench the reaction if necessary.
-
Purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC or size-exclusion chromatography).
-
Protocol 2: General Procedure for Solid-Phase Conjugation of this compound
-
Resin Preparation:
-
Swell the resin-bound substrate (with a free primary amine) in DMF for 30-60 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-3 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and methanol.
-
Dry the resin under vacuum.
-
Visualizations
Caption: Workflow for solution-phase this compound conjugation.
Caption: Troubleshooting logic for incomplete this compound conjugation.
References
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Steric Hindrance in PEG Linker Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PEGylation, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEG linker reactions?
A1: Steric hindrance is a phenomenon where the rate and outcome of a chemical reaction are influenced by the spatial arrangement of atoms within the reacting molecules. In PEGylation, the bulky nature of the polyethylene (B3416737) glycol (PEG) chain can physically obstruct the reactive functional groups on a biomolecule (like a protein or peptide), preventing the PEG linker from attaching efficiently. This can lead to lower reaction yields, incomplete conjugation, or the inability to modify specific sites.[1][2]
Q2: How does the length and structure of the PEG linker affect steric hindrance?
A2: The molecular weight and architecture of the PEG linker are critical factors.
-
Longer PEG chains occupy a larger volume, which can increase the shielding of the biomolecule's surface and potentially block access to reactive sites. However, a longer linker can also provide greater spatial separation between the biomolecule and a payload, which can be beneficial.[3][4][5]
-
Branched PEG linkers have multiple PEG arms extending from a central core. This structure provides superior shielding effects and can increase the hydrodynamic volume more significantly than a linear PEG of the same molecular weight.[6][7][8] While this can be advantageous for extending the in-vivo half-life of a therapeutic, it can also exacerbate steric hindrance during the conjugation reaction itself.[7][8]
Q3: What are the common signs of steric hindrance in my PEGylation reaction?
A3: Common indicators of steric hindrance include:
-
Low conjugation yield: The desired PEGylated product is obtained in a smaller quantity than expected.
-
Incomplete reaction: A significant amount of unreacted biomolecule remains even with an excess of the PEG reagent.
-
Formation of undesired byproducts: This can include mono-PEGylated species when multi-PEGylation is intended, or vice-versa.
-
Difficulty in purifying the final product: A complex mixture of partially reacted and unreacted molecules can complicate purification efforts.
Troubleshooting Guides
Issue 1: Low Yield of PEGylated Product
| Possible Cause | Troubleshooting Strategy |
| Steric hindrance at the target site | 1. Optimize PEG Linker Length: If the target site is in a sterically crowded region, a longer, more flexible PEG linker may be able to access it more easily. Conversely, if the PEG itself is causing hindrance, a shorter linker might be preferable.[9] 2. Change Linker Chemistry: Consider using a different reactive group that targets a more accessible functional group on the biomolecule. For example, if amine-reactive chemistry (e.g., NHS esters) is failing, thiol-reactive chemistry (e.g., maleimides) targeting a cysteine residue might be more successful.[10] 3. Site-Specific PEGylation: If possible, genetically engineer a more accessible reactive site (e.g., a cysteine residue) onto the protein surface, away from sterically hindered regions.[10][11] |
| Suboptimal Reaction Conditions | 1. Adjust pH: The reactivity of functional groups is pH-dependent. For NHS ester reactions with amines, a pH of 7.2-8.0 is typically optimal. For maleimide (B117702) reactions with thiols, a pH of 6.5-7.5 is recommended.[9] 2. Optimize Molar Ratio: While a molar excess of the PEG reagent is usually required, a very large excess can sometimes lead to aggregation. Experiment with different PEG-to-biomolecule molar ratios (e.g., 5:1, 10:1, 20:1).[12] 3. Vary Reaction Time and Temperature: Longer reaction times or slightly elevated temperatures can sometimes overcome minor steric barriers, but this must be balanced with the stability of the biomolecule. Reactions can be run at room temperature for a few hours or overnight at 4°C.[9][13] |
| Poor Reagent Quality | 1. Use Fresh Reagents: NHS esters are moisture-sensitive and can hydrolyze over time. Use freshly prepared solutions of your PEG reagent.[9] 2. Check for Impurities: Impurities in the PEG reagent can lead to side reactions and lower yields. |
Issue 2: Aggregation of Biomolecule During PEGylation
| Possible Cause | Troubleshooting Strategy |
| Intermolecular Cross-linking | If using a bifunctional PEG linker, it may be cross-linking multiple protein molecules. Consider using a monofunctional PEG reagent or optimizing the reaction conditions to favor intramolecular conjugation. |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration in the reaction mixture.[12] |
| Hydrophobic Interactions | The PEGylation process may expose hydrophobic patches on the protein, leading to aggregation. The addition of stabilizing excipients like arginine or non-ionic surfactants to the reaction buffer can help mitigate this. |
Quantitative Data Summary
Table 1: Effect of PEG Molecular Weight on Protein Adsorption
This table summarizes the effect of different PEG molecular weights on the reduction of protein adsorption to a nanoparticle surface, which is a key indicator of the shielding effect that can contribute to steric hindrance.
| PEG Molecular Weight (kDa) | Reduction in Protein Adsorption (%) |
| 5 | ~75 |
| 10 | ~75 |
| 15 | ~75 |
| 20 | ~75 |
Data adapted from a study on PEGylated poly(lactic acid) nanoparticles. The results indicate that beyond a certain PEG molecular weight (in this case, 5 kDa), further increases in chain length did not significantly enhance the shielding effect against protein adsorption.[14]
Table 2: Impact of PEG Chain Length and Surface Density on Pharmacokinetics
This table illustrates how PEG chain length and the degree of substitution (DS) on chitosan (B1678972) nanoparticles affect the Area Under the Curve (AUC), a measure of total drug exposure over time.
| PEG MW (kDa) | Degree of Substitution (%) | AUC₀₋₇₂ h (µg·h/mL) |
| 2 | 4.8 | 1.8 |
| 5 | 5.2 | 2.5 |
| 10 | 4.9 | 3.2 |
| 5 | 2.1 | 1.5 |
| 5 | 5.2 | 2.5 |
| 5 | 8.3 | 3.1 |
Data adapted from a study on methotrexate-loaded chitosan nanoparticles. The data shows a linear correlation between both increasing PEG molecular weight and increasing surface density with a higher AUC, indicating a more pronounced shielding effect and longer circulation time.[4]
Experimental Protocols
Protocol 1: NHS-Ester PEGylation of an Antibody
This protocol provides a general procedure for labeling an antibody with a PEG-NHS ester.
Materials:
-
Antibody (1-10 mg/mL in PBS)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If it is in a buffer containing Tris or other primary amines, perform a buffer exchange.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and other small molecules by SEC.[6][15]
Protocol 2: Maleimide-Thiol PEGylation of a Protein
This protocol outlines the steps for conjugating a PEG-maleimide to a protein containing a free cysteine residue.
Materials:
-
Protein with a free thiol group (in a thiol-free buffer like PBS, pH 6.5-7.5)
-
PEG-maleimide
-
Anhydrous DMSO or DMF
-
Purification column (e.g., SEC)
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.[9][13]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9][13]
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other impurities using SEC.[9][13]
Visualizations
Caption: Steric hindrance in PEGylation reactions.
References
- 1. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
- 2. scispace.com [scispace.com]
- 3. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 4. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influence of PEGylation with linear and branched PEG chains on the adsorption of glucagon to hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. broadpharm.com [broadpharm.com]
- 14. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-N-PEG20-acid Stability and Moisture
Welcome to the technical support center for Fmoc-N-PEG20-acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
Fmoc-N-amido-PEG20-acid is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras (PROTACs)[1][2]. It contains an Fmoc-protected amine and a terminal carboxylic acid[2]. The hydrophilic PEG spacer enhances solubility in aqueous media[2]. The Fmoc group is a base-labile protecting group for amines, commonly used in peptide synthesis[3][4]. This allows for the sequential and specific chemical modification of molecules[4].
Q2: How does moisture affect the stability of this compound?
PEG compounds are generally hygroscopic, meaning they readily absorb moisture from the atmosphere. When exposed to moisture, solid this compound can become tacky and difficult to handle[5]. More critically, moisture can lead to the hydrolysis of the Fmoc protecting group, especially under basic or acidic conditions, compromising the purity and integrity of the compound for subsequent reactions. While the Fmoc group is generally stable against acid and hydrolysis, prolonged exposure to moisture, particularly outside of recommended storage conditions, can be detrimental[3].
Q3: What are the ideal storage conditions for this compound to prevent moisture-related degradation?
To ensure long-term stability, this compound should be stored at -20°C in a tightly sealed container[2][6]. It is crucial to allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound[6][7]. After dispensing, the container should be purged with an inert gas like argon or nitrogen before resealing[7]. For long-term storage, lyophilized peptides and their derivatives should be stored at -20°C[7].
Q4: What are the visible signs of moisture-induced degradation of this compound?
A key physical sign of moisture absorption is the solid compound becoming tacky and difficult to manipulate[5]. Chemically, degradation may not be visible. The primary consequence of moisture exposure is the potential for premature deprotection of the Fmoc group. This can only be reliably detected through analytical methods such as High-Performance Liquid Chromatography (HPLC) which would show a decrease in the purity of the material[8][9].
Q5: Can I still use this compound that has been accidentally exposed to moisture?
If exposure has been minimal, the product might still be usable, but its purity should be verified by an analytical technique like HPLC before use. If the material has become visibly tacky or has been exposed for a prolonged period, it is highly recommended to use a fresh, properly stored vial to ensure the integrity of your experiment. Using degraded material can lead to failed couplings and the generation of impurities in your final product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty weighing/handling solid this compound; it appears sticky. | Absorption of atmospheric moisture. | Discard the affected reagent and use a new vial. Implement stricter handling protocols, including warming the vial to room temperature in a desiccator before opening and purging with inert gas before resealing.[5][7] |
| Low yield in peptide coupling reaction. | Degraded this compound due to premature Fmoc deprotection caused by moisture. | Verify the purity of the this compound stock using HPLC. If purity is compromised, use a fresh vial. Ensure all solvents and reagents used in the coupling reaction are anhydrous. |
| Presence of unexpected byproducts in the final product. | Use of partially deprotected this compound leading to side reactions. | Characterize the byproducts to confirm their origin. Purify the final product extensively. For future syntheses, ensure the purity of all starting materials, including the PEG linker. |
| Inconsistent experimental results. | Variable purity of this compound between experiments due to inconsistent handling and storage. | Standardize the storage and handling protocol for all moisture-sensitive reagents. Always allow reagents to equilibrate to room temperature in a desiccator before use.[6][7] |
Stability of the Fmoc Group
The stability of the Fmoc protecting group is critical for its successful application in synthesis. The following table summarizes its stability under various conditions.
| Condition | Stability | Notes |
| Acidic Conditions (e.g., TFA) | Stable | The Fmoc group is resistant to cleavage by acids, which is a key advantage in orthogonal peptide synthesis strategies.[3][10] |
| Basic Conditions (e.g., Piperidine) | Labile | The Fmoc group is readily cleaved by weak bases, typically a 20% solution of piperidine (B6355638) in DMF.[3][4][11] |
| Neutral Aqueous Conditions | Generally Stable | While relatively stable, prolonged exposure to moisture, especially at elevated temperatures, can lead to slow hydrolysis. |
| Hydrogenolysis | Labile | The Fmoc group can be cleaved by hydrogenolysis, though it is less reactive than a benzyl (B1604629) group, allowing for some selectivity.[10] |
Experimental Protocols
Protocol 1: Proper Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, store the vial of this compound at -20°C.[2]
-
Dispensing the Reagent:
-
Transfer the sealed vial from the freezer to a desiccator containing a desiccant.
-
Allow the vial to warm to room temperature inside the desiccator for at least 30 minutes. This prevents moisture from condensing on the cold solid.[6][7]
-
Once at room temperature, briefly open the vial in a low-humidity environment (e.g., a glove box or under a stream of inert gas) and quickly weigh the desired amount.
-
-
Resealing and Storage:
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity of this compound and detect potential degradation.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm and 301 nm (for the Fmoc group).[12]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The presence of significant secondary peaks may indicate degradation or impurities.
-
Protocol 3: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group, for example, during solid-phase peptide synthesis (SPPS).
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[3][11]
-
Deprotection Reaction:
-
To the resin-bound peptide (or the Fmoc-protected substrate in solution), add the 20% piperidine/DMF solution.
-
Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation. A second treatment of 5-10 minutes can ensure complete deprotection.
-
-
Washing:
-
Following deprotection, thoroughly wash the resin or work up the solution to remove the piperidine and the dibenzofulvene-piperidine adduct. In SPPS, this is typically done by washing the resin multiple times with DMF.[13]
-
Visualizations
Caption: Troubleshooting workflow for moisture-related stability issues.
Caption: Mechanism of base-catalyzed Fmoc deprotection.
Caption: Experimental workflow for purity assessment via HPLC.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Technical Support Center: Fmoc-N-PEG20-Acid Reactions
Welcome to the Technical Support Center for Fmoc-N-PEG20-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of alternative solvents and to troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an alternative solvent for my this compound reactions?
Traditional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), commonly used in solid-phase peptide synthesis (SPPS), are facing increasing regulatory scrutiny due to their toxicity.[1][2][3] Many of these solvents are classified as Substances of Very High Concern (SVHC) and may be damaging to reproductive health.[3] Shifting to "greener," less hazardous solvents can improve laboratory safety, reduce environmental impact, and align with evolving regulatory standards.[4][5]
Q2: What are some recommended alternative solvents for Fmoc-based reactions?
Several greener solvents have been investigated as potential replacements for DMF and NMP. Some of the most promising alternatives include:
-
N-butylpyrrolidone (NBP): Structurally similar to NMP but is non-toxic and biodegradable. It has shown performance on par with DMF in many peptide synthesis applications.[1]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has demonstrated high crude purity in the synthesis of some peptides.[5]
-
Propylene Carbonate: A green polar aprotic solvent that can replace both dichloromethane (B109758) (DCM) and DMF in solution- and solid-phase peptide synthesis.[4]
-
Cyclopentyl Methyl Ether (CPME): Another greener alternative solvent.[5]
-
Triethyl Phosphate (TEP): An excellent contender to become a green solvent of choice, allowing for SPPS on conventional polystyrene resins at room temperature.[3]
-
Solvent Mixtures: Binary mixtures of solvents are often used to optimize properties like viscosity and reagent solubility.[6][7] For example, mixtures of DMSO with ethyl acetate (B1210297) or NBP with 1,3-dioxolane (B20135) have been explored.[6][7]
Q3: Will this compound be soluble in these alternative solvents?
The solubility of Fmoc-protected amino acids, including PEGylated ones, is a critical factor for efficient reactions.[2][5] While many alternative solvents have been selected for their ability to dissolve common Fmoc-amino acids, the hydrophilic PEG chain in this compound can influence its solubility profile. It is essential to perform solubility tests with your specific this compound batch in the chosen alternative solvent before proceeding with large-scale synthesis. Solvents like PolarClean have shown excellent solubility for a wide range of Fmoc-amino acids.[8]
Q4: How do alternative solvents affect the Fmoc deprotection step?
The Fmoc deprotection step, typically carried out with piperidine (B6355638), is highly sensitive to the solvent choice.[5][9] The polarity of the solvent plays a crucial role in the efficiency of Fmoc removal.[6][10][11] Some greener solvents with lower polarity may result in slower or incomplete deprotection when using standard piperidine concentrations.[6][9] To address this, alternative bases like pyrrolidine (B122466) are being investigated, which can enable efficient Fmoc removal in less polar solvent systems.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Pegylated Product | 1. Poor solubility of this compound in the chosen alternative solvent. 2. Inefficient coupling reaction. 3. Incomplete Fmoc deprotection of the preceding amino acid. | 1. Test the solubility of this compound in the solvent prior to the reaction. Consider using a solvent mixture (e.g., with DMSO) to improve solubility.[7] 2. Increase the coupling time or use a more efficient coupling agent. Ensure all reagents are fully dissolved. 3. Optimize the Fmoc deprotection step by increasing the reaction time or using a stronger base concentration if compatible with the chosen solvent. |
| Incomplete Fmoc Deprotection | 1. The alternative solvent is not polar enough to facilitate efficient deprotection with piperidine. 2. Insufficient deprotection time. | 1. Switch to a more polar alternative solvent or a solvent mixture.[6] Alternatively, consider using a different base, such as pyrrolidine, which may be more effective in less polar solvents.[6] 2. Increase the duration of the deprotection step or perform a double deprotection. |
| Formation of Deletion Peptides | Incomplete Fmoc removal from the previous cycle, leading to the failure of the next amino acid (in this case, the PEGylated one) to couple. | Improve the efficiency of the Fmoc deprotection step as described above. Monitor the completion of the deprotection reaction using a qualitative test like the Kaiser test. |
| Poor Resin Swelling | The chosen alternative solvent may not be optimal for swelling the specific type of solid support being used (e.g., polystyrene, ChemMatrix). | Consult resin swelling data for various greener solvents.[1][2] NBP and 2-MeTHF have been shown to provide good swelling for certain resins.[1][2] It may be necessary to switch to a different resin that is more compatible with the desired alternative solvent. |
Data Presentation: Comparison of Alternative Solvents
| Solvent | Key Advantages | Potential Disadvantages | References |
| N-butylpyrrolidone (NBP) | Non-toxic, biodegradable, good performance comparable to DMF.[1] | Higher viscosity than DMF, may require heating or mixing with a less viscous solvent.[7][12] | [1][7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, can provide high crude purity.[5] | Deprotection can be less efficient with piperidine compared to more polar solvents.[5][9] | [5][9] |
| Propylene Carbonate | Green polar aprotic solvent, can replace both DCM and DMF.[4] | May require optimization of reaction conditions. | [4] |
| Cyclopentyl Methyl Ether (CPME) | Greener alternative with lower toxicity than traditional solvents.[5] | Fmoc deprotection can be less efficient.[5] | [5] |
| Triethyl Phosphate (TEP) | Low viscosity, dissolves most Fmoc-amino acids, compatible with polystyrene resins at room temperature.[3] | Newer alternative, less extensive data available compared to others. | [3] |
| Solvent Mixtures (e.g., DMSO/EtOAc, NBP/1,3-dioxolane) | Can be tailored to optimize solubility, viscosity, and reaction efficiency.[6][7] | Requires more extensive initial optimization to find the ideal ratio and components. | [6][7] |
Experimental Protocols
General Protocol for Fmoc Deprotection using an Alternative Solvent
-
Resin Swelling: Swell the resin in the chosen alternative solvent for at least 1 hour.
-
Solvent Wash: Wash the resin with the alternative solvent (3 x 1 resin volume).
-
Deprotection: Add a solution of 20% piperidine (or an alternative base like pyrrolidine) in the chosen alternative solvent to the resin.
-
Reaction: Agitate the mixture at room temperature for the optimized duration (e.g., 2 x 10 minutes). Note: The optimal time may vary significantly depending on the solvent and base combination and may require empirical determination.[13]
-
Washing: Wash the resin thoroughly with the alternative solvent (e.g., 6 x 1 resin volume) to remove the deprotection solution and by-products.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.
General Protocol for Coupling of this compound using an Alternative Solvent
-
Reagent Solution: In a separate vessel, dissolve this compound and a coupling agent (e.g., HATU) in the chosen alternative solvent. Add a base (e.g., DIPEA).
-
Pre-activation: Allow the mixture to pre-activate for a few minutes according to the coupling agent's protocol.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for the optimized coupling time (e.g., 1-2 hours).
-
Washing: Wash the resin with the alternative solvent (3 x 1 resin volume) to remove excess reagents.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle using an alternative solvent.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 2. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. The greening of peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. peptide.com [peptide.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Aspartimide Formation in Fmoc SPPS
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating aspartimide formation during Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in Fmoc SPPS?
Aspartimide formation is a common side reaction in Fmoc-based SPPS where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp.[1][2] This intramolecular cyclization forms a five-membered succinimide (B58015) ring, known as an aspartimide intermediate.[2] This side reaction is particularly problematic because the aspartimide ring is unstable and can be opened by nucleophiles, such as piperidine (B6355638) (used for Fmoc deprotection) or water.[2][3] This ring-opening can result in a mixture of undesired byproducts, including α- and β-aspartyl peptides, their corresponding piperidide adducts, and racemized products.[1][3] These impurities often have the same mass as the target peptide and can be difficult to separate chromatographically, leading to reduced yields and challenging purifications.[3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent in sequences where the Asp residue is followed by a small, sterically unhindered amino acid.[1] The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Ala.[1][4] The Asp-Gly (D-G) sequence is notoriously susceptible due to the lack of steric hindrance from the glycine (B1666218) residue.[1][5]
Q3: At which stage of the Fmoc SPPS workflow does aspartimide formation primarily occur?
Aspartimide formation is primarily initiated during the Fmoc deprotection step.[1] This step typically involves treatment with a 20% piperidine solution in a solvent like dimethylformamide (DMF).[1] The basic nature of piperidine facilitates the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then acts as a nucleophile to initiate the cyclization.[1] While it primarily occurs during deprotection, the side reaction can happen at any point after the Asp residue has been incorporated into the peptide chain, especially with repeated exposure to basic conditions.[5]
Troubleshooting Guide
Problem: My HPLC and/or mass spectrometry data show a significant peak with the same mass as my target peptide, but with a different retention time, suggesting the presence of an isomer.
-
Possible Cause: This is a classic indicator of aspartimide-related byproducts, specifically the formation of β-aspartyl peptides or epimerized α-aspartyl peptides, which are isomers of the desired product.
-
Recommended Solutions:
-
Modify Deprotection Conditions: For future syntheses, consider adding an acidic additive to your deprotection solution. For example, adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or 1-5% formic acid to the 20% piperidine in DMF solution can buffer the basicity and significantly reduce aspartimide formation.[1][5][6][7]
-
Change the Deprotection Reagent: Using a weaker base like 50% morpholine (B109124) in DMF or piperazine (B1678402) can be effective in minimizing this side reaction.[1][5][8]
-
Use a Modified Asp Residue: Incorporate an Asp residue with a sterically bulky side-chain protecting group, such as O-3-methylpent-3-yl (OMpe) or β-(2,3,4-trimethyl-pent-3-yl) ester, which can hinder the cyclization reaction.[5][8]
-
Implement Backbone Protection: For highly susceptible sequences like Asp-Gly, the most effective strategy is to use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide nitrogen of glycine.[3][5]
-
Problem: I am observing a peak corresponding to a mass loss of 18 Da from my target peptide.
-
Possible Cause: This mass loss is indicative of the stable aspartimide intermediate itself, which can sometimes be observed if it does not undergo subsequent hydrolysis or aminolysis.
-
Recommended Solutions:
-
Optimize Cleavage: Ensure your final cleavage from the resin is complete and that the conditions are not promoting the stability of the aspartimide.
-
Review Synthesis Conditions: High temperatures can promote aspartimide formation. If using microwave-assisted SPPS, consider reducing the temperature during the coupling and deprotection steps.[9]
-
Employ Non-Ester Protecting Groups: For complete suppression, consider using non-ester-based side-chain protecting groups for aspartic acid, such as cyanosulfurylide (CSY) or a hydrazide-based protecting group, which have been shown to eliminate aspartimide formation.[1][10][11]
-
Quantitative Data on Aspartimide Reduction Strategies
The following tables provide a summary of quantitative data from studies evaluating different strategies to minimize aspartimide formation.
Table 1: Effect of Deprotection Reagent and Additives on Aspartimide Formation in a Model Peptide (VKDGYI)
| Deprotection Reagent/Cocktail | Temperature | % Aspartimide Formation | Reference |
| 20% Piperidine in DMF | Room Temp | 9.2% | [1] |
| 20% Piperidine in DMF | 45°C | >70% | [1] |
| 50% Morpholine in DMF | Room Temp | 1.2% | [1] |
| 50% Morpholine in DMF | 45°C | 4.3% | [1] |
| 20% Piperidine / 0.1M HOBt in DMF | Not Specified | Significantly Reduced | [1][5] |
| 25% Piperidine / 5% Formic Acid in NMP | Not Specified | Reduced by 90% in one model | [7] |
| 5% Piperazine / 2% DBU / 1% Formic Acid in DMF | Not Specified | Effective for Asp-prone sequences | [12] |
Table 2: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation
| Aspartic Acid Derivative | Peptide Sequence (VKDX YI) | % Aspartimide-Related Byproducts* | Reference |
| Fmoc-Asp(OtBu)-OH | X = N | 23.3% | |
| Fmoc-Asp(OMpe)-OH | X = N | 2.5% | |
| Fmoc-Asp(OBno)-OH | X = N | 0.2% | |
| Fmoc-Asp(OtBu)-OH | X = R | 18.0% | |
| Fmoc-Asp(OMpe)-OH | X = R | 1.8% | |
| Fmoc-Asp(OBno)-OH | X = R | 0.2% | |
| Fmoc-Asp(OtBu)-OH | X = G | 95.2% | |
| Fmoc-Asp(OMpe)-OH | X = G | 42.1% | |
| Fmoc-Asp(OBno)-OH | X = G | 10.3% |
*Based on treatment with 20% piperidine in DMF for 18 hours to simulate 100 deprotection cycles.
Experimental Protocols
Protocol 1: Fmoc Deprotection with Reduced Aspartimide Formation using an Acidic Additive
This protocol modifies the standard Fmoc deprotection step to suppress base-mediated aspartimide formation.
-
Reagent Preparation: Prepare the deprotection solution by dissolving HOBt to a final concentration of 0.1 M in a 20% (v/v) piperidine solution in DMF. Alternatively, create a solution of 20% (v/v) piperidine and 1-5% (v/v) formic acid in DMF or NMP.
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Deprotection: Drain the DMF and add the modified deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.
-
Second Treatment: Drain the solution and repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes to ensure complete Fmoc removal.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This protocol is highly recommended for sequences containing the Asp-Gly motif.
-
Dipeptide Coupling:
-
Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide to the N-terminus of the growing peptide chain using your standard coupling protocol (e.g., with HCTU/DIEA or DIC/HOBt).
-
Note: The coupling of this bulky dipeptide may be slower than for a standard amino acid. It is advisable to use a longer coupling time (e.g., 2-4 hours) or perform a double coupling to ensure the reaction goes to completion.
-
-
Monitoring: Perform a Kaiser test or other in-process control to confirm the completion of the coupling reaction.
-
Subsequent Steps: Once the dipeptide is successfully coupled, proceed with the standard SPPS cycles of deprotection (as per Protocol 1 for added security) and coupling for the remaining amino acids in your sequence.
-
Final Cleavage: The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage and global deprotection step.[3]
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Fmoc SPPS workflow highlighting the critical deprotection step.
Caption: Troubleshooting decision tree for aspartimide-related issues.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Fmoc-N-PEG20-acid and Fmoc-N-PEG24-acid for PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Long-Chain PEG Linkers in PROTAC Design, Supported by Established Principles and Experimental Protocols.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides a detailed comparison of two long-chain PEG linkers, Fmoc-N-PEG20-acid and Fmoc-N-PEG24-acid, in the context of PROTAC design.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not a mere spacer; it plays a crucial role in determining the overall efficacy and drug-like properties of the degrader.[1] The length, flexibility, and composition of the linker directly influence several key parameters that govern a PROTAC's success:
-
Ternary Complex Formation: The linker must possess an optimal length and geometry to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] A stable ternary complex is a prerequisite for efficient ubiquitination of the target protein.[1]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, permeability, and metabolic stability. PEG linkers, in particular, are known to enhance the aqueous solubility of often lipophilic PROTAC molecules.[2]
-
Degradation Efficacy: The linker length directly affects the degradation potency (DC50) and the maximal degradation level (Dmax) of the PROTAC.
Head-to-Head Comparison: this compound vs. Fmoc-N-PEG24-acid
While direct experimental data comparing PROTACs synthesized with this compound and Fmoc-N-PEG24-acid is not extensively published, we can project their performance based on established trends observed with varying PEG linker lengths and the inherent properties of these molecules.
This compound and Fmoc-N-PEG24-acid are both heterobifunctional PEG linkers featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The Fmoc group can be removed under basic conditions to reveal a primary amine, while the carboxylic acid can be activated for amide bond formation. This allows for the sequential and directional conjugation of the target-binding ligand and the E3 ligase ligand.
The primary difference between these two linkers is the length of the PEG chain, with the PEG24 linker being longer than the PEG20 linker. This seemingly small difference of four ethylene (B1197577) glycol units can have a significant impact on the resulting PROTAC's biological activity.
Data Presentation: Anticipated Impact on PROTAC Performance
The following table summarizes the anticipated impact of using this compound versus Fmoc-N-PEG24-acid in a hypothetical PROTAC system. These projections are based on general trends observed in the literature where longer PEG linkers have been compared to shorter counterparts.
| Parameter | This compound | Fmoc-N-PEG24-acid | Rationale and Considerations |
| Linker Length (Angstroms, estimated) | ~75 Å | ~89 Å | The extended PEG chain in the PEG24 linker provides greater reach and flexibility. |
| Aqueous Solubility | High | Very High | The longer, more hydrophilic PEG chain of the PEG24 linker is expected to impart slightly greater aqueous solubility to the final PROTAC molecule.[2] |
| Cell Permeability | Potentially Moderate | Potentially Lower | While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of long PEG linkers may allow the PROTAC to adopt a more compact conformation, potentially shielding its polar surface area and aiding membrane traversal. However, excessively long and hydrophilic linkers can negatively impact permeability.[3] |
| Ternary Complex Formation | Dependent on specific target and E3 ligase | Dependent on specific target and E3 ligase | The optimal linker length is highly system-dependent. For some protein pairs, the increased length of the PEG24 linker might be necessary to span the distance between the binding pockets and allow for a productive ternary complex formation. For others, the shorter PEG20 linker may be optimal. |
| Degradation Potency (DC50) | Potentially Higher or Lower | Potentially Higher or Lower | The optimal linker length for achieving the lowest DC50 is target- and E3 ligase-dependent. A shorter linker may be optimal for some systems, while a longer one is for others.[1] |
| Maximum Degradation (Dmax) | Potentially Higher or Lower | Potentially Higher or Lower | Similar to DC50, Dmax is dependent on the formation of a productive ternary complex, which is influenced by linker length. |
| "Hook Effect" | May be observed | May be more pronounced | The "hook effect," a phenomenon where the degradation efficacy decreases at high PROTAC concentrations due to the formation of binary complexes over the ternary complex, can be influenced by linker properties. Longer, more flexible linkers might exacerbate this effect. |
Experimental Protocols
To empirically determine the optimal linker for a specific PROTAC, a systematic comparison is essential. Below are detailed methodologies for key experiments.
Protocol 1: PROTAC Synthesis using Fmoc-N-amido-PEG-acid
This protocol outlines the general steps for synthesizing a PROTAC using either this compound or Fmoc-N-PEG24-acid.
Materials:
-
Fmoc-N-PEGn-acid (n=20 or 24)
-
Target of Interest (POI)-binding ligand with a free amine or alcohol group
-
E3 Ligase-binding ligand with a free amine or carboxylic acid group
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Anhydrous solvents (DMF, DCM)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Coupling of POI Ligand to Linker:
-
Dissolve Fmoc-N-PEGn-acid (1 eq.), HATU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2 eq.) and stir for 15 minutes at room temperature.
-
Add the POI-binding ligand (1 eq.) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, purify the Fmoc-protected POI-linker conjugate by preparative HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected POI-linker conjugate in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure to yield the deprotected POI-linker conjugate with a free amine.
-
-
Coupling of E3 Ligase Ligand:
-
If the E3 ligase ligand has a carboxylic acid: Activate the carboxylic acid of the E3 ligase ligand using HATU/HOBt/DIPEA as described in step 1. Add the deprotected POI-linker conjugate and stir overnight.
-
If the E3 ligase ligand has a free amine: Couple the deprotected POI-linker conjugate to an activated carboxylic acid on the E3 ligase ligand.
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solutions (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phosphate buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (in DMSO)
-
LC-MS/MS for analysis
Procedure:
-
Preparation:
-
Prepare the acceptor plate with PBS.
-
Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Prepare the PROTAC solutions in PBS from the DMSO stocks.
-
-
Assay:
-
Add the PROTAC solutions to the donor wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a specified time (e.g., 4-16 hours).
-
-
Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The choice between this compound and Fmoc-N-PEG24-acid as a linker for PROTAC synthesis is a critical decision that requires careful consideration of the specific target protein and E3 ligase pair. While longer PEG chains can offer advantages in terms of solubility, their impact on permeability and the geometry of the ternary complex is highly context-dependent. A systematic evaluation of a range of linker lengths is therefore paramount to identifying the optimal PROTAC candidate with the desired degradation potency and drug-like properties. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
The Impact of PEG Linker Length on Drug Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the therapeutic window of a drug conjugate is paramount. The linker, a seemingly simple bridge, plays a critical role in this optimization. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become an invaluable tool for modulating the properties of drug conjugates, particularly antibody-drug conjugates (ADCs). The length of the PEG chain is a key design parameter that significantly influences a conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy. This guide provides an objective comparison of different PEG linker lengths in drug delivery, supported by experimental data and detailed protocols.
The inclusion of PEG linkers in drug conjugates serves several crucial functions. For hydrophobic payloads, the hydrophilic nature of PEG can prevent aggregation and increase solubility, enabling higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1] Furthermore, PEGylation can create a "stealth" effect, shielding the payload from the immune system and reducing immunogenicity, while also increasing the hydrodynamic radius of the conjugate, which leads to a longer plasma half-life.[2][3] However, the choice of PEG linker length is a delicate balance. While longer linkers generally enhance in vivo performance, they can sometimes diminish in vitro potency.[1] This guide will delve into these trade-offs, presenting data to inform the rational design of next-generation drug conjugates.
Data Presentation: Quantitative Comparison of PEG Linker Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Linker Length | ADC Model | Animal Model | Key PK Parameter | Result | Reference(s) |
| No PEG | ZHER2-MMAE | Mouse | Half-life | 19.6 minutes | [4] |
| Short (e.g., PEG2, PEG4) | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than longer PEG chains | [1] |
| Intermediate (e.g., PEG8, PEG12) | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance reached around PEG8 | [1] |
| Long (e.g., 4 kDa PEG) | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG | [4][5] |
| Long (e.g., 10 kDa PEG) | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG | [4][5] |
Table 2: Effect of PEG Linker Length on Efficacy
| Linker Length | ADC Model | In Vitro/In Vivo Model | Key Efficacy Metric | Result | Reference(s) |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | Baseline | [4] |
| Short (e.g., PEG2, PEG4) | Anti-L540cy ADC | L540cy xenograft mice | Tumor Growth Inhibition | 35-45% decrease in tumor weight | [6] |
| Intermediate (e.g., PEG8, PEG12) | Anti-L540cy ADC | L540cy xenograft mice | Tumor Growth Inhibition | 75-85% decrease in tumor weight | [6] |
| Long (e.g., 4 kDa PEG) | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold reduction in cytotoxicity vs. no PEG | [2][4] |
| Long (e.g., 10 kDa PEG) | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22 to 22.5-fold reduction in cytotoxicity vs. no PEG | [2][4] |
| Long (e.g., mPEG24) | RS7-MMAE | Animal Model | Therapeutic Index | Enhanced therapeutic index and pharmacokinetics | [7] |
Mandatory Visualization
Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.
Caption: Workflow for ADC development, highlighting key experimental stages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of tumor growth by poly(ethylene glycol) derivatives of anti-ErbB2 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Structural Components and Their NMR Signatures
To proceed, I will need to broaden my approach. I will now search for NMR data for Fmoc-N-amido-PEG-acids with different, but still significant, PEG lengths (e.g., 8, 12, 24) to see if a trend can be established that would allow for a reasonable extrapolation of the expected chemical shifts for the PEG20 variant. I will also search for publications that describe the synthesis and characterization of any Fmoc-N-amido-PEG-acid, as the experimental details and spectra would be highly valuable, even if not for the exact PEG20 length.## Unveiling the Molecular Fingerprint: A Comparative Guide to the NMR Characterization of Fmoc-N-PEG20-acid Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and drug delivery, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic features of this compound, a commonly employed heterobifunctional linker. Due to the limited availability of public domain NMR data for this specific compound, this guide leverages data from structurally similar alternatives to provide a comprehensive understanding of its expected spectral characteristics.
This guide will delve into the expected ¹H and ¹³C NMR spectral data for this compound, drawing comparisons with other Fmoc-protected PEG derivatives. Detailed experimental protocols for acquiring such data are also provided to facilitate reproducible and accurate characterization in your own laboratory.
This compound is comprised of three key structural components, each with a distinct NMR fingerprint:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A bulky, aromatic protecting group essential for solid-phase peptide synthesis. Its aromatic protons appear in the downfield region of the ¹H NMR spectrum, typically between 7.2 and 7.8 ppm. The carbons of the fluorenyl group give rise to a series of signals in the aromatic region of the ¹³C NMR spectrum (approximately 120-145 ppm).
-
PEG (polyethylene glycol) chain: A hydrophilic polymer chain consisting of repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-). The numerous methylene (B1212753) protons of the PEG backbone produce a characteristic, intense singlet or a narrow multiplet in the ¹H NMR spectrum, usually around 3.6 ppm. The corresponding carbons appear as a sharp signal around 70 ppm in the ¹³C NMR spectrum.
-
Carboxylic acid terminus: The functional group that allows for conjugation to amine-containing molecules. The acidic proton is often broad and may exchange with residual water in the NMR solvent, making it difficult to observe. The carbonyl carbon of the carboxylic acid typically resonates in the range of 170-180 ppm in the ¹³C NMR spectrum.
Comparative Analysis of NMR Data
While specific, publicly available ¹H and ¹³C NMR data for this compound is scarce, we can infer its expected spectral characteristics by examining data from analogous compounds, such as Fmoc-N-amido-PEG-acids with varying PEG chain lengths. The following table summarizes typical chemical shifts observed for the key functional groups in these types of molecules.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Fmoc Aromatic Protons | 7.20 - 7.80 (m) | 120.0 - 145.0 |
| Fmoc CH & CH₂ | 4.20 - 4.50 (m) | 47.0, 67.0 |
| PEG Backbone (-O-CH₂-CH₂-) | ~3.6 (s or m) | ~70.0 |
| Methylene adjacent to Amide (-CH₂-NH-) | ~3.4 - 3.5 (t) | ~40.0 |
| Methylene adjacent to Acid (-CH₂-COOH) | ~2.5 (t) | ~35.0 |
| Carboxylic Acid Carbonyl (C=O) | - | ~175.0 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific instrumentation used. The multiplicities are abbreviated as follows: s = singlet, t = triplet, m = multiplet.
Experimental Protocols for NMR Characterization
To obtain high-quality NMR data for Fmoc-N-PEG-acid conjugates, the following experimental protocols are recommended:
Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for PEG derivatives as it can help to resolve the hydroxyl proton of the carboxylic acid and minimize peak broadening.
-
Concentration: Dissolve 5-10 mg of the Fmoc-N-PEG-acid conjugate in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Parameters:
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Pulse Width: A 30-45 degree pulse is standard.
-
Spectral Width: A range of -2 to 12 ppm is appropriate.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Integration of the peaks corresponding to the Fmoc protons, the PEG backbone, and the methylene groups adjacent to the amide and acid functionalities should be performed to confirm the structure and purity.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A range of 0 to 200 ppm is suitable.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is phase corrected.
Visualizing the Characterization Workflow
The following diagram illustrates the general workflow for the NMR characterization of Fmoc-N-PEG-acid conjugates.
Caption: Experimental workflow for NMR characterization.
Conclusion
Navigating the Maze: A Comparative Guide to Mass Spectrometry for Validating PEGylated Peptide Purity
For researchers, scientists, and drug development professionals, ensuring the purity of PEGylated peptides is a critical yet challenging analytical task. The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, enhances their therapeutic properties by improving stability and reducing dosage frequency. However, the inherent polydispersity of PEG linkers introduces significant heterogeneity, making accurate purity assessment complex. This guide provides an objective comparison of mass spectrometry-based methods for the validation of PEGylated peptide purity, supported by experimental data and detailed protocols.
The primary challenge in analyzing PEGylated peptides lies in the heterogeneous nature of the PEG polymer itself, which consists of a distribution of different chain lengths.[1][2] This polydispersity, coupled with the potential for multiple PEGylation sites on a peptide, results in a complex mixture of products that can be difficult to characterize using traditional analytical techniques.[3][4] Mass spectrometry (MS) has emerged as a powerful and indispensable tool for tackling this analytical challenge, offering the sensitivity and resolution required to dissect these complex mixtures.[5][6]
This guide will delve into the two most prominent MS ionization techniques for this application: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS). We will compare their performance, outline experimental workflows, and provide detailed protocols to assist researchers in selecting the optimal method for their specific needs.
Comparing the Titans: MALDI-TOF vs. ESI-Mass Spectrometry
The choice between MALDI-TOF and ESI-MS for analyzing PEGylated peptides depends on several factors, including the size of the peptide and PEG linker, the desired level of structural detail, and the overall complexity of the sample.
| Feature | MALDI-TOF MS | ESI-MS (LC-MS) |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. Ions are separated based on their time-of-flight. | Analyte in solution is nebulized and ionized, creating multiply charged ions. Often coupled with liquid chromatography for separation. |
| Sample Throughput | High | Moderate |
| Tolerance to Buffers/Salts | High | Low (requires volatile buffers) |
| Ionization | Primarily produces singly charged ions. | Produces multiply charged ions, which can complicate spectra for polydisperse samples.[6] |
| Mass Resolution | Good, allowing for the observation of individual oligomers in a heterogeneous PEGylated peptide.[7][8] | Can be complex and unresolved for highly heterogeneous samples without optimization.[7][8] |
| Fragmentation | In-source decay (ISD) can provide top-down sequence information and help locate the PEGylation site.[8] | Collision-induced dissociation (CID) in tandem MS (MS/MS) can identify PEGylated sites.[3][4] |
| Key Advantage for PEG Peptides | Provides clear spectra for heterogeneous samples, showing the distribution of PEGylated species.[5][9] | Can be automated and coupled with liquid chromatography for separation of complex mixtures prior to analysis.[6] |
| Key Disadvantage for PEG Peptides | Potential for detector saturation with high molecular weight species. | Overlapping charge state patterns from polydisperse PEGs can complicate spectra.[6][10] |
The Workflow: A Visual Guide to Purity Validation
The general workflow for validating the purity of a PEGylated peptide using mass spectrometry involves several key steps, from sample preparation to data analysis. The specific details may vary depending on the chosen ionization technique.
Experimental Protocols
Protocol 1: MALDI-TOF MS Analysis of PEGylated Peptides
This protocol provides a general method for the analysis of PEGylated peptides using MALDI-TOF mass spectrometry to assess purity and the extent of PEGylation.[5]
Materials:
-
PEGylated peptide sample
-
Non-PEGylated peptide standard
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Solvent A: 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA) in water
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample and Standard Preparation:
-
Dissolve the non-PEGylated and PEGylated peptides in Solvent A to a final concentration of 1 mg/mL.[5]
-
-
Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in Solvent A.
-
-
Sample Spotting:
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the peptide sample (either non-PEGylated or PEGylated) to the matrix spot and mix by pipetting up and down.
-
Allow the spot to air dry completely (co-crystallization).
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Analyze the resulting spectra to identify the mass of the non-PEGylated peptide.
-
For the PEGylated sample, observe the molecular weight distribution corresponding to the PEGylated peptide.[5]
-
Look for the presence of free (unreacted) peptide and free PEG to assess the completeness of the PEGylation reaction.[5]
-
Protocol 2: LC-ESI-MS Analysis of PEGylated Peptides with Post-Column Amine Addition
This protocol describes a liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method for the characterization of PEGylated peptides, incorporating post-column addition of an amine to simplify the resulting mass spectra.[1][2]
Materials:
-
PEGylated peptide sample
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in Acetonitrile (ACN)
-
Post-column solvent: 0.2-1% Triethylamine (TEA) in isopropanol/ACN (1:1)
-
LC column (e.g., C4 or C8 reversed-phase)
-
LC-ESI-MS system equipped with a post-column delivery pump and a T-junction
Procedure:
-
LC Separation:
-
Dissolve the PEGylated peptide sample in Solvent A.
-
Inject the sample onto the LC column.
-
Elute the sample using a gradient of Solvent B. A typical gradient might be 5-95% Solvent B over 30 minutes.
-
-
Post-Column Amine Addition:
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
The addition of TEA should result in a less complex spectrum with fewer overlapping charge states.[1]
-
Deconvolute the mass spectrum to determine the molecular weight distribution of the PEGylated peptide.
-
Analyze the chromatogram to identify and quantify any impurities, such as unreacted peptide or free PEG.
-
Logical Pathway for Method Selection
Choosing the appropriate mass spectrometry technique is crucial for obtaining meaningful data on PEGylated peptide purity. The following decision tree illustrates a logical approach to method selection.
References
- 1. sciex.com [sciex.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Comparative Study: HATU vs. HBTU for PEG Linker Activation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Reagent for Polyethylene (B3416737) Glycol (PEG) Linker Activation
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. A critical step in this process is the activation of carboxylated PEG linkers to facilitate their conjugation to amine-containing biomolecules. Among the plethora of available coupling reagents, HATU and HBTU are two of the most prominent aminium salts utilized for this purpose. This guide provides an objective comparison of their performance, supported by data from the field of peptide synthesis, which is mechanically analogous to PEG linker activation, and detailed experimental protocols.
At a Glance: Performance Comparison
While direct comparative studies on PEG linker activation are not extensively documented in publicly available literature, the wealth of data from solid-phase peptide synthesis (SPPS) provides a strong predictive framework for their relative efficacy. In this context, HATU consistently demonstrates superior performance over HBTU.[1]
| Performance Metric | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Coupling Efficiency | High; generally considered more efficient, leading to higher yields.[1] | High, but typically lower than HATU.[1] |
| Reaction Speed | Faster reaction kinetics.[1] | Slower reaction times compared to HATU.[1] |
| Product Purity | Generally results in higher purity of the final conjugate.[1] | Can be lower due to slower kinetics and potential for side reactions.[1] |
| Risk of Side Reactions | Lower risk of side reactions such as epimerization (in chiral applications).[1][2] | Higher propensity for side reactions.[1] A potential side reaction is the guanidinylation of free amines if the reagent is used in excess.[2] |
| Mechanism of Action | Forms a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester.[1] | Forms a less reactive OBt (1-hydroxybenzotriazole) active ester.[1] |
Delving Deeper: The Chemistry of Activation
The difference in performance between HATU and HBTU lies in the electronic properties of the active esters they form with the carboxylic acid of the PEG linker.
HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the aromatic ring of HOAt is electron-withdrawing, which makes the resulting OAt-ester more susceptible to nucleophilic attack by an amine.[1] This enhanced reactivity translates to faster and more complete conjugation reactions. In contrast, HBTU contains a standard benzotriazole (B28993) (HOBt) moiety, leading to the formation of a less reactive OBt-ester.[1]
Experimental Protocols
The following are general protocols for the activation of a carboxyl-terminated PEG linker and subsequent conjugation to an amine-containing molecule. These protocols should be optimized for specific applications.
Protocol 1: PEG Linker Activation and Conjugation using HATU
This protocol is intended for the solution-phase coupling of a carboxylated PEG to a primary amine.
Materials:
-
Carboxyl-terminated PEG (PEG-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine-containing molecule (R-NH₂)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the PEG-COOH (1 equivalent) in the chosen anhydrous solvent.
-
Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the PEG solution. Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Conjugation: Add the amine-containing molecule (1 to 1.2 equivalents), dissolved in a minimal amount of the same anhydrous solvent, to the activated PEG solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS, HPLC).
-
Quenching: Terminate the reaction by adding the quenching solution.
-
Purification: Purify the PEG-conjugate from excess reagents and byproducts using an appropriate method such as dialysis against a suitable buffer or size-exclusion chromatography.
-
Characterization: Characterize the final product using techniques such as MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugate.
Protocol 2: PEG Linker Activation and Conjugation using HBTU
This protocol follows a similar procedure to the HATU protocol but may require longer reaction times or slightly different stoichiometry for optimal results.
Materials:
-
Carboxyl-terminated PEG (PEG-COOH)
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine-containing molecule (R-NH₂)
-
Anhydrous, amine-free solvent (e.g., DMF, DCM)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the PEG-COOH (1 equivalent) in the chosen anhydrous solvent.
-
Pre-activation: Add HBTU (1.1 equivalents) and DIPEA (2 equivalents) to the PEG solution. Stir the mixture at room temperature for 15-30 minutes.
-
Conjugation: Add the amine-containing molecule (1 to 1.2 equivalents), dissolved in a minimal amount of the same anhydrous solvent, to the activated PEG solution.
-
Reaction: Allow the reaction to proceed at room temperature. Due to the lower reactivity of HBTU, longer reaction times (e.g., 4-8 hours or overnight) may be necessary. Monitor the reaction progress.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEG-conjugate as described in the HATU protocol.
-
Characterization: Characterize the final product to confirm successful conjugation.
Conclusion and Recommendations
Based on extensive evidence from peptide chemistry, HATU is generally the recommended coupling reagent for the activation of PEG linkers, particularly when high efficiency, rapid reaction times, and high purity of the final conjugate are desired. [1] Its ability to form a more reactive intermediate leads to more favorable outcomes, especially for challenging conjugations or with sensitive biomolecules.
HBTU remains a viable and more cost-effective alternative for routine applications. [3] However, researchers should be prepared for potentially longer reaction times and the need for more rigorous purification to remove any unreacted starting materials or side products. For any new conjugation, it is always advisable to perform small-scale optimization experiments to determine the ideal reaction conditions.
References
A Researcher's Guide to the Stability of Amide Bonds in PEG-Acid Linkers
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of a bioconjugate's success. Among the various linker chemistries, the formation of a stable amide bond from a polyethylene (B3416737) glycol (PEG)-acid linker is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This guide provides an objective comparison of the stability of these amide bonds, supported by experimental data and detailed methodologies, to facilitate informed decisions in the design and development of next-generation bioconjugates.
The stability of the amide bond connecting a PEG-acid linker to a therapeutic payload is paramount. This linkage must endure the physiological conditions of systemic circulation to prevent premature drug release, which can lead to off-target toxicity and diminished efficacy. However, in certain applications, controlled cleavage at the target site is desirable. Understanding the intrinsic stability of the amide bond and the factors that can influence its susceptibility to hydrolysis and enzymatic degradation is therefore essential.
Comparative Stability of Amide Bonds from PEG-Acid Linkers
The inherent resonance stabilization of the amide bond contributes to its notable stability under physiological conditions. Generally, amide bonds formed from PEG-acid linkers are considered highly stable and resistant to spontaneous hydrolysis.[1] However, the length of the PEG chain and the local microenvironment can influence the overall stability of the conjugate.
| Linker Type | Linkage | Relative Stability | Factors Influencing Stability |
| PEG-Acid (e.g., PEG4, PEG8, PEG12) | Amide | High | PEG Chain Length: Longer PEG chains can provide steric hindrance, offering protection against enzymatic degradation of the attached therapeutic molecule.[2][3][4] This effect is more pronounced for the stability of the protein or peptide itself rather than the amide bond. Neighboring Groups: The chemical nature of the conjugated molecule can influence the susceptibility of the amide bond to cleavage. Enzymatic Action: While generally resistant, specific proteases or amidases, if present at the target site, could potentially cleave the amide bond. |
| Alternative Linker 1: Ester-based | Ester | Low to Moderate | pH Sensitivity: Esters are significantly more susceptible to hydrolysis than amides, especially under basic or acidic conditions. Enzymatic Cleavage: Esterases are abundant in plasma and can rapidly cleave ester linkages, leading to premature drug release. |
| Alternative Linker 2: Carbamate-based | Carbamate | Moderate to High | Enzymatic Cleavage: Carbamate linkers can be designed to be stable in circulation but cleavable by specific enzymes, such as cathepsins, in the lysosomal compartment of target cells. pH Sensitivity: Stability can be pH-dependent, with some carbamates showing increased hydrolysis at lower pH. |
Experimental Protocols
Accurate assessment of amide bond stability is crucial for predicting the in vivo performance of a PEG-conjugated therapeutic. Below are detailed methodologies for key experiments.
Protocol 1: Plasma Stability Assay
This assay evaluates the stability of the amide bond in a biological matrix, simulating the conditions of systemic circulation.
Objective: To determine the rate of hydrolysis of the amide bond in a PEG-conjugate when incubated in plasma from different species (e.g., human, mouse, rat).
Materials:
-
PEG-conjugate of interest
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of the PEG-conjugate in PBS.
-
Incubation: Spike the PEG-conjugate stock solution into pre-warmed plasma to a final concentration of 10-100 µM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding 3 volumes of cold ACN to the plasma aliquot to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC to quantify the amount of intact PEG-conjugate and any released drug or PEG-acid.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the half-life (t½) of the conjugate in plasma.
Protocol 2: Enzymatic Stability Assay
This assay assesses the susceptibility of the amide bond to cleavage by specific enzymes that may be encountered in vivo, particularly in the target tissue.
Objective: To determine the rate of enzymatic cleavage of the amide bond in a PEG-conjugate.
Materials:
-
PEG-conjugate of interest
-
Target enzyme (e.g., Cathepsin B, a lysosomal protease)
-
Enzyme-specific assay buffer (e.g., for Cathepsin B: 50 mM sodium acetate, pH 5.0, containing DTT and EDTA)
-
Incubator at 37°C
-
HPLC system
Procedure:
-
Enzyme Activation: If necessary, activate the enzyme according to the manufacturer's protocol.
-
Reaction Mixture: In a microcentrifuge tube, combine the PEG-conjugate and the activated enzyme in the appropriate assay buffer. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Analysis: Analyze the samples by HPLC to quantify the amount of intact conjugate and the cleavage products.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the rate of enzymatic degradation.
Visualizing the Workflow and Linker Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing amide bond stability.
Caption: Comparison of common linker chemistries.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of PEG20 Spacers on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of peptide modification is critical for optimizing therapeutic efficacy. The addition of a polyethylene (B3416737) glycol (PEG) spacer, specifically a 20-unit PEG (PEG20), is a common strategy to enhance the pharmacokinetic properties of peptides. This guide provides an objective comparison of the biological activity of peptides with and without a PEG20 spacer, supported by experimental data and detailed protocols.
The conjugation of PEG chains, a process known as PEGylation, can significantly improve a peptide's solubility, stability, and circulation half-life. However, this modification can also influence its fundamental biological activity, including receptor binding and cell signaling. This comparison focuses on Exendin-4, a glucagon-like peptide-1 (GLP-1) receptor agonist, as a case study to explore these effects.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biological activity of native Exendin-4 and its PEGylated counterpart.
| Parameter | Native Exendin-4 | PEGylated Exendin-4 | Reference |
| Receptor Binding Affinity (IC50, nM) | 44.82 | 112.0 | [1] |
| Parameter | Native Exendin-4 | PEGylated Exendin-4 | Reference |
| In Vitro Bioactivity (cAMP production, EC50, nM) | 0.25 | 0.80 | |
| In Vivo Efficacy (Blood Glucose Reduction) | Transient reduction | Sustained reduction over a longer period | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a peptide for its receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., GLP-1 receptor).
-
Unlabeled competitor peptides (native and PEGylated Exendin-4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptides.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[6]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells cultured in 96-well plates.
-
Peptides (native and PEGylated Exendin-4) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the peptides for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The EC50 value, the concentration of the peptide that elicits 50% of the maximal response, can then be calculated.
Mandatory Visualizations
Signaling Pathway of GLP-1 Receptor Agonists
The binding of a GLP-1 receptor agonist, such as Exendin-4, to its receptor initiates a cascade of intracellular signaling events.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow for Peptide Comparison
This diagram illustrates the general workflow for comparing the biological activity of a peptide with and without a PEG20 spacer.
Caption: Peptide Comparison Workflow.
Conclusion
The addition of a PEG20 spacer to a peptide like Exendin-4 generally leads to a slight decrease in receptor binding affinity and in vitro bioactivity, as indicated by the higher IC50 and EC50 values. This is likely due to the steric hindrance imposed by the PEG chain, which can partially obstruct the peptide's interaction with its receptor. However, the benefits of PEGylation are most evident in vivo. The PEGylated peptide exhibits a significantly prolonged duration of action, such as a more sustained reduction in blood glucose levels.[2] This enhanced in vivo efficacy is attributed to the improved pharmacokinetic profile conferred by the PEG spacer, which protects the peptide from enzymatic degradation and reduces its renal clearance.
For drug development professionals, this guide highlights the critical trade-off between in vitro potency and in vivo performance when considering PEGylation. While a PEG20 spacer may slightly diminish the intrinsic activity of a peptide, the substantial improvements in its pharmacokinetic properties can lead to a more effective therapeutic agent with a more convenient dosing regimen. Careful consideration of the specific therapeutic application and the desired pharmacokinetic profile is essential when deciding whether to incorporate a PEG spacer into a peptide-based drug candidate.
References
- 1. PEGylated Exendin-4, a Modified GLP-1 Analog Exhibits More Potent Cardioprotection than Its Unmodified Parent Molecule on a Dose to Dose Basis in a Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison: Monodisperse vs. Polydisperse PEG Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the performance, reproducibility, and clinical success of a bioconjugate. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for your application.
At their core, both monodisperse and polydisperse PEG linkers offer the foundational benefits of PEGylation: increased hydrophilicity, improved stability, and a longer circulation half-life for the conjugated molecule.[1][2] However, the seemingly subtle difference in their molecular weight distribution is the determining factor in a range of critical performance attributes.
Monodisperse PEG linkers are single molecular entities with a precisely defined chemical structure and molecular weight.[3][4] This uniformity is in stark contrast to polydisperse PEG linkers , which consist of a mixture of PEG chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[4][5] While historically prevalent and often more cost-effective, polydisperse PEGs are increasingly being replaced by their monodisperse counterparts in the development of next-generation biotherapeutics, particularly in the realm of antibody-drug conjugates (ADCs).[2][6]
Key Performance Attributes: A Comparative Analysis
The homogeneity of monodisperse PEG linkers translates into several tangible advantages in the performance and development of bioconjugates.
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Composition | Single, defined molecular weight (PDI = 1.0)[1] | Mixture of varying molecular weights (PDI > 1.0)[7] |
| Homogeneity of Final Conjugate | Produces a single, well-defined bioconjugate[8] | Results in a heterogeneous mixture of bioconjugates[1] |
| Reproducibility | High batch-to-batch consistency[1] | Potential for batch-to-batch variability[9] |
| Characterization & Analytics | Simplified analytical characterization, aiding regulatory approval[2] | Complex analytical profile, complicating characterization[9] |
| Pharmacokinetics (PK) | More predictable and uniform PK profile[10][11] | Variable PK profiles within the mixture |
| Immunogenicity | Lower potential for inducing anti-PEG antibodies[1] | Higher risk of immunogenicity and accelerated clearance[7] |
| Solubility & Aggregation | Excellent at mitigating aggregation of hydrophobic payloads[2] | Can improve solubility, but heterogeneity may be a factor |
| Drug-to-Antibody Ratio (DAR) in ADCs | Enables higher and more consistent DARs[1][2] | Can lead to variability in DAR and suboptimal efficacy[12] |
| Cost | Generally higher | More cost-effective |
Experimental Data: Monodisperse PEGs Demonstrate Superior Performance
A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs provides compelling quantitative evidence of the advantages of molecularly defined linkers.
Protein Adsorption
Monodisperse PEG-coated nanoparticles exhibited significantly lower protein adsorption compared to their polydisperse counterparts. This is critical for reducing non-specific interactions and improving the in vivo stealth properties of nanomedicines.
| PEG Type on AuNP | Protein Adsorption Reduction vs. Polydisperse (FBS) | Protein Adsorption Reduction vs. Polydisperse (Human Serum) |
| Monodisperse (mPEG36-HS) | ~70%[10] | ~60%[10] |
| Monodisperse (mPEG45-HS) | ~70%[10] | ~60%[10] |
| Polydisperse (mPEG2k-SH) | Baseline | Baseline |
Table 1: Comparison of protein adsorption on gold nanoparticles functionalized with monodisperse vs. polydisperse PEG. Data extracted from Tian et al., RSC Adv., 2024.[10]
Pharmacokinetics
The pharmacokinetic profiles of the PEGylated gold nanoparticles revealed a significantly longer circulation half-life and reduced clearance for those modified with monodisperse PEGs. This extended circulation time is crucial for enhancing the therapeutic window of long-acting drugs and targeted therapies.
| PEG Type on AuNP | Blood Circulation Half-life (t1/2) |
| Monodisperse (mPEG36-HS) | 23.6 ± 2.3 h[10] |
| Monodisperse (mPEG45-HS) | 21.9 ± 1.5 h[10] |
| Polydisperse (mPEG2k-SH) | 8.8 ± 0.7 h[10] |
Table 2: Pharmacokinetic comparison of gold nanoparticles functionalized with monodisperse vs. polydisperse PEG in a murine model. Data extracted from Tian et al., RSC Adv., 2024.[10]
The Case for Polydisperse PEG Linkers
Despite the clear advantages of monodisperse PEGs, polydisperse linkers still find utility in certain applications. Their lower cost and established use in numerous FDA-approved drugs make them a viable option for some PEGylated protein therapeutics and in the formulation of lipid nanoparticles, such as those used in mRNA vaccines.[3][13] However, it is crucial to acknowledge that the use of polydisperse PEGs can lead to a more complex regulatory pathway due to the inherent heterogeneity of the final product.[9]
Experimental Protocols
General Protocol for Protein PEGylation using an Amine-Reactive Monodisperse PEG-NHS Ester
This protocol provides a general method for the conjugation of a monodisperse PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Monodisperse PEG-NHS ester (e.g., mPEG-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the monodisperse PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the PEGylated protein using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to determine the degree of PEGylation.
Note: This is a general protocol and may require optimization for specific proteins and PEG linkers.
Visualizing the Concepts
Conclusion
The choice between monodisperse and polydisperse PEG linkers has profound implications for the development of bioconjugates. While polydisperse PEGs have a historical precedent and a cost advantage, the scientific evidence increasingly supports the use of monodisperse PEGs for achieving homogeneous, reproducible, and highly performing biotherapeutics. For drug developers aiming for a well-characterized product with a predictable clinical outcome and a smoother regulatory journey, monodisperse PEG linkers represent the superior choice. The initial investment in a more defined linker can yield significant returns in the form of a more effective and safer therapeutic agent.
References
- 1. labinsights.nl [labinsights.nl]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 5. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 6. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03153A [pubs.rsc.org]
- 11. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
A Comparative Guide to Fmoc-N-amido-PEG-acid and Fmoc-amino-PEG-acetic acid for Advanced Bioconjugation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, drug delivery, and bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. This guide provides an objective comparison of two commonly utilized heterobifunctional polyethylene (B3416737) glycol (PEG) linkers: Fmoc-N-amido-PEG-acid and Fmoc-amino-PEG-acetic acid. We will delve into their structural nuances, performance characteristics, and provide relevant experimental data and protocols to inform your selection process.
At the heart of many advanced therapeutics and research agents, such as antibody-drug conjugates (ADCs) and PEGylated peptides, lies the linker molecule that connects the functional components. The properties of this linker, including its length, flexibility, and stability, can significantly influence the overall efficacy, solubility, and in vivo behavior of the final conjugate. Both Fmoc-N-amido-PEG-acid and Fmoc-amino-PEG-acetic acid are valuable tools in this context, offering a protected amine for directional synthesis and a terminal carboxylic acid for conjugation.
Structural and Functional Overview
Fmoc-N-amido-PEG-acid and Fmoc-amino-PEG-acetic acid share a common architecture: a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus, a hydrophilic PEG spacer, and a carboxylic acid at the other terminus. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions, typically with piperidine (B6355638), enabling stepwise peptide synthesis or other sequential conjugations.[1] The PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate.[2]
The primary structural distinction between these two linkers lies in the alkyl chain of the carboxylic acid terminus. Fmoc-N-amido-PEG-acid possesses a propionic acid moiety, while Fmoc-amino-PEG-acetic acid features an acetic acid group. This seemingly subtle difference can have implications for the linker's stability and reactivity.
Performance Comparison: Stability as a Key Differentiator
The choice of linker can be critical for the stability of the final bioconjugate, particularly during synthesis and under physiological conditions. One of the notable performance differences between these two linkers is their stability in basic environments.
Fmoc-amino-PEG-acetic acid is reported to exhibit greater stability under basic conditions when compared to its propionic acid counterpart. [3] This enhanced stability can be advantageous in multi-step syntheses where the linker is exposed to basic deprotection steps, potentially leading to higher yields and purer final products.
| Feature | Fmoc-N-amido-PEG-acid | Fmoc-amino-PEG-acetic acid | Reference |
| Terminal Acid Group | Propionic Acid | Acetic Acid | N/A |
| Key Structural Feature | Three-carbon acid at one end | N/A | [3] |
| Reported Stability | Standard stability | Greater stability under basic conditions | [3] |
| Primary Applications | Peptide synthesis, bioconjugation | Peptide synthesis, bioconjugation, especially in applications requiring higher stability in basic conditions | [3] |
Experimental Protocols
The following are generalized protocols for the use of these linkers in solid-phase peptide synthesis (SPPS). The core steps of Fmoc deprotection and coupling are similar for both linkers.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of either Fmoc-N-amido-PEG-acid or Fmoc-amino-PEG-acetic acid into a peptide sequence on a solid support resin.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-N-amido-PEGn-acid or Fmoc-amino-PEGn-acetic acid (where 'n' is the number of PEG units)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 15-30 minutes to remove the Fmoc protecting group from the terminal amino acid. Wash the resin thoroughly with DMF.
-
Linker Coupling:
-
Dissolve Fmoc-N-amido-PEG-acid or Fmoc-amino-PEG-acetic acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid.
-
Add the activated linker solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
Wash the resin with DMF to remove excess reagents.
-
-
Peptide Elongation (Optional): To continue adding amino acids after the PEG linker, repeat the Fmoc deprotection and coupling steps with the desired Fmoc-protected amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the purified PEGylated peptide.
Diagram of the SPPS Workflow
Signaling Pathways and Applications
These PEG linkers are not directly involved in signaling pathways themselves but are instrumental in the construction of molecules that are. For instance, in the development of an Antibody-Drug Conjugate (ADC), the linker connects a monoclonal antibody to a cytotoxic payload. The antibody directs the ADC to a specific receptor on a cancer cell, and upon internalization, the linker is cleaved, releasing the drug to induce cell death through pathways like apoptosis. The stability and cleavage characteristics of the linker are therefore paramount for the efficacy and safety of the ADC.
Diagram of a General ADC Mechanism of Action
Conclusion
Both Fmoc-N-amido-PEG-acid and Fmoc-amino-PEG-acetic acid are versatile and effective linkers for a wide range of bioconjugation applications. The choice between them may hinge on the specific requirements of the synthetic route. For syntheses that involve prolonged or repeated exposure to basic conditions, the enhanced stability of Fmoc-amino-PEG-acetic acid could offer a significant advantage, potentially leading to improved yields and product purity. For standard applications, both linkers are expected to perform well. As with any critical reagent, the optimal choice should be guided by empirical testing within the context of the specific application.
References
A Researcher's Guide to Fmoc-PEG Linkers in Peptide Chemistry: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of linkers is a critical determinant in the successful synthesis of peptides, particularly for long or notoriously "difficult" sequences. Fmoc-PEG (9-fluorenylmethoxycarbonyl-polyethylene glycol) linkers have emerged as a important tool in solid-phase peptide synthesis (SPPS), offering distinct advantages in solubility, aggregation prevention, and overall peptide quality. This guide provides a comprehensive comparison of Fmoc-PEG linkers with alternative strategies, supported by experimental data, to inform the rational design of peptide synthesis protocols.
The core advantage of incorporating a PEG moiety into the linker lies in its ability to impart hydrophilicity and flexibility to the growing peptide chain. This seemingly simple modification can have profound effects on the efficiency of peptide synthesis and the properties of the final product. PEGylation, the covalent attachment of PEG chains, is a well-established strategy to enhance the therapeutic properties of peptides and proteins by improving their solubility, increasing their stability against proteolytic degradation, and reducing their immunogenicity.[1][2]
Performance Comparison: Fmoc-PEG Linkers vs. Alternatives
The choice of resin and linker in SPPS directly influences the outcome of the synthesis, especially when dealing with hydrophobic or aggregation-prone peptides. While traditional polystyrene (PS) resins are widely used, their hydrophobicity can lead to poor solvation of the growing peptide chain, resulting in incomplete reactions and lower yields.[3] PEG-grafted polystyrene resins and linkers have been developed to address these limitations.
A study comparing diethylene glycol (DEG)-crosslinked polystyrene (DEG-PS) resin, a form of PEGylated support, with the traditional divinyl benzene (B151609) (DVB)-crosslinked polystyrene (DVB-PS) resin demonstrated the superior performance of the more hydrophilic support in the synthesis of several challenging peptides. The data, summarized in the table below, shows consistently higher purity and yield for peptides synthesized on the DEG-PS resin.[4]
| Peptide Sequence | Resin Type | Purity (%) | Yield (%) |
| ABC Analogue | DEG-PS | 73.2 | 58.3 |
| DVB-PS | 72.5 | 46.3 | |
| Thymosin | DEG-PS | 58.4 | 48.6 |
| DVB-PS | 54.0 | 39.2 | |
| β (34–42) | DEG-PS | 41.4 | 50.5 |
| Jung and Redemann (JR) | DEG-PS | 41.0 | 52.6 |
| ABRF 1992 | DEG-PS | 68.0 | 56.2 |
Table 1: Comparison of peptide purity and yield for challenging sequences synthesized on DEG-PS and DVB-PS resins. Data from Othman Al Musaimi et al., 2024.[4]
The length of the PEG chain in the linker also plays a crucial role. A study on the synthesis of peptide-based cancer epitopes found that longer PEG chains can lead to higher yields of crude peptide.[1] This is attributed to the improved precipitation of the PEGylated peptide after cleavage, minimizing product loss during washing steps.[1] Furthermore, increasing the length of the PEG linker can enhance the solubility of the final product and decrease its susceptibility to proteolytic enzymes.[5]
While quantitative data directly comparing a range of discrete Fmoc-PEG linker lengths (e.g., PEG4, PEG8, PEG12) for the synthesis of a single peptide is limited in the available literature, the general consensus is that longer PEG chains offer greater benefits in terms of solubility and yield, particularly for hydrophobic peptides.[1][5][6]
Experimental Protocols
Detailed methodologies are essential for reproducible results in peptide synthesis. Below are generalized protocols for key steps involving Fmoc-PEG linkers.
Synthesis of Fmoc-NH-(PEG)n-COOH Linkers
The synthesis of Fmoc-amino-PEG-acid linkers is a multi-step process that can be adapted for various PEG chain lengths. A general approach involves the mono-Boc protection of a diamino-PEG, followed by reaction with a protected acid, deprotection of the Boc group, and subsequent Fmoc protection. For those seeking a more streamlined approach, a wide variety of Fmoc-NH-(PEG)n-COOH linkers with discrete PEG lengths are commercially available.[7]
Coupling of the First Amino Acid to a PEG-Grafted Resin
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
PEG-grafted resin (e.g., TentaGel, NovaSyn® TG)
-
1-Hydroxybenzotriazole (HOBt) (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
Procedure:
-
Swell the PEG-grafted resin in DMF for 1-2 hours.
-
If the resin is supplied in the Fmoc-protected form, deprotect by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and then DCM.
-
In a separate vessel, dissolve the Fmoc-amino acid and HOBt in a minimal amount of DMF.
-
Add DIC to the amino acid solution and allow it to activate for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Standard Fmoc-SPPS Cycle using a PEG-Grafted Resin
The following diagram illustrates a typical cycle for solid-phase peptide synthesis using the Fmoc strategy.
Peptide Cleavage from PEG-Grafted Resins
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
Procedure:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/water/TIS (95:2.5:2.5 v/v/v).[8]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[9]
-
Allow the mixture to react at room temperature for 2-4 hours with occasional swirling.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Logical Relationships in Linker Selection
The decision-making process for selecting an appropriate linker in SPPS involves considering the desired properties of the final peptide and the challenges anticipated during synthesis.
Conclusion
Fmoc-PEG linkers and PEG-grafted resins represent a significant advancement in solid-phase peptide synthesis, particularly for overcoming the challenges associated with "difficult" sequences. The hydrophilic and flexible nature of the PEG chain enhances the solvation of the growing peptide, mitigates aggregation, and can lead to improved yields and purity of the final product. While direct quantitative comparisons of various discrete PEG linker lengths are not extensively documented, the available evidence strongly supports the superiority of PEGylated supports over traditional polystyrene resins for the synthesis of complex peptides. The detailed protocols and decision-making framework provided in this guide offer a practical resource for researchers aiming to leverage the benefits of Fmoc-PEG linkers in their peptide synthesis endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 5. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Evaluating the Impact of PEGylation on Peptide Solubility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become a cornerstone in the development of therapeutic peptides. One of the most significant advantages of this modification is the enhancement of peptide solubility.[1][2] This guide provides a comprehensive comparison of PEGylated versus non-PEGylated peptides, with a focus on solubility, supported by experimental data and detailed protocols.
The Solubility Advantage of PEGylation
PEGylation confers several physicochemical properties that lead to improved solubility. The highly hydrophilic nature of the PEG polymer can increase the overall solubility of a peptide, particularly those that are inherently hydrophobic.[3][4] Furthermore, the increased hydrodynamic volume of the PEGylated peptide can create a steric shield, which may reduce intermolecular interactions that lead to aggregation and precipitation.[5] This modification can also enhance the stability of the peptide in solution.[6]
Quantitative Comparison of Peptide Solubility
The following table summarizes the observed effects of PEGylation on the solubility of various peptides. While specific numerical data for direct solubility comparison is not always readily available in the literature, the general trend of enhanced solubility is widely reported.
| Peptide | PEG Size (kDa) | Solubility of Native Peptide | Solubility of PEGylated Peptide | Reference(s) |
| Insulin | 5 | Prone to aggregation | Significantly enhanced resistance to aggregation and improved aqueous solubility.[7] | [7][8][9] |
| Exenatide (B527673) | 10, 20 | Soluble in aqueous solutions under specific pH conditions.[10] | PEGylation is performed to improve in-serum stability and half-life; solubility is generally maintained or improved.[11][12][13] | [11][12][13] |
| General Hydrophobic Peptides | Varies | Often low or insoluble in aqueous buffers. | Generally improved solubility in aqueous solutions.[14] | [14] |
| Therapeutic Proteins and Peptides (General) | Varies | Variable | Generally improved drug solubility.[1][2] | [1][2] |
Experimental Protocols
To quantitatively assess the effect of PEGylation on peptide solubility, the following experimental protocols are commonly employed.
Peptide PEGylation Protocol (General)
This protocol outlines the general steps for the covalent attachment of PEG to a peptide. The specific reaction conditions will vary depending on the reactive PEG derivative and the functional groups on the peptide.
Materials:
-
Peptide of interest
-
Activated PEG derivative (e.g., mPEG-NHS ester for reaction with primary amines, mPEG-maleimide for reaction with free thiols)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) at a pH suitable for the specific reaction, typically pH 7.2-8.0 for NHS esters and pH 6.5-7.5 for maleimides)
-
Quenching reagent (e.g., Tris or glycine (B1666218) for NHS ester reactions)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the reaction buffer to a known concentration.
-
PEG Activation (if necessary): Some PEG reagents may require activation immediately prior to use according to the manufacturer's instructions.
-
PEGylation Reaction: Add the activated PEG derivative to the peptide solution. The molar ratio of PEG to peptide will need to be optimized but a common starting point is a 2- to 5-fold molar excess of PEG.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-2 hours), with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted PEG derivative.
-
Purification: Purify the PEGylated peptide from the reaction mixture to remove unreacted peptide, excess PEG, and byproducts using an appropriate chromatography method.
-
Characterization: Characterize the purified PEGylated peptide using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm the degree of PEGylation and purity.
Turbidity-Based Solubility Assay
This assay provides a rapid determination of the kinetic solubility of a peptide by measuring the turbidity that results from precipitation.
Materials:
-
Lyophilized native and PEGylated peptides
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader capable of measuring absorbance at a wavelength where the peptide does not absorb (e.g., 340 nm or 600 nm)
Procedure:
-
Prepare Peptide Stock Solutions: Prepare high-concentration stock solutions of the native and PEGylated peptides in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the peptide stock solutions in the assay buffer to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Absorbance Measurement: Measure the absorbance (turbidity) of each well at the chosen wavelength using the microplate reader.
-
Data Analysis: Plot the absorbance as a function of the peptide concentration. The concentration at which a significant increase in absorbance is observed corresponds to the solubility limit of the peptide under the tested conditions.
PEG Precipitation Solubility Assay
This method assesses the relative solubility of peptides by inducing precipitation with PEG and can be adapted for a high-throughput format.
Materials:
-
Solutions of native and PEGylated peptides at a known concentration (e.g., 1 mg/mL) in a suitable buffer.
-
High-concentration PEG stock solution (e.g., 40% w/v PEG 4000 in the same buffer).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare PEG Dilutions: In the 96-well plate, create a series of wells with increasing concentrations of PEG by mixing the peptide solution with varying amounts of the PEG stock solution and buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow for precipitation.
-
Centrifugation: Centrifuge the plate to pellet the precipitated peptide.
-
Supernatant Transfer: Carefully transfer a known volume of the supernatant from each well to a new, clean 96-well plate.
-
Quantify Soluble Peptide: Determine the concentration of the soluble peptide in the supernatant using a suitable method, such as measuring the absorbance at 280 nm (if the peptide contains aromatic residues) or using a peptide quantification assay (e.g., BCA assay).
-
Data Analysis: Plot the concentration of soluble peptide as a function of the PEG concentration. A lower concentration of PEG required to precipitate the peptide indicates lower relative solubility.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for evaluating the effect of PEGylation on peptide solubility and the logical relationship between the key steps.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEGylation of Insulin and Lysozyme To Stabilize against Thermal Denaturation: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long-acting preparations of exenatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-specific PEGylation of exenatide analogues markedly improved their glucoregulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
A Quantitative Comparison of Fmoc Deprotection Kinetics in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Fmoc Removal
The selection of a suitable deprotection reagent is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS), directly impacting the yield and purity of the final peptide product. Incomplete removal of the Nα-Fmoc protecting group can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide.[1] Conversely, harsh deprotection conditions can promote side reactions such as aspartimide formation and racemization, particularly with sensitive amino acid residues.[2][3] This guide provides a quantitative comparison of commonly used Fmoc deprotection reagents, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Comparative Analysis of Deprotection Reagents
The efficiency of Fmoc removal is highly dependent on the base used, its concentration, the solvent, and the peptide sequence itself. While piperidine (B6355638) has long been the standard reagent, alternatives and combinations have emerged to address its limitations, such as toxicity and the propensity to cause side reactions.[2][4] Below is a summary of quantitative data comparing the performance of various deprotection agents.
| Deprotection Reagent | Model System/Peptide | Key Kinetic Data | Observations & Remarks | Reference |
| 20% Piperidine in DMF | Fmoc-Val-resin | t₁/₂ = 7s | Considered the conventional standard; rapid deprotection under these conditions. | [5] |
| 20% Piperidine in DMF | Fmoc-Leu-OH | ~80% deprotection in 3 min | Efficient deprotection for unhindered amino acids. | [2][4] |
| 20% Piperidine in DMF | Fmoc-Arg(Pbf)-OH | Requires >10 min for efficient deprotection | Slower kinetics observed for sterically hindered amino acids like Arginine with its bulky Pbf protecting group. | [2][4] |
| 20% 4-Methylpiperidine (4MP) in DMF | Fmoc-Leu-OH | Efficient deprotection, comparable to piperidine | A viable alternative to piperidine with similar kinetics for unhindered residues. | [2][4] |
| 20% 4-Methylpiperidine (4MP) in DMF | Fmoc-Arg(Pbf)-OH | Comparable to piperidine, requires >10 min | Similar to piperidine, longer reaction times are needed for hindered amino acids. | [2][4] |
| 10% Piperazine (PZ) in DMF/Ethanol (9:1) | Fmoc-Leu-OH | Efficient deprotection, comparable to piperidine | A good alternative, though solubility can be an issue, requiring the use of ethanol. | [2][4] |
| 10% Piperazine (PZ) in DMF/Ethanol (9:1) | Fmoc-Arg(Pbf)-OH | Less efficient than piperidine and 4MP at shorter times | Slower kinetics for hindered residues compared to piperidine and 4MP. | [2][4] |
| 5% Piperazine + 0.5% DBU in DMF | Fmoc-Val-resin | t₁/₂ = 12s | The addition of DBU significantly accelerates the deprotection rate of piperazine. | [5] |
| 5% Piperazine + 1% DBU in DMF | Fmoc-Val-resin | t₁/₂ = 7s | Matches the deprotection speed of 20% piperidine. | [5] |
| 5% Piperazine + 2% DBU in DMF | Fmoc-Val-resin | t₁/₂ = 4s | Offers a very rapid deprotection, with complete removal in under a minute. This combination is highlighted as a safer and more efficient alternative to piperidine. | [1][5] |
| 2% DBU in DMF | Thioamide-containing peptides | Reduces epimerization and by-product formation | Superior to piperidine for the synthesis of sensitive thioamide-containing peptides. | [6] |
Key Insights from the Data:
-
Piperidine remains a fast and effective deprotection reagent for standard peptide synthesis.[5]
-
4-Methylpiperidine shows kinetic performance very similar to piperidine, making it a suitable, and in some jurisdictions less regulated, alternative.[2][4]
-
Piperazine is a milder base and can be advantageous in reducing side reactions like aspartimide formation.[2] However, its deprotection kinetics are generally slower, especially for sterically hindered amino acids.[2][4]
-
The combination of Piperazine and DBU emerges as a powerful alternative, offering deprotection rates that can match or even surpass that of 20% piperidine, while being presented as a safer option.[1][5] The concentration of DBU can be tuned to control the speed of the reaction.
-
For particularly sensitive sequences, such as those containing thioamides, DBU alone has been shown to be superior to piperidine in minimizing side reactions like epimerization.[6]
Visualizing the Chemistry and Process
To better understand the underlying mechanism and the experimental approach to studying its kinetics, the following diagrams are provided.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Caption: Experimental workflow for kinetic analysis of Fmoc deprotection.
Experimental Protocols
Reproducible kinetic data relies on a well-defined experimental protocol. The following is a generalized methodology for the quantitative analysis of Fmoc deprotection kinetics using UV-Vis spectroscopy.
Materials:
-
Fmoc-amino acid-loaded resin (e.g., Fmoc-Val-Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection reagents: Piperidine, 4-Methylpiperidine, Piperazine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Quenching solution (e.g., a dilute solution of a weak acid in DMF)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol for Kinetic Measurement:
-
Resin Preparation: Swell a known mass of the Fmoc-amino acid-resin in DMF for at least 30 minutes in a reaction vessel.
-
Initiation of Deprotection: Add a precise volume of the deprotection solution (e.g., 20% piperidine in DMF) to the swollen resin at time t=0. Ensure thorough mixing.
-
Sampling: At predetermined time intervals (e.g., 5s, 10s, 20s, 30s, 60s, 120s, etc.), withdraw a small aliquot of the supernatant from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a solution that neutralizes the base, thereby stopping the deprotection reaction.
-
Dilution: Dilute the quenched aliquot to a known volume with DMF in a volumetric flask to bring the absorbance of the dibenzofulvene (DBF)-base adduct into the linear range of the spectrophotometer.
-
UV-Vis Measurement: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-adduct (typically around 301 nm for the piperidine adduct).[3]
-
Data Analysis:
-
The concentration of the released DBF-adduct is proportional to the extent of deprotection.
-
Calculate the percentage of Fmoc deprotection at each time point by comparing the absorbance to that of a fully deprotected sample (i.e., after a long reaction time).
-
Plot the percentage of deprotection versus time to obtain the kinetic profile.
-
The half-life (t₁/₂) of the reaction, which is the time required for 50% deprotection, can be determined from this plot. For a pseudo-first-order reaction, the rate constant (k) can be calculated from the half-life (k = 0.693 / t₁/₂).
-
This generalized protocol can be adapted to compare different deprotection reagents, concentrations, and peptide sequences under consistent experimental conditions, allowing for a robust and reliable quantitative analysis.
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Resins for Solid-Phase Synthesis of PEGylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a clinically validated strategy to enhance their pharmacokinetic and pharmacodynamic properties. The success of synthesizing these complex biomolecules is critically dependent on the choice of the solid support. This guide provides an objective comparison of different resins commonly employed for the solid-phase synthesis of PEGylated peptides, with a focus on performance, supported by experimental data and detailed protocols.
The Critical Role of the Resin in PEGylated Peptide Synthesis
Solid-phase peptide synthesis (SPPS) on polymeric resins has revolutionized how peptides are made. For challenging sequences, such as long or hydrophobic peptides, and for the subsequent attachment of bulky moieties like PEG, the properties of the resin are paramount. PEG-grafted resins, such as Tentagel and ChemMatrix, have emerged as superior alternatives to traditional polystyrene resins. Their polyethylene glycol chains create a more solution-like environment, improving solvation of the growing peptide chain, minimizing aggregation, and enhancing reaction kinetics. This is particularly crucial for the efficient synthesis of the peptide backbone and the subsequent PEGylation step.
Performance Comparison of Key Resins
The choice of resin can significantly impact the purity and yield of the final PEGylated peptide. While direct comparative studies focusing exclusively on the PEGylation step across different resins are limited, the performance of these resins in the synthesis of "difficult" or long peptides serves as a strong indicator of their suitability. Difficult sequences present similar challenges to those encountered during the synthesis and subsequent PEGylation of peptides, namely the need to ensure efficient coupling and prevent aggregation.
Here, we summarize the performance of two prominent PEG-based resins, Tentagel and ChemMatrix , based on available experimental data for challenging peptide sequences.
| Resin Type | Peptide Sequence/Type | Crude Purity (%) | Yield (%) | Reference |
| Tentagel® S-RAM | Peptide Nucleic Acid (PNA) | ~66 | Not Reported | [1] |
| ChemMatrix® | Peptide Nucleic Acid (PNA) | ~56 | Not Reported | [1] |
| Tentagel® | Difficult Peptide (KRLFKKLLFSLRKY) | 74 | Moderate | [2] |
| ChemMatrix® | Difficult Peptide (KRLFKKLLFSLRKY) | >80 | Not Reported | [2] |
| Tentagel® XV | Long/Difficult Peptides | Best Performance | Best Performance | [3] |
| OctaGel™ | Long/Difficult Peptides | Good Performance | Good Performance | [3] |
| ProTide® | Long/Difficult Peptides | Good Performance | Good Performance | [3] |
Note: The data presented is for challenging peptide sequences, which is a strong proxy for the performance in PEGylated peptide synthesis. A recent study highlighted that for the synthesis of difficult or long peptide sequences, TentaGel XV resin demonstrated the best performance in terms of yield and purity when compared to OctaGel™ and ProTide® resins[3]. For a specific difficult peptide sequence, ChemMatrix® resin resulted in a higher purity product (>80%) compared to TentaGel® (74%)[2]. Conversely, for a peptide nucleic acid, TentaGel® resin yielded a higher crude purity (~66%) than ChemMatrix® (~56%)[1]. The choice of resin may therefore also depend on the specific nature of the peptide sequence.
Experimental Methodologies
A generalized experimental protocol for the synthesis and on-resin PEGylation of a peptide is provided below. This protocol can be adapted for use with various PEG-based resins.
I. Resin Preparation and Swelling
-
Resin Swelling: The resin (e.g., Tentagel, ChemMatrix) is placed in a reaction vessel and swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least 30 minutes prior to the first amino acid coupling. Proper swelling is crucial for reagent accessibility to the reactive sites within the resin beads.
II. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin using a standard coupling agent such as N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure.
-
Chain Elongation Cycle:
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., DIC/OxymaPure) and coupled to the deprotected N-terminus of the peptide-resin.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
This cycle is repeated until the desired peptide sequence is assembled.
-
III. On-Resin N-Terminal PEGylation
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described above.
-
Washing: The peptide-resin is washed thoroughly with DMF and then with a solvent suitable for the PEGylation reaction (e.g., DCM or a mixture of DMF and DCM).
-
PEGylation Reaction: The deprotected N-terminus of the peptide-resin is reacted with an activated PEG derivative (e.g., Fmoc-PEG-propionic acid activated with DIC and OxymaPure). The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: The resin is washed extensively with DMF and DCM to remove unreacted PEG and coupling reagents.
IV. Cleavage and Deprotection
-
Resin Drying: The PEGylated peptide-resin is washed with a volatile solvent (e.g., DCM) and dried under vacuum.
-
Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail. A common cocktail is trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.
-
Purification and Analysis: The crude PEGylated peptide is collected by centrifugation, washed with cold ether, and dried. The final product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.
Visualizing the Process
To better illustrate the workflow and chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the solid-phase synthesis and on-resin PEGylation of peptides.
References
Assessing the Cytotoxicity of Fmoc-N-PEG20-Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing use of polyethylene (B3416737) glycol (PEG) in drug delivery and bioconjugation necessitates a thorough understanding of the cytotoxic potential of PEGylated compounds. This guide provides a comparative assessment of the cytotoxicity of derivatives related to Fmoc-N-PEG20-acid, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to a lack of publicly available cytotoxicity data for this compound itself, this guide draws upon experimental data from structurally related compounds, namely various PEG derivatives and N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides, to infer potential cytotoxic effects.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various PEG derivatives and Fmoc-dipeptides on different cell lines. This data provides insights into how molecular weight, end-group functionality, and the Fmoc moiety may contribute to cytotoxicity.
| Compound | Molecular Weight ( g/mol ) | Cell Line | IC50 | Reference |
| Triethylene glycol (TEG) | 150.17 | HeLa | 19.8 mg/mL | [1] |
| Triethylene glycol (TEG) | 150.17 | L929 | 12.4 mg/mL | [1] |
| PEG 400 | 400 | Caco-2 | Significant toxicity at 4 w/v% | [2] |
| PEG 1000 | 1000 | L929 | 22.5 mg/mL | [1] |
| PEG 2000 | 2000 | HeLa, L929 | Almost non-cytotoxic | [1] |
| PEG 4000 | 4000 | L929 | 20.0 mg/mL | [1] |
| PEG 15000 | 15000 | Caco-2 | Significant toxicity at 4 w/v% | [2] |
| PEGylated MXene | - | MCF-7 | 315.81 mg/L | [3] |
| PEGylated MXene | - | A375 | 335.93 mg/L | [3] |
| Fmoc-GFF | - | SK-N-BE(2)-luc | 1.87 ± 0.33 mM | [4] |
Interpreting the Data
The cytotoxicity of polyethylene glycol (PEG) derivatives is influenced by both their molecular weight and the nature of their terminal functional groups. Generally, lower molecular weight PEGs, such as triethylene glycol (TEG), tend to exhibit higher cytotoxicity.[1] For instance, TEG showed significant toxicity at high concentrations in L929 mouse fibroblast cells.[1] In contrast, higher molecular weight PEGs like PEG 2000 are often found to be virtually non-cytotoxic.[1] However, this is not a strict rule, as some studies have reported significant toxicity for high molecular weight PEGs like PEG 15,000 on Caco-2 cells.[2]
The functional groups at the ends of the PEG chain also play a critical role. For example, PEG-based monomers like poly(ethylene glycol) methyl ether acrylate (B77674) (mPEGA) and poly(ethylene glycol) methyl ether methacrylate (B99206) (mPEGMA) have demonstrated clear cytotoxic effects.[5]
Regarding the Fmoc (fluorenylmethyloxycarbonyl) protecting group, studies on Fmoc-dipeptides have shown that this moiety can be part of molecules exhibiting potent cytotoxic activity against various human cancer cell lines. This suggests that the Fmoc group itself could contribute to the overall cytotoxicity of a larger molecule.
Given that this compound has a relatively low molecular weight PEG chain (approximately 880 g/mol ) and contains the Fmoc group, it is plausible that it could exhibit some level of cytotoxicity. However, without direct experimental data, this remains speculative. The presence of a carboxylic acid group adds another layer of complexity, as its interactions with cell membranes and intracellular components are not fully characterized in this context.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to directly assess the cytotoxicity of this compound and its derivatives, this section provides detailed protocols for three commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully collect a portion of the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more binding buffer to each sample and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of cytotoxicity assessment, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a generalized cell death signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Generalized cell death signaling pathways.
Conclusion
While direct experimental data on the cytotoxicity of this compound is currently unavailable, a comparative analysis of related compounds provides valuable insights. The molecular weight of the PEG chain and the presence of the Fmoc group are both factors that could contribute to cytotoxic effects. Researchers and drug developers are strongly encouraged to perform direct cytotoxicity testing of this compound and its derivatives using the standardized protocols provided in this guide to ensure the safety and efficacy of their novel therapeutics. This proactive approach to safety assessment is crucial for the successful translation of promising new molecules from the laboratory to the clinic.
References
- 1. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A Comparative Study of Cytotoxicity of PPG and PEG Surface-Modified 2-D Ti3C2 MXene Flakes on Human Cancer Cells and Their Photothermal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of PEGylated Linkers in Automated Peptide Synthesizers
For researchers, scientists, and drug development professionals, the efficiency and fidelity of automated solid-phase peptide synthesis (SPPS) are paramount. The choice of the linker, the molecular anchor attaching the nascent peptide to the solid support, is a critical determinant of the final peptide's purity and yield. This guide provides an objective comparison of the performance of polyethylene (B3416737) glycol (PEG) based linkers, with a focus on long-chain variants like Fmoc-N-PEG20-acid, against traditional non-PEGylated alternatives such as Wang and Rink Amide linkers.
The inclusion of a PEG spacer between the peptide and the resin has been shown to significantly enhance the synthesis of complex and "difficult" peptide sequences. This is largely attributed to the PEG chain's ability to improve the solvation of the growing peptide, thereby reducing intra- and intermolecular aggregation and increasing the accessibility of the N-terminus for subsequent coupling reactions.
Performance Comparison: PEGylated vs. Non-PEGylated Linkers
The primary advantages of utilizing a PEGylated linker in automated peptide synthesis are evident in the improved purity and yield of the crude peptide product, particularly for longer or more hydrophobic sequences. While direct comparative data for this compound is not extensively published, studies comparing PEG-containing resins to standard polystyrene resins provide compelling evidence of their superior performance.
Key Performance Parameters:
| Linker Type | C-Terminal Functionality | Key Advantages | Potential Disadvantages |
| This compound | Carboxylic Acid | - Significantly improves solvation and reduces peptide aggregation.- Enhances synthesis efficiency for long and "difficult" peptides.- Increases crude purity and overall yield. | - Higher cost compared to traditional linkers.- May require optimization of cleavage conditions. |
| Wang Linker | Carboxylic Acid | - Well-established and widely used.- Cost-effective for routine peptide synthesis. | - Prone to racemization of the C-terminal amino acid during loading.- Can lead to lower purity and yield for difficult sequences due to aggregation. |
| Rink Amide Linker | Amide | - Enables the direct synthesis of peptide amides.- Generally high cleavage efficiency with standard TFA cocktails. | - The linker itself can be a source of impurities upon cleavage.- Does not mitigate on-resin aggregation as effectively as PEG linkers. |
| Fmoc-L-Phe-MPPA | Carboxylic Acid | - Specifically designed to minimize racemization of the C-terminal amino acid (typically ≤ 0.5%).[1] | - As a specialized linker, it may have a higher cost. |
Quantitative Data Summary
The following table summarizes available quantitative data comparing the performance of different linker types in peptide synthesis.
| Parameter | Fmoc-PEG-Linker (on PEG-resin) | Wang Linker (on Polystyrene) | Rink Amide Linker (on Polystyrene) | Fmoc-L-Phe-MPPA |
| Crude Purity (Acyl Carrier Protein 65-74) | 75-90%[2] | 52%[2] | Not Reported | Not Reported |
| C-terminal Racemization | Not Specifically Reported | Can be significant | Not Applicable | ≤ 0.5%[1] |
| Overall Yield (Difficult Sequences) | Generally Higher | Generally Lower | Generally Lower | Not Reported |
Experimental Protocols
Detailed methodologies for utilizing these linkers in an automated peptide synthesizer are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and synthesizer model.
Protocol 1: Automated Peptide Synthesis using this compound
This protocol assumes the use of a pre-loaded this compound resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Prepare a solution of the next Fmoc-protected amino acid (4-5 equivalents), a coupling agent such as HBTU (4-5 equivalents), and a base like DIPEA (8-10 equivalents) in DMF.
-
Add the activated amino acid solution to the reaction vessel and allow to react for 45-60 minutes.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the purified peptide under vacuum.
-
Protocol 2: Automated Peptide Synthesis using Wang Resin
This protocol is for pre-loaded Wang resin.
-
Resin Swelling: Swell the pre-loaded Wang resin in DMF for 15-30 minutes.[3]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps until the peptide sequence is complete.
-
Cleavage:
-
Perform a final Fmoc deprotection.
-
Wash the resin with DMF and then DCM.
-
Cleave the peptide from the resin using a TFA-based cleavage cocktail for 2-3 hours.[3]
-
Isolate the peptide by precipitation in cold ether.
-
Protocol 3: Automated Peptide Synthesis using Rink Amide Resin
-
Resin Swelling: Swell the Rink Amide resin in DMF for 15-30 minutes.[3]
-
Fmoc Deprotection:
-
Remove the Fmoc group from the linker with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected linker using a standard coupling protocol (e.g., HBTU/DIPEA in DMF).
-
Peptide Elongation: Continue the synthesis by repeating the Fmoc deprotection and amino acid coupling steps as described for the Wang resin protocol.
-
Cleavage: Cleave the peptide amide from the resin using a TFA cleavage cocktail for 2-3 hours.[3]
-
Isolation: Isolate the peptide amide by precipitation in cold ether.
Visualizing the Process and Rationale
To better understand the experimental workflow and the underlying principles of linker performance, the following diagrams are provided.
General workflow for automated Solid-Phase Peptide Synthesis (SPPS).
Mitigation of peptide aggregation by PEG linkers.
Conclusion
The selection of a linker is a critical decision in automated solid-phase peptide synthesis that directly impacts the purity and yield of the final product. For the synthesis of routine, short, and non-complex peptides, traditional linkers such as Wang and Rink Amide offer a cost-effective solution. However, for long, hydrophobic, or otherwise "difficult" sequences, the use of a PEGylated linker like this compound is highly advantageous. The PEG chain enhances the solvation of the growing peptide, minimizing aggregation and thereby improving coupling efficiency, which translates to a higher crude purity and overall yield. Furthermore, specialized linkers like Fmoc-L-Phe-MPPA can be employed to address specific challenges such as C-terminal racemization. For researchers and drug development professionals aiming for the highest quality synthetic peptides, particularly in challenging cases, the adoption of PEGylated linkers represents a scientifically sound and often necessary strategy.
References
Safety Operating Guide
Proper Disposal of Fmoc-N-PEG20-acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Safe and responsible disposal of laboratory chemicals is paramount to ensuring environmental health and workplace safety. This guide provides detailed procedures for the proper disposal of Fmoc-N-PEG20-acid, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. The following protocols are based on general guidelines for PEGylated compounds, Fmoc-protected amino acids, and standard laboratory chemical waste management.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Handling:
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Prevent the compound from entering drains or waterways.[1]
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1] This approach ensures the highest level of safety and regulatory compliance.
Step-by-Step Disposal Procedures
Unused or Expired this compound (Solid Waste)
Unused or expired solid this compound must be disposed of as hazardous chemical waste.[1]
-
Containerization: Place the solid this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from leaks.
-
Labeling: Affix a hazardous waste label to the container. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
Liquid Waste Containing this compound
Liquid waste streams are often generated during the use of this compound, particularly during the Fmoc deprotection step in peptide synthesis. This process typically involves the use of a weak base, such as piperidine (B6355638), in a solvent like dimethylformamide (DMF).[2][3] Both piperidine and DMF are hazardous and must be disposed of accordingly.
-
Collection: Collect all liquid waste containing this compound and associated reagents in a dedicated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams. For example, halogenated solvent wastes should be kept separate from non-halogenated solvent wastes.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "this compound, Piperidine/DMF waste from Fmoc deprotection").
-
Storage: Store the container in a designated hazardous waste area with secondary containment to prevent spills from reaching drains.[4]
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Under no circumstances should this waste be poured down the drain. [4][5]
Contaminated Solid Waste
Items such as gloves, weighing paper, and pipette tips that come into contact with this compound are considered contaminated solid waste.
-
Collection: Place all contaminated solid waste in a designated, labeled container, separate from regular trash.
-
Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.
Quantitative Data Summary
| Chemical Component | CAS Number | Molecular Formula | Key Disposal Considerations |
| This compound | 1952360-93-8 | C58H97NO24 | Treat as hazardous chemical waste. Do not dispose of down the drain. |
| Piperidine | 110-89-4 | C5H11N | Flammable and toxic. Dispose of as hazardous liquid waste. |
| Dimethylformamide (DMF) | 68-12-2 | C3H7NO | Combustible liquid and reproductive toxin. Dispose of as hazardous liquid waste. |
Experimental Protocols: Fmoc Deprotection Waste Generation
The primary liquid waste stream is generated during the cleavage of the Fmoc protecting group.
-
Reagent Preparation: A solution of 20% piperidine in DMF is commonly used for Fmoc deprotection.[2][3]
-
Deprotection Reaction: The Fmoc-protected compound (e.g., on a solid support resin) is treated with the piperidine/DMF solution.
-
Waste Collection: The resulting solution, containing the cleaved Fmoc-piperidine adduct, excess piperidine, and DMF, is collected as a hazardous liquid waste stream.[1]
-
Washes: Subsequent washes of the resin with DMF to remove residual reagents are also collected in the same hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations provided by your institution's Environmental Health and Safety department. Always prioritize institutional guidelines and consult with your EHS officer for clarification.
References
Personal protective equipment for handling Fmoc-N-PEG20-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for Fmoc-N-PEG20-acid. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is a PEGylated compound commonly used as a linker in various bioconjugation and drug development applications, including the synthesis of PROTACs.[1][2][3] While specific toxicological data for this compound is not extensively documented, it is prudent to handle it with care, assuming potential for irritation. A safety data sheet for a similar compound, Fmoc-NH-PEG-Propionic acid, indicates no known OSHA hazards but suggests it may cause respiratory tract, skin, and eye irritation.[4] Therefore, implementing standard laboratory safety protocols for handling chemicals with unknown hazards is essential.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a solid, powdered form.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact. Double gloving is recommended for extended handling. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of fine particles. |
Handling and Operational Plan
Proper handling procedures are crucial to minimize exposure and prevent contamination.
| Step | Procedure | Key Considerations |
| 1. Preparation | Work in a well-ventilated area, preferably within a chemical fume hood. | Ensure all necessary PPE is worn before handling the compound. |
| 2. Weighing | Use a balance inside a fume hood or a ventilated balance enclosure. | This minimizes the dispersion of the powdered compound into the laboratory environment. |
| 3. Dissolution | If dissolving the solid, add the solvent slowly to the compound to avoid splashing. | This compound is soluble in DMSO.[2] |
| 4. Post-Handling | Thoroughly clean all surfaces and equipment that came into contact with the compound. | Wash hands thoroughly with soap and water after handling is complete. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes unused or expired product, and contaminated items like weigh boats and paper towels. |
| Liquid Waste | Labeled Hazardous Waste Container | Includes solutions containing the compound and solvent rinses from cleaning glassware. |
| Contaminated PPE | Labeled Hazardous Waste Container | Includes used gloves, dust masks, and any other disposable PPE. |
All waste containers must be sealed and stored in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until collected by the institution's environmental health and safety department.[5]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations when working with this compound, incorporating the essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
